MIVACURIUM CHLORIDE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40NO7/c1-8-27(30)36-13-9-11-29(2)12-10-20-17-23(31-3)24(32-4)18-21(20)22(29)14-19-15-25(33-5)28(35-7)26(16-19)34-6/h15-18,22H,8-14H2,1-7H3/q+1/t22-,29?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTRZMVMQNBCBQ-DMDVIOLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCCC[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40NO7+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mivacurium Chloride on Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized clinically to induce skeletal muscle relaxation. Its mechanism of action centers on its competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. This technical guide provides a comprehensive overview of the molecular interactions, pharmacodynamics, and structure-activity relationships of mivacurium, with a focus on its effects on nAChRs. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.
Introduction
Mivacurium chloride, a bisbenzylisoquinolinium diester, represents a significant development in neuromuscular blocking agents due to its short duration of action and metabolism by plasma butyrylcholinesterase (BChE).[1] Understanding its precise interactions with nAChRs is crucial for its safe and effective clinical use and for the design of novel neuromuscular modulators. This guide will delve into the core aspects of mivacurium's mechanism of action, providing a detailed resource for the scientific community.
Molecular Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate.[2] By binding to these receptors without activating them, mivacurium prevents the binding of ACh, thereby inhibiting the depolarization of the muscle membrane and subsequent muscle contraction.[2] This action is characteristic of non-depolarizing neuromuscular blocking agents.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Mivacurium acts primarily on the muscle-type nAChRs, which are pentameric ligand-gated ion channels composed of two α1, one β1, one δ, and one ε subunit in adult skeletal muscle. The binding of two ACh molecules to the α-subunits is required to trigger the conformational change that opens the ion channel, leading to an influx of sodium ions and depolarization of the postsynaptic membrane. Mivacurium, as a competitive antagonist, vies with ACh for these binding sites.[2]
Structure-Activity Relationship
Mivacurium is a stereoisomeric mixture, consisting of three isomers: the trans-trans, cis-trans, and cis-cis isomers.[3][4] The trans-trans and cis-trans isomers are the most potent neuromuscular blocking agents, while the cis-cis isomer is significantly less active.[3] The stereochemistry of the molecule, particularly the orientation of the quaternary ammonium (B1175870) groups and the ester linkages, is critical for its binding to the nAChR and its subsequent hydrolysis by BChE.[5]
Pharmacodynamics and Pharmacokinetics
The clinical effects of mivacurium are directly related to its interaction with nAChRs and its metabolic profile.
Quantitative Pharmacodynamic Data
The potency of mivacurium is typically described by its ED50 and ED95 values, which represent the doses required to produce 50% and 95% suppression of the twitch response, respectively. These values can vary depending on the anesthetic regimen.
| Parameter | Anesthetic Condition | Value (mg/kg) | Reference |
| ED50 | Nitrous oxide-narcotic | 0.039 | [6] |
| Halothane | 0.040 | [6] | |
| Isoflurane | 0.037 | [6] | |
| ED95 | Nitrous oxide-narcotic | 0.073 | [7] |
| Isoflurane | 0.053 | [7] | |
| Young Adults | 0.053 | [8] | |
| Elderly Patients | 0.061 | [8] |
Metabolism and Pharmacokinetics of Mivacurium Isomers
Mivacurium is unique among non-depolarizing neuromuscular blockers in its rapid hydrolysis by plasma butyrylcholinesterase (BChE).[1] This enzymatic degradation is the primary determinant of its short duration of action. The different stereoisomers of mivacurium exhibit distinct pharmacokinetic profiles.
| Isomer | Elimination Half-Life (min) | Clearance (ml/min/kg) | Reference |
| cis-trans | 1.8 ± 1.1 | 106 ± 67 | [3] |
| trans-trans | 1.9 ± 0.7 | 63 ± 34 | [3] |
| cis-cis | 52.9 ± 19.8 | 4.6 ± 1.1 | [3] |
The hydrolysis of mivacurium by BChE follows Michaelis-Menten kinetics.
| Parameter | Value | Reference |
| Km | 245 µmol/L | [1] |
| Vmax | 50 U/L | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of mivacurium.
Competitive Radioligand Binding Assay
This protocol allows for the determination of the binding affinity (Ki) of mivacurium for specific nAChR subtypes.
Objective: To determine the inhibitory constant (Ki) of mivacurium for a specific nAChR subtype expressed in a cell line or tissue homogenate.
Materials:
-
Receptor Source: Membranes from a cell line (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [³H]epibatidine).
-
Competitor: this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine).
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and vials.
-
96-well plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the nAChR subtype in ice-cold binding buffer. Centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the mivacurium concentration. Determine the IC50 value (the concentration of mivacurium that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Patch-Clamp Electrophysiology
This protocol is used to characterize the antagonistic effects of mivacurium on nAChR ion channel function.
Objective: To measure the inhibition of acetylcholine-induced currents by mivacurium in cells expressing nAChRs.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or a mammalian cell line).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.
-
Acetylcholine (ACh).
-
This compound.
Procedure:
-
Cell Culture: Culture cells expressing the nAChR subtype on glass coverslips.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a brief pulse of ACh to elicit an inward current.
-
Co-apply ACh with varying concentrations of this compound.
-
-
Data Acquisition and Analysis:
-
Record the ACh-induced currents in the absence and presence of mivacurium.
-
Measure the peak amplitude of the inward currents.
-
Plot the percentage of current inhibition against the logarithm of the mivacurium concentration to determine the IC50 value.
-
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This method is used to separate and quantify the stereoisomers of mivacurium.
Objective: To separate and quantify the trans-trans, cis-trans, and cis-cis isomers of mivacurium in a sample.
Materials:
-
HPLC system with a fluorescence or UV detector.
-
Reversed-phase C18 or a specialized column for isomer separation (e.g., Supelco Discovery RP-Amide C16).[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH < 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An ion-pairing reagent may be necessary.[10]
-
This compound standard.
-
Esterase inhibitor (to prevent degradation in biological samples).[10]
Procedure:
-
Sample Preparation: For biological samples, immediately add an esterase inhibitor upon collection. Perform a solid-phase extraction to isolate the mivacurium isomers.[10]
-
Chromatographic Conditions:
-
Column: Supelco Discovery RP-Amide C16 (150 x 4.6 mm).[10]
-
Mobile Phase: Gradient elution with a mixture of aqueous buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence (e.g., excitation at 285 nm, emission at 325 nm) or UV detection.
-
-
Analysis: Inject the prepared sample into the HPLC system. Identify the peaks corresponding to the different isomers based on their retention times compared to a standard. Quantify the amount of each isomer by integrating the peak area.
Electromyography (EMG) for Neuromuscular Blockade Monitoring
EMG is used to clinically and experimentally assess the degree of neuromuscular blockade induced by mivacurium.[11][12]
Objective: To quantify the degree of muscle paralysis by measuring the compound muscle action potential (CMAP).
Materials:
-
EMG monitoring system.
-
Nerve stimulator.
-
Recording and stimulating electrodes.
Procedure:
-
Electrode Placement:
-
Place the stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve at the wrist).
-
Place the recording electrodes over the belly and tendon of a muscle innervated by that nerve (e.g., the adductor pollicis).[13]
-
-
Stimulation:
-
Deliver a supramaximal electrical stimulus to the nerve.
-
Common stimulation patterns include single twitch, train-of-four (TOF), and tetanic stimulation.[14]
-
-
Recording: Record the evoked CMAP from the muscle.
-
Analysis:
-
Single Twitch: Measure the amplitude of the CMAP in response to a single stimulus. The percentage of twitch depression relative to baseline indicates the degree of blockade.
-
Train-of-Four (TOF): Deliver four stimuli at 2 Hz. The ratio of the amplitude of the fourth response to the first response (T4/T1 ratio) is a sensitive measure of non-depolarizing block.[14]
-
In Vitro Butyrylcholinesterase (BChE) Activity Assay
This assay measures the rate of mivacurium hydrolysis by BChE.
Objective: To determine the kinetic parameters (Km and Vmax) of mivacurium hydrolysis by BChE.
Materials:
-
Purified human BChE or human plasma.
-
This compound at various concentrations.
-
pH-stat titrator or a spectrophotometer.
-
Buffer solution (e.g., phosphate buffer, pH 7.4).
-
For spectrophotometric assay: a chromogenic substrate for BChE (e.g., butyrylthiocholine) and Ellman's reagent (DTNB).[15]
Procedure (pH-stat method):
-
Set up a reaction vessel in the pH-stat titrator containing the buffer and BChE at a constant temperature (e.g., 37°C).[8]
-
Add a known concentration of mivacurium to initiate the hydrolysis reaction.
-
The hydrolysis of the ester linkages in mivacurium releases carboxylic acid, causing a decrease in pH.
-
The pH-stat titrator automatically adds a titrant (e.g., NaOH) to maintain a constant pH.
-
The rate of titrant addition is proportional to the rate of mivacurium hydrolysis.
-
Repeat the experiment with different concentrations of mivacurium.
-
Plot the initial rate of hydrolysis against the mivacurium concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Logical Relationships
The primary action of mivacurium is the direct blockade of the nAChR ion channel, which prevents the influx of cations and subsequent muscle cell depolarization.
Caption: Competitive antagonism of mivacurium at the neuromuscular junction.
The binding of mivacurium to the nAChR prevents the sequence of events that normally leads to muscle contraction.
Caption: Experimental workflow for characterizing mivacurium's mechanism of action.
Conclusion
This compound exerts its neuromuscular blocking effect through competitive antagonism of nicotinic acetylcholine receptors at the motor end-plate. Its short duration of action is a direct result of its rapid hydrolysis by plasma butyrylcholinesterase. The pharmacodynamic and pharmacokinetic properties of mivacurium are well-characterized, although specific binding affinity data for its isomers at different nAChR subtypes remain an area for further investigation. The experimental protocols detailed in this guide provide a framework for future research into mivacurium and other neuromuscular blocking agents.
References
- 1. Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structure-activity relationships of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for this compound - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Mivacurium Chloride Stereoisomers: A Technical Guide to Specific Activity and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation.[1][2] It is a symmetrical bisbenzyltetrahydroisoquinolinium agent, and it exists as a mixture of three stereoisomers.[1] These isomers arise from chirality at the C-1 carbon position of the tetrahydroisoquinolinium rings, the positively charged nitrogen (onium) heads, and the E/Z diastereomerism at the C=C double bond of the oct-4-ene diester bridge.[1] The pharmacological and pharmacokinetic profiles of mivacurium chloride are intrinsically linked to the distinct properties of its constituent stereoisomers. This technical guide provides an in-depth analysis of these stereoisomers, their specific activities, and the experimental methodologies used for their characterization.
Stereoisomers of this compound
This compound is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis diesters.[3] The relative proportions of these isomers in the commercially available mixture are consistent across various sources.[1][4][5][6][7]
| Stereoisomer | Systematic Name | Percentage in Mixture |
| trans-trans | (1R,1'R, 2S, 2'S) | ~56-60%[1][5] |
| cis-trans | (1R,1'R, 2R, 2'S) | ~34-40%[1][5] |
| cis-cis | (1R,1'R, 2R, 2'R) | ~4-8%[1][5] |
Specific Activity and Pharmacodynamics
The neuromuscular blocking potency of the mivacurium stereoisomers differs significantly. The trans-trans and cis-trans isomers are equipotent and are the primary contributors to the clinical effect of this compound.[3][5] In contrast, the cis-cis isomer possesses substantially lower potency.
| Stereoisomer | Relative Neuromuscular Blocking Potency |
| trans-trans | Equipotent to cis-trans isomer[3][5] |
| cis-trans | Equipotent to trans-trans isomer[3][5] |
| cis-cis | Approximately 1/10th to 1/13th the potency of the other two isomers[1][3][5] |
The mechanism of action for mivacurium involves competitive antagonism of acetylcholine (B1216132) at the nicotinic receptors on the motor end-plate, which prevents depolarization and subsequent muscle contraction.[1][2][3]
Mechanism of action of potent mivacurium stereoisomers.
Pharmacokinetics
The significant difference in the duration of action between the stereoisomers is primarily due to their differential rates of hydrolysis by plasma cholinesterase.[1][8] The potent trans-trans and cis-trans isomers are rapidly metabolized, leading to the short duration of action of mivacurium, while the cis-cis isomer is cleared much more slowly.[5]
Table of Pharmacokinetic Parameters of Mivacurium Stereoisomers in Healthy Adults
| Parameter | trans-trans Isomer | cis-trans Isomer | cis-cis Isomer |
| Elimination Half-life (t½) | ~1.8 - 2.4 min[5][9] | ~1.8 - 2.0 min[5][9] | ~28.5 - 52.9 min[5][9] |
| Plasma Clearance (CL) | ~29.2 - 63 mL/min/kg[5][9] | ~45.7 - 106 mL/min/kg[5][9] | ~4.6 - 6.7 mL/min/kg[5][9] |
| Volume of Distribution (Vd) | ~0.047 - 0.15 L/kg[5][9] | ~0.054 - 0.29 L/kg[5][9] | ~0.189 - 0.34 L/kg[5][9] |
Experimental Protocols
Pharmacodynamic Assessment: Neuromuscular Function Monitoring
The neuromuscular blocking effects of mivacurium and its stereoisomers are typically assessed using mechanomyography to measure the evoked muscle response to nerve stimulation.
Protocol Outline:
-
Anesthesia: Studies are often conducted in patients under balanced anesthesia, such as nitrous oxide/oxygen/fentanyl.[5]
-
Nerve Stimulation: The ulnar nerve is stimulated at the wrist using a nerve stimulator.
-
Muscle Response Measurement: The evoked contraction of the adductor pollicis muscle is measured using a force-displacement transducer (mechanomyography).
-
Stimulation Pattern: A common stimulation pattern is the train-of-four (TOF), where four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth to the first twitch height (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular block.[10][11] Single twitch stimulation at a lower frequency (e.g., 0.15 Hz) is also used.[5]
-
Data Acquisition: The twitch height is continuously recorded to determine the onset of block, maximum block, and recovery profiles.
Workflow for assessing neuromuscular blockade.
Pharmacokinetic Analysis: Stereospecific Isomer Quantification
The plasma concentrations of the individual mivacurium stereoisomers are determined using a stereospecific high-performance liquid chromatographic (HPLC) method.
Protocol Outline:
-
Blood Sampling: Venous or arterial blood samples are collected at predetermined time points following mivacurium administration.[4][5][9]
-
Sample Preparation:
-
Blood is collected in tubes containing an anticoagulant (e.g., lithium-heparin) and a cholinesterase inhibitor (e.g., phospholine (B1168861) iodide) to prevent ex vivo hydrolysis of mivacurium.[4]
-
Plasma is separated by centrifugation and stored frozen until analysis.[4]
-
-
Chromatographic Separation:
-
Detection: Fluorescence detection is commonly used for sensitive quantification of the mivacurium isomers.[9]
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data for each isomer are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as clearance, volume of distribution, and elimination half-life.[5][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mivacurium - WikiAnesthesia [wikianesthesia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion [ait-journal.com]
- 7. Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the benzylisoquinolinium muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of mivacurium isomers and their metabolites in healthy volunteers after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of mivacurium in patients phenotypically homozygous for the atypical plasma cholinesterase variant: effect of injection of human cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Hydrolysis of Mivacurium Chloride by Plasma Cholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro hydrolysis of mivacurium (B34715) chloride, a short-acting, non-depolarizing neuromuscular blocking agent. The primary mechanism of inactivation for mivacurium is enzymatic hydrolysis by plasma cholinesterase (butyrylcholinesterase), a key factor in its short duration of action.[1][2] This document details the kinetics of this metabolic process, outlines relevant experimental protocols, and visualizes the metabolic pathway.
Quantitative Data on Mivacurium Hydrolysis
The in vitro hydrolysis of mivacurium chloride by plasma cholinesterase has been characterized by several key kinetic parameters. These data are crucial for understanding the drug's pharmacokinetic profile and for comparative analysis with other neuromuscular blocking agents.
| Parameter | This compound | Succinylcholine (B1214915) | Enzyme Source | Reference |
| Michaelis-Menten Constant (Km) | 245 µmol/L | 37 µmol/L | Pooled Human Plasma | [3] |
| Maximum Velocity (Vmax) | 50 U/L | 74 U/L | Pooled Human Plasma | [3] |
| Relative Hydrolysis Rate | 88% of succinylcholine rate | 100% | Purified Human Plasma Cholinesterase | [4][5] |
This compound is a mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis.[6] These isomers exhibit different rates of hydrolysis, which contributes to the overall pharmacokinetic profile of the drug.
| Stereoisomer | In Vitro Rate of Disappearance (min-1) | In Vitro Half-life | Enzyme Source | Reference |
| trans-trans | 0.803 | ~1.3 minutes | Human Plasma | [6][7] |
| cis-trans | 0.921 | ~0.8 minutes | Human Plasma | [6][7] |
| cis-cis | 0.0106 | ~276 minutes | Human Plasma | [7][8] |
Experimental Protocols
The following sections describe the methodologies used to determine the in vitro hydrolysis of this compound.
Determination of Hydrolysis Rate using a pH-Stat Titrator
This method measures the rate of hydrolysis by titrating the acid produced during the ester hydrolysis reaction.
-
Enzyme Source: Purified human plasma cholinesterase.[4]
-
Substrate: this compound at a concentration of 5 µM.[4]
-
Reaction Conditions: The reaction is carried out at 37°C and maintained at a pH of 7.4.[4]
-
Instrumentation: A pH-stat titrator is used to continuously add a standard base solution to maintain a constant pH. The rate of base addition is proportional to the rate of hydrolysis.
-
Comparison: The hydrolysis rate of mivacurium is compared to that of succinylcholine under the same conditions.[4]
Kinetic Analysis in Pooled Human Plasma
This protocol determines the Michaelis-Menten kinetic parameters for the hydrolysis of mivacurium.
-
Enzyme Source: Pooled human plasma.[3]
-
Substrate: Various concentrations of this compound.
-
Methodology:
-
Incubate this compound in pooled human plasma at a controlled temperature.
-
At specific time intervals, take aliquots of the plasma and stop the enzymatic reaction.
-
Measure the concentration of remaining this compound using a high-pressure liquid chromatographic (HPLC) assay.[3]
-
Succinylcholine concentrations can be measured spectrophotometrically for comparison.[3]
-
-
Data Analysis: The initial rates of hydrolysis at different substrate concentrations are fitted to the Michaelis-Menten equation to determine Km and Vmax.[3] The hydrolysis of mivacurium in plasma follows first-order kinetics.[3]
Stereoselective Degradation Analysis
This experiment elucidates the different hydrolysis rates of the mivacurium stereoisomers.
-
Enzyme Source: Human plasma from healthy volunteers.[7]
-
Methodology:
-
Incubate this compound in human plasma.
-
At various time points, extract the drug and its metabolites.
-
Use a stereospecific HPLC assay to quantify the concentrations of each stereoisomer (trans-trans, cis-trans, cis-cis) and their primary metabolites (monoesters and alcohols).[7]
-
-
Data Analysis: The rate of disappearance for each isomer is calculated to determine their respective hydrolysis rates.[7]
Metabolic Pathway of this compound
The enzymatic hydrolysis of this compound by plasma cholinesterase is the primary route of its metabolism.[6][9] This process leads to the formation of inactive metabolites.[10]
Caption: Enzymatic hydrolysis of this compound.
The hydrolysis is a stereoselective process, with the different isomers of mivacurium being metabolized at varying rates.[7]
Caption: Stereoselective hydrolysis of mivacurium isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of this compound (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Korean Journal of Anesthesiology [ekja.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Stereoselective in vitro degradation pattern of mivacurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
The Genesis of a Short-Acting Neuromuscular Blocker: A Technical Guide to the Discovery and Synthesis of Mivacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mivacurium (B34715) chloride, a non-depolarizing neuromuscular blocking agent, emerged from a dedicated effort to develop a muscle relaxant with a rapid onset and a short duration of action, offering greater control during surgical procedures. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological evaluation of mivacurium chloride. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and processes.
Discovery and Rationale
The development of this compound was driven by the clinical need for a short-acting alternative to succinylcholine, but without its associated risk of malignant hyperthermia and other side effects. The pioneering work was conducted by chemists at Burroughs Wellcome Co., who first synthesized mivacurium in 1981. The core concept was to design a molecule that would be rapidly hydrolyzed by plasma cholinesterase, an enzyme naturally present in the blood. This would ensure a swift and predictable offset of neuromuscular blockade, independent of renal or hepatic function.
Mivacurium's design is a testament to structure-activity relationship studies. It is a bis-benzylisoquinolinium diester, a structural class known for its neuromuscular blocking properties. The inclusion of ester linkages susceptible to hydrolysis by plasma cholinesterase was the key innovation that conferred its short duration of action.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the coupling of two key building blocks. The following is a representative synthetic protocol based on publicly available information.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the condensation of (E)-4-octene-1,8-dioic acid with N-3-hydroxypropyl-l-(R)-5'-methoxylaudanosinium chloride.
Materials:
-
(4E)-octene-1,8-dioic acid
-
N-3-hydroxypropyl-l-(R)-5'-methoxylaudanosinium chloride
-
Methanol
-
Trifluoroacetic acid
Procedure:
-
Activation of the Diacid: In a reaction vessel under a nitrogen atmosphere, suspend (4E)-octene-1,8-dioic acid (1 equivalent) in dry dichloromethane (DCM).
-
Add dicyclohexylcarbodiimide (DCC) (2.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension with stirring at room temperature (25-30°C).
-
Stir the mixture for 30 minutes to activate the carboxylic acid groups.
-
Coupling Reaction: Prepare a solution of N-3-hydroxypropyl-l-(R)-5'-methoxylaudanosinium chloride (1.67 equivalents) in DCM.
-
Add the solution of the laudanosinium derivative to the activated diacid mixture under a continuous nitrogen stream.
-
Maintain the reaction at 25-30°C and stir for approximately 8 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of acetonitrile and trifluoroacetic acid (e.g., 4.8:0.2 v/v).
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water to extract the crude this compound.
-
The aqueous solution can be further purified by treatment with a non-ionic polymeric adsorbent resin.
-
Finally, the purified product is obtained by freeze-drying the aqueous solution to yield this compound as an amorphous solid.
-
Note: An alternative route involves the conversion of (E)-4-octene-1,8-dioic acid to its more reactive acid dichloride using a chlorinating agent like thionyl chloride, followed by coupling with the laudanosinium derivative.
Caption: Synthesis workflow for this compound.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor end-plate of the neuromuscular junction.
-
Normal Neuromuscular Transmission: In the absence of a neuromuscular blocker, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal, diffuses across the synaptic cleft, and binds to nAChRs on the postsynaptic muscle membrane. This binding opens ion channels, leading to depolarization of the muscle cell and subsequent muscle contraction.
-
Action of Mivacurium: Mivacurium, with its structural similarity to acetylcholine, binds to the same nAChRs but does not activate them. By occupying these receptors, it physically prevents acetylcholine from binding, thereby inhibiting the depolarization of the motor end-plate and causing muscle relaxation.
This competitive antagonism is reversible, and the neuromuscular block can be overcome by increasing the concentration of acetylcholine in the synaptic cleft, for example, by administering an acetylcholinesterase inhibitor such as neostigmine.
Caption: Mivacurium's competitive antagonism at the neuromuscular junction.
Pharmacological Profile: Quantitative Data
Mivacurium is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. The trans-trans and cis-trans isomers are the most potent and are responsible for the majority of the neuromuscular blocking activity.
| Parameter | Value | Conditions/Notes |
| Potency (ED95) | 0.07-0.08 mg/kg | In adults under narcotic-based anesthesia. The dose required to produce 95% suppression of the adductor pollicis muscle twitch response to ulnar nerve stimulation. |
| Onset of Action | 2-3 minutes | At a dose of 0.15 mg/kg. |
| Clinical Duration (to 25% recovery) | 15-20 minutes | At a dose of 0.15 mg/kg. |
| Spontaneous Recovery (5-95%) | ~14 minutes | |
| Metabolism | Hydrolysis by plasma cholinesterase | Rate is approximately 70-88% that of succinylcholine. |
| Elimination Half-life (potent isomers) | ~2 minutes | |
| Clearance (potent isomers) | High |
Experimental Protocols for Pharmacological Evaluation
Determination of ED95 (In Vivo)
Objective: To determine the dose of this compound required to produce a 95% depression of the twitch response in an animal model (e.g., cat, dog, or monkey) or in human volunteers.
Materials and Equipment:
-
This compound solution of known concentration
-
Anesthetized and ventilated subject
-
Nerve stimulator (e.g., for ulnar nerve stimulation)
-
Force-displacement transducer or electromyography (EMG) recording system
-
Data acquisition system
Procedure:
-
Anesthesia and Preparation: Anesthetize the subject and ensure adequate and stable ventilation. Expose the desired nerve (e.g., ulnar nerve at the wrist) for stimulation and attach stimulating electrodes. Attach a force transducer to the corresponding muscle (e.g., adductor pollicis) to measure the evoked mechanical twitch response, or place recording electrodes for EMG.
-
Baseline Stimulation: Deliver supramaximal square-wave stimuli to the nerve at a set frequency (e.g., 0.1 Hz) and record the baseline twitch height or EMG amplitude.
-
Cumulative Dosing: Administer incremental intravenous bolus doses of this compound. Allow the effect of each dose to reach a steady state before administering the next dose.
-
Data Recording: Continuously record the twitch height or EMG amplitude.
-
Dose-Response Curve: Plot the percentage decrease in twitch height against the cumulative dose of this compound on a logarithmic scale.
-
ED95 Calculation: Determine the dose corresponding to a 95% reduction in the baseline twitch response from the dose-response curve.
In Vitro Metabolism Assay
Objective: To determine the rate of hydrolysis of this compound by plasma cholinesterase.
Materials and Equipment:
-
This compound
-
Purified human plasma cholinesterase
-
pH-stat titrator or High-Performance Liquid Chromatography (HPLC) system
-
Phosphate (B84403) buffer (pH 7.4)
-
Incubator or water bath at 37°C
Procedure (using HPLC):
-
Reaction Setup: Prepare a reaction mixture containing this compound at a known concentration in phosphate buffer (pH 7.4).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified human plasma cholinesterase.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a strong acid or an organic solvent).
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound and the appearance of its metabolites.
-
Rate Calculation: Plot the concentration of this compound against time and determine the initial rate of hydrolysis from the slope of the curve.
Clinical Significance and Future Directions
This compound established a new paradigm in neuromuscular blockade by offering a short duration of action with a predictable recovery profile. Its rapid metabolism by plasma cholinesterase makes it particularly useful in short surgical procedures and in patients with renal or hepatic impairment. However, its use is contraindicated in patients with atypical plasma cholinesterase, in whom its effects can be significantly prolonged.
Future research in this area may focus on the development of novel short-acting neuromuscular blockers with even more predictable and controllable pharmacokinetic and pharmacodynamic profiles, and with a reduced potential for histamine (B1213489) release. The principles learned from the development of mivacurium continue to inform the design of the next generation of muscle relaxants.
Caption: Workflow for the in vivo determination of ED95.
Mivacurium Chloride: A Technical Guide to its Action at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized to induce skeletal muscle relaxation during surgical procedures. Its distinctive characteristic lies in its rapid hydrolysis by plasma butyrylcholinesterase, leading to a swift offset of action. This guide provides a comprehensive technical overview of mivacurium chloride's effects at the neuromuscular junction, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling pathways and metabolic processes to facilitate a deeper understanding for research and drug development applications.
Introduction
This compound, a benzylisoquinolinium compound, functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate.[1][2] This competitive inhibition prevents acetylcholine (ACh) from binding to these receptors, thereby blocking neuromuscular transmission and resulting in muscle relaxation.[1][3] Unlike depolarizing agents, mivacurium does not induce initial muscle fasciculations.[3] It is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[4] The trans-trans and cis-trans isomers are the most potent and comprise the majority of the mixture.[4]
Mechanism of Action at the Neuromuscular Junction
This compound's primary mode of action is the competitive antagonism of postsynaptic nAChRs at the neuromuscular junction.[1][5] Under normal physiological conditions, the arrival of an action potential at the motor nerve terminal triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nAChRs on the muscle fiber membrane, causing a conformational change that opens the ion channel.[3] This allows for an influx of sodium ions, leading to depolarization of the motor endplate and subsequent muscle contraction.[3] Mivacurium, by binding to the same receptors without activating them, prevents this cascade of events, leading to flaccid paralysis.[1][3]
Mechanism of Mivacurium at the Neuromuscular Junction.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of mivacurium is defined by its rapid metabolism by plasma butyrylcholinesterase, an enzyme present in the blood.[5] This enzymatic hydrolysis results in a short duration of action.[5] The metabolites of mivacurium are inactive and are primarily excreted through the kidneys.[5]
Metabolic Pathway of this compound.
Quantitative Data
The following tables summarize key quantitative data for this compound, compiled from various clinical studies.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Conditions |
| ED95 | 0.08 mg/kg | Inhibition of adductor pollicis twitch, nitrous oxide/oxygen-narcotic-thiopental anesthesia[2] |
| Onset of Action (at 0.1 mg/kg) | 3.8 ± 0.5 min | Time to maximum block[2] |
| Onset of Action (at 0.25 mg/kg) | 2.3 ± 0.3 min | Time to maximum block[2] |
| Clinical Duration (at 0.1 mg/kg) | 24.5 ± 1.6 min | Time to 95% twitch height recovery[2] |
| Clinical Duration (at 0.25 mg/kg) | 30.4 ± 2.2 min | Time to 95% twitch height recovery[2] |
| Recovery Index (25-75%) | 6.6 - 7.2 min | Following bolus doses of 0.1 - 0.3 mg/kg[2] |
| Recovery Index (5-95%) | 12.9 - 14.7 min | Following bolus doses of 0.1 - 0.3 mg/kg[2] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Metabolism | Hydrolysis by plasma cholinesterase |
| Half-life | Approximately 2 minutes |
| In vitro hydrolysis rate | 88% of succinylcholine (B1214915) rate[2] |
Table 3: Histamine (B1213489) Release
| Dose | Observation |
| ≥ 0.2 mg/kg (rapid administration) | Potential for histamine release[5] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound.
Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring
Objective: To quantify the degree of neuromuscular blockade induced by mivacurium.
Methodology:
-
Patient Preparation: Anesthetize the patient and place stimulating electrodes over the ulnar nerve at the wrist. Place a sensor (acceleromyograph or mechanomyograph) on the thumb to measure the adductor pollicis muscle response.
-
Baseline Measurement: Before administering mivacurium, deliver a supramaximal stimulus to establish a baseline twitch response.
-
TOF Stimulation: Apply a train-of-four stimulation, which consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.
-
Data Acquisition: Record the twitch response to each of the four stimuli. The TOF ratio is calculated as the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1). A TOF count is the number of visible twitches.
-
Interpretation:
-
TOF Ratio: A decrease in the TOF ratio indicates a non-depolarizing block. A ratio of 0 signifies a complete block of the fourth twitch.
-
TOF Count: A count of 0 indicates a deep block, while a count of 4 with no fade suggests minimal to no blockade.
-
Workflow for Train-of-Four (TOF) Neuromuscular Monitoring.
Determination of ED95 (Effective Dose 95%)
Objective: To determine the dose of mivacurium required to produce a 95% suppression of the twitch response in 50% of the population.
Methodology:
-
Patient Cohort: Recruit a cohort of patients undergoing standardized anesthesia.
-
Dose-Response Study: Administer varying single bolus doses of mivacurium to different patient groups.
-
Neuromuscular Monitoring: Continuously monitor the adductor pollicis twitch response using TOF stimulation as described above.
-
Data Analysis: For each dose, determine the maximum percentage of twitch suppression. Plot the dose versus the probit of the percentage of twitch suppression.
-
ED95 Calculation: Perform a linear regression analysis on the transformed data to determine the dose at which 95% twitch suppression occurs.
In Vitro Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors.
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs) or from tissue rich in the target receptor.
-
Radioligand: Use a high-affinity radiolabeled nAChR antagonist, such as [³H]epibatidine.
-
Competition Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of the radioligand.
-
In parallel, incubate the membranes with the radioligand and varying concentrations of unlabeled this compound.
-
Include a control with a high concentration of a known nAChR agonist (e.g., nicotine) to determine non-specific binding.
-
-
Separation and Counting: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the mivacurium concentration to generate a competition curve.
-
Determine the IC50 (the concentration of mivacurium that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantification of Histamine Release
Objective: To measure the plasma histamine concentration following mivacurium administration.
Methodology:
-
Patient Sampling: In a clinical setting, draw venous blood samples from patients at baseline (before mivacurium administration) and at specific time points after administration (e.g., 1, 2, and 5 minutes).
-
Sample Processing: Collect the blood in chilled tubes containing an anticoagulant (e.g., EDTA). Immediately centrifuge the samples at a low temperature to separate the plasma.
-
Histamine Assay: Measure the histamine concentration in the plasma samples using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Compare the post-administration histamine levels to the baseline levels to determine the extent of histamine release.
Measurement of Plasma Cholinesterase Activity
Objective: To determine the rate of mivacurium hydrolysis by plasma cholinesterase.
Methodology:
-
Plasma Sample Collection: Obtain a venous blood sample from the subject.
-
In Vitro Hydrolysis:
-
Incubate a known concentration of this compound with the plasma sample at a controlled temperature (e.g., 37°C) and pH (e.g., 7.4).
-
At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction.
-
-
Quantification of Mivacurium: Measure the concentration of remaining mivacurium in the aliquots using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the concentration of mivacurium over time to determine the rate of hydrolysis. This can be compared to the hydrolysis rate of a standard substrate like succinylcholine.
Conclusion
This compound's distinct profile as a short-acting, non-depolarizing neuromuscular blocking agent is primarily attributed to its rapid metabolism by plasma butyrylcholinesterase. Its competitive antagonism at the nicotinic acetylcholine receptor provides predictable and controllable muscle relaxation for various surgical procedures. A thorough understanding of its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization is essential for its safe and effective clinical application and for the development of novel neuromuscular blocking agents. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Histamine Release Potential of Mivacurium Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific literature concerning the histamine-releasing potential of mivacurium (B34715) chloride and its constituent stereoisomers. Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers. Its chemical classification as a benzylisoquinolinium compound inherently carries the potential for histamine (B1213489) release, a side effect of clinical significance. This document consolidates quantitative data on the isomeric composition and neuromuscular potency, details relevant experimental protocols, and visualizes key pathways and workflows.
This compound and its Stereoisomers: Composition and Potency
This compound is not a single molecular entity but a racemic mixture of three stereoisomers. The trans-trans and cis-trans isomers are the most abundant and are primarily responsible for the drug's neuromuscular blocking effects.[1] The cis-cis isomer is present in a smaller proportion and exhibits significantly lower neuromuscular blocking potency.[1]
Table 1: Composition and Neuromuscular Blocking Potency of this compound Isomers
| Stereoisomer | Proportion in this compound | Neuromuscular Blocking Potency (Relative to trans-trans/cis-trans) |
| trans-trans | 52-60% | Equipotent |
| cis-trans | 34-40% | Equipotent |
| cis-cis | 4-8% | Approximately 1/13th |
Data sourced from a study on the pharmacokinetics and pharmacodynamics of mivacurium stereoisomers.[1]
Histamine Release by Mivacurium (Racemic Mixture)
The administration of this compound can lead to a dose-dependent and rate-dependent release of histamine.[2] This is a known class effect of benzylisoquinolinium neuromuscular blocking agents.[3] Clinical manifestations of histamine release include flushing, erythema, urticaria, hypotension, and bronchospasm.[4][5][6]
Significant histamine release is generally observed at higher doses of mivacurium. For instance, doses of 0.2 mg/kg or greater, administered rapidly, have been associated with transient hypotension and other signs of histamine release.[5][7] In a comparative study, a rapid bolus of mivacurium (0.2 mg/kg) resulted in a 370% increase in plasma histamine concentrations at 1 minute post-administration.[8] Pre-treatment with H1 and H2 antihistamines has been shown to mitigate the hemodynamic side effects and clinical signs of histamine release associated with mivacurium.[9]
Structure-Activity Relationship and Inferred Histamine Release Potential of Isomers
Given that the trans-trans and cis-trans isomers are structurally similar and equipotent in their primary pharmacological action, it is plausible that their histamine-releasing potentials are also comparable. The cis-cis isomer, with its different spatial arrangement, might exhibit a different profile. However, without direct experimental evidence, this remains speculative. The significantly lower neuromuscular blocking potency of the cis-cis isomer suggests that its interaction with the nicotinic acetylcholine (B1216132) receptor is less optimal; whether this translates to a different interaction with receptors on mast cells, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2) which is implicated in non-IgE-mediated mast cell degranulation by some neuromuscular blockers, is unknown.[10][11]
Experimental Protocols for Assessing Histamine Release
The evaluation of a compound's potential to induce histamine release can be conducted through a variety of in vitro and in vivo assays.
In Vitro Mast Cell Degranulation Assay
This assay directly measures the release of histamine and other mediators from mast cells upon exposure to the test compound.
Objective: To quantify the dose-dependent histamine release from a mast cell line (e.g., human LAD2 or rodent RBL-2H3) or primary mast cells in response to mivacurium isomers.
Materials:
-
Mast cell culture (LAD2, RBL-2H3, or primary human mast cells)
-
Tyrode's buffer (or other suitable physiological buffer)
-
This compound isomers (cis-cis, cis-trans, trans-trans) at various concentrations
-
Positive control (e.g., Compound 48/80, ionomycin, or anti-IgE)
-
Negative control (buffer alone)
-
Lysis buffer (e.g., Triton X-100) to determine total cellular histamine
-
Histamine quantification kit (e.g., ELISA, fluorometric assay)
-
Microplate reader
Protocol:
-
Cell Preparation: Culture mast cells to an appropriate density. On the day of the experiment, harvest the cells, wash with buffer, and resuspend in buffer at a defined concentration.
-
Assay Setup: Aliquot the cell suspension into a 96-well plate.
-
Compound Addition: Add varying concentrations of the mivacurium isomers, positive control, and negative control to the designated wells.
-
Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes).
-
Termination of Reaction: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released histamine.
-
Total Histamine Determination: To the cell pellets reserved for determining total histamine, add lysis buffer to release the remaining intracellular histamine.
-
Histamine Quantification: Measure the histamine concentration in the supernatants and the total histamine lysates using a suitable assay method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each concentration of the test compounds using the formula: (Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release) x 100. Plot dose-response curves and determine EC50 values if possible.
In Vivo Plasma Histamine Measurement
This method assesses the systemic histamine release in an animal model following the administration of the test compound.
Objective: To measure the change in plasma histamine concentration in a suitable animal model (e.g., rat, guinea pig, or dog) after intravenous administration of mivacurium isomers.
Materials:
-
Test animals
-
This compound isomers
-
Anesthetic agents
-
Catheters for intravenous administration and blood sampling
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Plasma storage vials (-80°C)
-
Histamine quantification kit (e.g., ELISA or radioimmunoassay)
Protocol:
-
Animal Preparation: Anesthetize the animal and place intravenous catheters for drug administration and blood sampling.
-
Baseline Blood Sample: Collect a baseline blood sample into a tube containing an anticoagulant.
-
Compound Administration: Administer a bolus dose or infusion of the mivacurium isomer intravenously.
-
Post-Dose Blood Sampling: Collect blood samples at several time points after administration (e.g., 1, 3, 5, and 10 minutes).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
Histamine Quantification: Measure the histamine concentration in the plasma samples using a validated assay.
-
Data Analysis: Compare the post-administration plasma histamine levels to the baseline levels to determine the extent of histamine release.
Visualizations
Signaling Pathway of Mast Cell Degranulation
Caption: Signaling pathway for non-IgE-mediated mast cell degranulation.
Experimental Workflow for In Vitro Histamine Release Assay
Caption: Generalized workflow for an in vitro histamine release assay.
Conclusion and Future Directions
This compound, a clinically useful short-acting neuromuscular blocking agent, possesses a known potential for histamine release, characteristic of its benzylisoquinolinium class. While the racemic mixture's histamine-releasing properties have been documented, a significant knowledge gap exists regarding the specific contribution of each of its three stereoisomers. The trans-trans and cis-trans isomers are the primary contributors to the neuromuscular blockade, with the cis-cis isomer being substantially less potent.
References
- 1. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [New muscle relaxants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [The clinical pharmacology of mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oral antihistamine premedication on mivacurium-induced histamine release and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mivacurium induce mast cell activation and pseudo-allergic reactions via MAS-related G protein coupled receptor-X2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Mivacurium Chloride: Application Notes and Protocols for In Vitro Neuromuscular Junction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mivacurium (B34715) chloride in in vitro neuromuscular junction (NMJ) assays. This document outlines the mechanism of action, detailed experimental protocols for various assay types, and expected quantitative outcomes. It is intended to assist researchers in pharmacology, toxicology, and drug discovery in evaluating the effects of neuromuscular blocking agents in a controlled, non-clinical setting.
Introduction to Mivacurium Chloride
This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of the skeletal muscle.[2] This competitive binding prevents acetylcholine (ACh) from depolarizing the muscle fiber, thereby inhibiting muscle contraction. Mivacurium is a mixture of three stereoisomers and is metabolized by plasma cholinesterase, leading to its short duration of action.[3][4] In vitro models of the NMJ are crucial for studying the detailed pharmacology and toxicology of compounds like this compound, offering a controlled environment to investigate mechanisms of action and dose-dependent effects.
Mechanism of Action: Competitive Antagonism at the nAChR
This compound exerts its effect by competitively binding to the α-subunits of the nicotinic acetylcholine receptors on the postsynaptic membrane of the neuromuscular junction. This binding event does not activate the receptor's ion channel. Consequently, the influx of sodium ions that would normally be triggered by acetylcholine binding is prevented. This inhibition of depolarization at the motor endplate leads to a flaccid paralysis of the muscle fiber. The competitive nature of this antagonism means that the blocking effect of Mivacurium can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.
Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the point of intervention by this compound.
Mechanism of this compound at the NMJ.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound from various studies. It is important to note the experimental context (in vivo vs. in vitro, species, and anesthetic conditions) when interpreting these values.
| Parameter | Value | Species | Condition | Reference |
| ED50 | 39 µg/kg | Human | In vivo, N2O/fentanyl anesthesia | [5] |
| 27 µg/kg | Human | In vivo, N2O/enflurane anesthesia | [5] | |
| ED95 | 73 µg/kg | Human | In vivo, nitrous oxide-narcotic anesthesia | [6] |
| 67 µg/kg | Human | In vivo, N2O/fentanyl anesthesia | [5] | |
| 52 µg/kg | Human | In vivo, N2O/enflurane anesthesia | [5] | |
| 0.08 mg/kg | Human | In vivo, nitrous oxide/oxygen-narcotic-thiopental anesthesia | [7] | |
| EC50 | Not Significantly Different | Rat | In vitro, phrenic nerve-hemidiaphragm (25g, 100g, 200g rats) | [8] |
| Significantly Lower | Rat | In vitro, phrenic nerve-hemidiaphragm (10g neonatal rats) | [8] | |
| EC95 | Not Significantly Different | Rat | In vitro, phrenic nerve-hemidiaphragm (25g, 100g, 200g rats) | [8] |
| Significantly Lower | Rat | In vitro, phrenic nerve-hemidiaphragm (10g neonatal rats) | [8] |
ED50/ED95: Effective dose to produce 50%/95% of maximal effect in vivo. EC50/EC95: Effective concentration to produce 50%/95% of maximal effect in vitro.
Experimental Protocols for In Vitro NMJ Assays
A variety of in vitro models can be employed to study the effects of this compound on the neuromuscular junction. These range from simple co-culture systems to more complex microfluidic and organoid models. The choice of model will depend on the specific research question, desired throughput, and available resources.
General Experimental Workflow
The following diagram outlines a general workflow for screening neuromuscular blocking agents like this compound in an in vitro NMJ assay.
General workflow for in vitro NMJ drug screening.
Protocol 1: 2D Co-culture with Muscle Contraction Analysis
This protocol describes a basic method for assessing the effect of this compound on a 2D co-culture of motor neurons and skeletal muscle cells by analyzing muscle contractions.
Materials:
-
Human pluripotent stem cell (hPSC)-derived motor neurons
-
hPSC-derived or primary myoblasts
-
Appropriate cell culture media and supplements
-
Culture plates (e.g., 24-well or 96-well) coated with a suitable extracellular matrix (e.g., Matrigel or laminin)
-
This compound stock solution
-
High-resolution microscope with live-cell imaging capabilities
-
Image analysis software
Methodology:
-
Cell Seeding:
-
Plate myoblasts on the coated culture plates and differentiate into myotubes according to established protocols.
-
Once myotubes have formed, seed motor neurons onto the myotube layer.
-
-
Co-culture and NMJ Formation:
-
Maintain the co-culture in a suitable medium that supports both cell types for 7-14 days to allow for the formation of functional neuromuscular junctions.
-
-
Baseline Recording:
-
Using a live-cell imaging system, record spontaneous or electrically-evoked contractions of the myotubes for a defined period (e.g., 5-10 minutes) to establish a baseline.
-
-
This compound Application:
-
Prepare a dilution series of this compound in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 15-30 minutes) to allow the drug to take effect.
-
-
Post-treatment Recording:
-
Record myotube contractions again under the same conditions as the baseline recording.
-
-
Data Analysis:
-
Use image analysis software to quantify the frequency and amplitude of myotube contractions before and after treatment with this compound.
-
Calculate the percentage inhibition of contraction for each concentration.
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Microfluidic NMJ-on-a-Chip with Electrophysiology
This protocol utilizes a microfluidic device to create a more structured in vitro NMJ model and assesses its function using electrophysiological recordings.
Materials:
-
Microfluidic devices with separate compartments for neuronal and muscle cell culture connected by microgrooves.
-
hPSC-derived motor neurons and myoblasts.
-
Cell culture media and supplements.
-
This compound stock solution.
-
Microelectrode array (MEA) system or patch-clamp setup.
-
Data acquisition and analysis software.
Methodology:
-
Device Preparation and Cell Seeding:
-
Prepare the microfluidic devices according to the manufacturer's instructions, including coating the channels with an extracellular matrix.
-
Seed motor neurons in the neuronal compartment and myoblasts in the muscle compartment.
-
-
Co-culture and Axonal Growth:
-
Culture the cells, allowing myoblasts to differentiate into myotubes and motor neuron axons to grow through the microgrooves to innervate the myotubes. This may take 1-2 weeks.
-
-
Electrophysiological Recording Setup:
-
Place the microfluidic device on the MEA system or position microelectrodes for patch-clamp recording from the myotubes.
-
-
Baseline Recording:
-
Stimulate the motor neurons (e.g., electrically or with a chemical agonist like glutamate) and record the resulting postsynaptic potentials (end-plate potentials) or action potentials in the myotubes.
-
-
This compound Perfusion:
-
Prepare a range of this compound concentrations in the appropriate buffer or medium.
-
Perfuse the muscle compartment with the different concentrations of this compound.
-
-
Post-treatment Recording:
-
After a brief incubation period with each concentration, repeat the stimulation of the motor neurons and record the postsynaptic responses.
-
-
Data Analysis:
-
Measure the amplitude of the end-plate potentials or the frequency of action potentials in response to neuronal stimulation at each this compound concentration.
-
Calculate the percentage inhibition of the postsynaptic response.
-
Generate a dose-response curve and determine the IC50 of this compound.
-
Protocol 3: 3D Neuromuscular Organoids with Calcium Imaging
This protocol uses self-organizing 3D neuromuscular organoids and calcium imaging to assess the inhibitory effect of this compound.
Materials:
-
hPSCs and reagents for differentiation into neuromuscular organoids.
-
Culture plates suitable for organoid formation (e.g., low-attachment plates).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Confocal or fluorescence microscope with live-cell imaging and a perfusion system.
-
Image analysis software.
Methodology:
-
Neuromuscular Organoid Generation:
-
Differentiate hPSCs into neuromuscular organoids containing both motor neurons and skeletal muscle fibers using an established protocol. This process can take several weeks.
-
-
Calcium Dye Loading:
-
Incubate the mature neuromuscular organoids with a calcium-sensitive dye according to the dye manufacturer's instructions.
-
-
Imaging Setup:
-
Transfer the stained organoids to an imaging chamber on the microscope stage and perfuse with a physiological buffer.
-
-
Baseline Calcium Imaging:
-
Induce neuronal activity (e.g., through electrical stimulation or application of a neurotransmitter) and record the resulting calcium transients in the muscle fibers.
-
-
This compound Application:
-
Perfuse the organoids with increasing concentrations of this compound.
-
-
Post-treatment Calcium Imaging:
-
After each concentration has equilibrated, repeat the stimulation and record the calcium transients.
-
-
Data Analysis:
-
Measure the intensity and frequency of the calcium transients in the muscle fibers in response to neuronal stimulation.
-
Calculate the percentage inhibition of the calcium response for each this compound concentration.
-
Construct a dose-response curve and calculate the IC50 value.
-
Conclusion
The in vitro neuromuscular junction assays described provide robust and reproducible methods for characterizing the pharmacological effects of this compound. By employing these protocols, researchers can obtain valuable quantitative data on the potency and mechanism of action of this and other neuromuscular blocking agents, aiding in preclinical drug development and toxicological screening. The choice of the specific in vitro model and readout method should be guided by the research objectives and available resources.
References
- 1. Clinical pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In vitro metabolism of this compound (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dose-response relationship of this compound in humans during nitrous oxide-fentanyl or nitrous oxide-enflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mivacurium: dose-response relationship and administration by repeated injection or infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of the age of the rat on the neuromuscular response to mivacurium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mivacurium Chloride in Isolated Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3][4] It functions as a competitive antagonist to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][5][6][7] By binding to these receptors, mivacurium chloride prevents acetylcholine from initiating muscle depolarization, thereby leading to muscle relaxation.[5] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[5] Its short duration of action is attributed to its rapid hydrolysis by plasma cholinesterases.[1][2][5] These characteristics make this compound a valuable tool for in vitro studies of neuromuscular transmission and for screening compounds that may interact with or reverse neuromuscular blockade.
This document provides detailed application notes and protocols for the use of this compound in isolated muscle preparations, a common experimental model for studying the effects of drugs on the neuromuscular junction.
Data Presentation
The following table summarizes the effective concentrations of this compound required to induce neuromuscular block in an isolated rat phrenic nerve-hemidiaphragm preparation. This data is crucial for designing dose-response experiments and understanding the potency of mivacurium in this model.
| Parameter | Value (µg/mL) | Value (µM) | Animal Model | Preparation |
| Initial Concentration | 0.275 | 0.25 | Sprague-Dawley Rat | Phrenic Nerve-Hemidiaphragm |
| EC50 | Varies with age | Varies with age | Sprague-Dawley Rat | Phrenic Nerve-Hemidiaphragm |
| EC95 | Varies with age | Varies with age | Sprague-Dawley Rat | Phrenic Nerve-Hemidiaphragm |
Note: The effective concentrations (EC50 and EC95) of this compound have been shown to be lower in neonatal rats compared to older rats, indicating an increased sensitivity of the neonatal neuromuscular junction to the drug. No significant differences were observed between rats weighing 25g, 100g, and 200g.[8]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway at the neuromuscular junction and the mechanism by which this compound induces muscle relaxation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) [bio-protocol.org]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. The influence of the age of the rat on the neuromuscular response to mivacurium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Infusion of Mivacurium Chloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] Its rapid hydrolysis by plasma cholinesterase results in a short duration of action, making it a subject of interest for studies requiring reversible and controllable neuromuscular blockade.[2][3] These application notes provide detailed protocols and data for the long-term infusion of mivacurium chloride in rodent models, a critical methodology for preclinical studies in areas such as critical care medicine, muscle physiology, and drug development. While extensive data exists for short-term use, these notes also address the considerations and methodologies for extending infusions for longer durations.
This compound acts as a competitive antagonist to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[2][4] By binding to these receptors, it prevents acetylcholine from depolarizing the muscle membrane, thereby inhibiting muscle contraction.[2] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[2] The primary route of metabolism for mivacurium is hydrolysis by plasma cholinesterase, yielding inactive metabolites.[2][5]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound in rats, extrapolated from available literature. This data is essential for calculating appropriate infusion rates and understanding the drug's behavior in a research setting.
Table 1: Pharmacokinetic Parameters of Mivacurium in Rats
| Parameter | Value | Unit | Reference |
| Plasma Clearance | 9.9 (± 0.75) | mL/min/kg | [6] |
| Volume of Distribution (steady-state) | 650 (± 123) | mL/kg | [6] |
| Elimination Half-life (trans-trans and cis-trans isomers) | ~1.9 | min | [6] |
Table 2: Pharmacodynamic Parameters of Mivacurium in Rats
| Parameter | Value | Unit | Reference |
| C₅₀ (post-infusion plasma concentration for 50% effect) | 0.57 (± 0.03) | µg/mL | [6] |
| Cₑ₅₀ (steady-state plasma concentration for 50% effect) | 0.65 (± 0.01) | µg/mL | [6] |
| Kₑ₀ (rate constant of equilibration between plasma and effect site) | 0.32 (± 0.03) | min⁻¹ | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Infusion Solution
Objective: To prepare a sterile solution of this compound suitable for intravenous infusion in rodents.
Materials:
-
This compound (2 mg/mL solution)
-
Sterile 0.9% saline solution
-
Sterile syringes and needles
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the desired final concentration of the this compound solution. A common starting concentration for rodent infusion is 0.1 mg/mL.
-
Using a sterile syringe, withdraw the required volume of this compound from the stock vial.
-
In a sterile tube or vial, add the calculated volume of sterile 0.9% saline.
-
Add the this compound to the saline to achieve the desired final concentration.
-
Gently mix the solution by inverting the tube several times. Avoid vigorous shaking to prevent denaturation.
-
Label the prepared solution clearly with the drug name, concentration, and date of preparation.
-
Store the prepared solution at 2-8°C and protected from light until use. It is recommended to use the solution within 24 hours of preparation.
Protocol 2: Short-Term Intravenous Infusion of this compound in Rats
Objective: To establish and maintain a consistent level of neuromuscular blockade (80-90% twitch depression) for a short duration. This protocol is based on established short-term infusion studies.[7]
Materials:
-
Anesthetized and ventilated rat
-
Prepared this compound infusion solution (0.1 mg/mL)
-
Infusion pump
-
Intravenous catheter (e.g., in the femoral or jugular vein)
-
Neuromuscular transmission monitoring equipment (e.g., for train-of-four stimulation)
Procedure:
-
Anesthetize the rat according to an approved institutional protocol. Ensure adequate depth of anesthesia throughout the procedure.
-
Intubate and mechanically ventilate the animal, as mivacurium will paralyze the respiratory muscles.
-
Place an intravenous catheter for drug administration.
-
Attach electrodes for neuromuscular monitoring to a suitable nerve-muscle group (e.g., sciatic nerve-gastrocnemius muscle).
-
Administer an initial bolus dose of this compound (e.g., 0.03 mg/kg) to induce neuromuscular blockade.[7]
-
Once spontaneous recovery from the initial bolus is observed, commence the continuous infusion of this compound.
-
A suggested starting infusion rate to achieve 80-90% twitch depression is 5-10 µg/kg/min.[7]
-
Continuously monitor the level of neuromuscular blockade using the train-of-four (TOF) response. Adjust the infusion rate in small increments (e.g., 1-2 µg/kg/min) to maintain the desired level of blockade.
-
Maintain the infusion for the desired experimental duration (e.g., 15-60 minutes).
-
Upon completion, stop the infusion and allow for spontaneous recovery. Monitor the animal until neuromuscular function returns to baseline.
Protocol 3: Long-Term Intravenous Infusion of this compound in Rats (Extrapolated)
Objective: To maintain a consistent level of neuromuscular blockade for several hours. Note: This is an extrapolated protocol due to the lack of specific, validated long-term infusion data in rodents. Researchers should conduct pilot studies to determine the optimal infusion rate for their specific model and duration.
Materials:
-
Same as Protocol 2.
-
System for long-term intravenous access and animal monitoring.
Procedure:
-
Follow steps 1-6 of Protocol 2.
-
Initiate the continuous infusion at a conservative rate, for example, 4-6 µg/kg/min.
-
Continuously monitor neuromuscular function (e.g., TOF) and adjust the infusion rate as needed to maintain the target level of blockade. Be aware that the required infusion rate may decrease over time.
-
Maintain the infusion for the desired long-term duration (e.g., 4-6 hours or longer).
-
Closely monitor the animal's physiological parameters (heart rate, blood pressure, temperature) throughout the infusion period.
-
At the end of the experiment, terminate the infusion and allow for spontaneous recovery. Provide supportive care until the animal has fully recovered from anesthesia and neuromuscular blockade.
Potential Complications and Considerations for Long-Term Infusion
-
Prolonged Neuromuscular Blockade: In rodents with reduced plasma cholinesterase activity, the effects of mivacurium can be significantly prolonged.[2]
-
Histamine (B1213489) Release: Rapid administration of high doses can lead to histamine release, potentially causing hypotension and flushing.[8] Slower infusion rates are recommended to minimize this risk.
-
Muscle Atrophy: Prolonged paralysis with neuromuscular blocking agents can lead to disuse muscle atrophy.[9][10] Studies in rats have shown that prolonged neuromuscular blockade can upregulate genes associated with muscle atrophy, such as Muscle Atrophy F-box (MAFbx) and Muscle RING Finger 1 (MuRF1).[9]
-
Biochemical Changes: Long-term muscle paralysis may lead to an increase in biochemical markers of muscle damage, such as creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and myoglobin.[11][12]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow
Caption: General experimental workflow for this compound infusion in rodents.
Metabolism Pathway
Caption: Metabolic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mivacurium - WikiAnesthesia [wikianesthesia.org]
- 5. In vitro metabolism of this compound (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Transcription Factors in Muscle Atrophy Caused by Blocked Neuromuscular Transmission and Muscle Unloading In Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscle weakness after administration of neuromuscular blocking agents: Do not immobilize the diaphragm unnecessarily - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical markers of muscular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Mivacurium Chloride for Inducing Muscle Paralysis in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions by competitively antagonizing acetylcholine (B1216132) receptors at the motor end-plate, which prevents muscle contraction and results in muscle paralysis.[2][3][4][5] Its metabolism by plasma cholinesterase leads to a rapid degradation and a short duration of action, making it a valuable tool for short surgical procedures in animal research.[2] These application notes provide detailed protocols for the use of mivacurium chloride to induce muscle paralysis in various animal models, with a focus on proper administration, monitoring, and reversal to ensure animal welfare and data integrity.
Mechanism of Action
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[2][3][4][5] Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal, diffuses across the synaptic cleft, and binds to nAChRs on the postsynaptic muscle membrane.[2] This binding leads to the opening of ion channels, an influx of sodium ions, and depolarization of the muscle membrane, which ultimately triggers muscle contraction.[2] this compound, by binding to these same receptors without activating them, prevents ACh from binding and thus inhibits depolarization and subsequent muscle contraction.[2][3][4][5] This action is characteristic of non-depolarizing neuromuscular blocking agents. The neuromuscular block can be reversed by acetylcholinesterase inhibitors, such as neostigmine (B1678181) or edrophonium, which increase the concentration of ACh at the neuromuscular junction to outcompete mivacurium.[3]
Figure 1: Mechanism of action of this compound at the neuromuscular junction.
Data Presentation
The following tables summarize the available quantitative data on the use of this compound in different animal species. Dosages, onset of action, and duration of paralysis can vary depending on the anesthetic regimen and the individual animal's physiological state.
Table 1: this compound Dosage and Pharmacokinetics in Dogs
| Dosage (mg/kg IV) | Onset to 100% Blockade (minutes) | Duration of Measurable Blockade (minutes) | Reference |
| 0.01 | 3.92 ± 1.70 | 33.72 ± 12.73 | [6] |
| 0.02 | 2.42 ± 0.53 | 65.38 ± 12.82 | [6] |
| 0.05 | 1.63 ± 0.25 | 151.0 ± 38.50 | [6] |
Table 2: this compound Dosage and Duration in Humans (for reference)
| Dosage (mg/kg IV) | Time to Maximum Block (minutes) | Clinically Effective Block (minutes) | Reference |
| 0.07 | - | ~13 | [7] |
| 0.15 | - | ~16 | [7] |
| 0.20 | 2.0 - 2.5 | ~20 | [7] |
| 0.25 | 1.5 - 2.0 | ~23 | [7] |
Note: Data for common laboratory rodents like mice and rats for in vivo studies are limited in the reviewed literature. Researchers should perform dose-finding studies for these species.
Experimental Protocols
Ethical Considerations: The use of neuromuscular blocking agents in animals requires strict adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols. These agents do not provide anesthesia or analgesia, and their use without adequate general anesthesia is inhumane and unacceptable. Continuous monitoring of anesthetic depth is crucial.
Figure 2: General experimental workflow for using this compound in animal studies.
Protocol 1: Induction of Muscle Paralysis in Dogs
This protocol is based on a study by Ringer et al. (2000).
1. Materials:
-
This compound for injection (2 mg/mL)[3]
-
Sterile saline for dilution
-
Appropriate general anesthetic agents (e.g., thiopental (B1682321) for induction, isoflurane (B1672236) for maintenance)
-
Intravenous catheters
-
Syringes and needles
-
Mechanical ventilator
-
Monitoring equipment (ECG, blood pressure monitor, capnograph, peripheral nerve stimulator)
-
Reversal agents (Neostigmine or Edrophonium) and an anticholinergic (Atropine or Glycopyrrolate)
2. Animal Preparation:
-
Induce general anesthesia using an appropriate anesthetic agent (e.g., thiopental).
-
Intubate the animal and initiate mechanical ventilation.
-
Place an intravenous catheter for drug administration and fluid support.
-
Attach monitoring equipment to continuously assess vital signs (heart rate, blood pressure, end-tidal CO2) and neuromuscular function.
-
Allow the animal to stabilize under anesthesia before administering this compound.
3. This compound Preparation and Administration:
-
Dilute this compound to the desired concentration with sterile saline if necessary. The commercial preparation is typically 2 mg/mL.[3]
-
Administer the desired dose of this compound as an intravenous bolus. Based on available data, a dose of 0.05 mg/kg provides a rapid onset and a longer duration of action.[6]
-
For continuous infusion, an initial bolus can be followed by an infusion rate adjusted to the desired level of neuromuscular blockade, guided by neuromuscular monitoring.
4. Monitoring:
-
Continuously monitor the depth of anesthesia. Since muscle paralysis masks traditional signs of anesthetic depth (e.g., reflex responses), rely on autonomic signs such as changes in heart rate and blood pressure.
-
Monitor neuromuscular function using a peripheral nerve stimulator. The train-of-four (TOF) stimulation pattern is commonly used.
5. Reversal of Neuromuscular Blockade:
-
Once the experimental procedure is complete, neuromuscular blockade can be allowed to spontaneously resolve or can be pharmacologically reversed.
-
Administer an acetylcholinesterase inhibitor such as neostigmine (e.g., 0.04 mg/kg IV) or edrophonium.[8]
-
Concurrently administer an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract the muscarinic side effects of the reversal agent.[8]
-
Continue mechanical ventilation and monitoring until the animal has regained full neuromuscular function and is able to breathe spontaneously.
Protocol 2: General Protocol for Rodents (Rat/Mouse) - Requires Dose-Finding Study
1. Materials:
-
This compound for injection (2 mg/mL)
-
Sterile saline for dilution
-
Appropriate general anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Intravenous or intraperitoneal injection equipment
-
Mechanical ventilator (for larger rodents or prolonged procedures)
-
Monitoring equipment (ECG, pulse oximeter, temperature probe)
-
Reversal agents (Neostigmine) and an anticholinergic (Atropine or Glycopyrrolate)
2. Animal Preparation:
-
Induce and maintain a stable plane of surgical anesthesia.
-
For intravenous administration, place a catheter in a suitable vein (e.g., tail vein). For intraperitoneal administration, ensure proper technique.
-
If mechanical ventilation is to be used, intubate the animal.
-
Continuously monitor body temperature and maintain normothermia.
3. This compound Preparation and Administration (Dose-Finding):
-
Prepare a dilute solution of this compound in sterile saline to allow for accurate dosing in small animals.
-
Begin with a very low dose (e.g., extrapolated from dog studies, but significantly reduced) and observe the degree and duration of muscle relaxation.
-
Gradually increase the dose in subsequent animals to determine the effective dose (ED50 or ED95) for the desired level and duration of paralysis.
-
Monitor for signs of respiratory distress and be prepared to provide ventilatory support.
4. Monitoring:
-
Continuously monitor the depth of anesthesia through heart rate, respiratory rate (if not ventilated), and response to noxious stimuli (e.g., toe pinch) before paralysis is complete.
-
Visual observation of the loss of the righting reflex and limb movement can be used to assess the onset of paralysis.
5. Reversal of Neuromuscular Blockade:
-
Administer neostigmine (e.g., 0.02-0.05 mg/kg IP or IV) with atropine (e.g., 0.02 mg/kg IP or IV).
-
Provide supportive care, including maintaining body temperature, until the animal has fully recovered.
Drug Interactions and Other Considerations
-
Inhalant Anesthetics: Inhalant anesthetics such as isoflurane and enflurane (B1671288) can potentiate the effects of this compound, potentially reducing the required dose and prolonging the duration of action.[3][5]
-
Plasma Cholinesterase Activity: Animals with reduced plasma cholinesterase activity, due to genetic factors or certain disease states, may experience a prolonged neuromuscular blockade.[4]
-
Histamine (B1213489) Release: Rapid intravenous injection of higher doses of this compound may be associated with histamine release, leading to flushing and hypotension. Slower administration or divided doses can minimize these effects.[7]
Figure 3: Key considerations for the successful and ethical use of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Duration of action and hemodynamic properties of this compound in dogs anesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application of Mivacurium Chloride in Myasthenia Gravis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivacurium (B34715) chloride, a short-acting, non-depolarizing neuromuscular blocking agent, serves as a valuable tool in the study of Myasthenia Gravis (MG) and its experimental autoimmune models (EAMG).[1][2] Its mechanism of action, competitive antagonism of acetylcholine (B1216132) receptors (AChRs) at the neuromuscular junction, directly mimics the pathogenic mechanism of MG, where autoantibodies target and reduce the number of functional AChRs.[1][3] This property, combined with its rapid hydrolysis by plasma cholinesterase, allows for the controlled and transient induction of muscle weakness, making it a suitable agent for assessing neuromuscular function and disease severity in preclinical models.[2][4]
Patients with Myasthenia Gravis exhibit increased sensitivity to mivacurium, requiring significantly lower doses to achieve neuromuscular blockade and experiencing a prolonged recovery time.[5][6] This heightened sensitivity can be exploited in EAMG models to quantify the degree of neuromuscular impairment and to evaluate the efficacy of potential therapeutic interventions.
Application Notes
Mivacurium chloride can be utilized in EAMG research models for several key applications:
-
Quantitative Assessment of Disease Severity: By administering a standardized dose of mivacurium, researchers can measure the degree of induced muscle weakness and the time to recovery. This provides a quantitative and objective measure of disease severity, complementing traditional clinical scoring methods. Animals with more severe EAMG will exhibit a greater sensitivity to mivacurium, requiring lower doses for blockade and showing a longer recovery period.
-
Pharmacodynamic Studies: Mivacurium can be used to probe the functional status of the neuromuscular junction in EAMG models. Electrophysiological recordings, such as electromyography (EMG), in response to mivacurium administration can reveal deficits in neuromuscular transmission.
-
Evaluation of Therapeutic Efficacy: The response to a mivacurium challenge can be used as an endpoint to assess the effectiveness of novel therapies for Myasthenia Gravis. A reduction in sensitivity to mivacurium (i.e., requiring a higher dose for blockade or having a shorter recovery time) following treatment would indicate a therapeutic benefit.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, derived from both preclinical studies in rats and clinical observations in myasthenic patients. This data can guide dose selection and experimental design in EAMG models.
| Parameter | Value | Species | Study Type | Reference |
| Intravenous Dose | 0.6 mg/kg (2.5-min infusion) | Rat | In vivo | [7] |
| Plasma Clearance | 9.9 mL/min/kg | Rat | In vivo | [7] |
| Volume of Distribution | 650 mL/kg | Rat | In vivo | [7] |
| Cess50 | 0.65 µg/mL | Rat | In vivo | [7] |
| Keo | 0.32 min⁻¹ | Rat | In vivo | [7] |
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of Mivacurium in Rats. Cess50 is the steady-state plasma concentration eliciting 50% of the maximum effect. Keo is the rate constant for equilibration between plasma and the effect site.
| Parameter | Value (Range) | Notes | Reference |
| Initial Bolus Dose | 30 µg/kg | ~1/5th of the normal human intubating dose | [8] |
| Maintenance Bolus Dose | 15 µg/kg | Administered at 25% recovery | [8] |
| Maintenance Infusion | 3 µg/kg/min | Guided by neuromuscular monitoring | [8] |
| Dose Reduction Factor | 0.5 times the recommended ED95 | Resulted in 93% block of T1 | [5] |
Table 2: Clinically Relevant Dosages of Mivacurium in Myasthenic Patients. This data highlights the increased sensitivity in the disease state and can inform dose adjustments in EAMG models.
Experimental Protocols
The following protocols are proposed for the application of this compound in a rat EAMG model, based on available pharmacokinetic data and clinical observations. Note: These are suggested protocols and should be optimized for specific experimental conditions and animal models.
Protocol 1: In Vivo Assessment of Neuromuscular Blockade in EAMG Rats
Objective: To quantify the sensitivity to mivacurium-induced neuromuscular blockade in rats with induced EAMG compared to control animals.
Materials:
-
This compound solution (2 mg/mL)
-
Anesthetized rats (EAMG and control groups)
-
Intravenous catheter
-
Electromyography (EMG) recording system with stimulating electrodes
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Place the animal on a heating pad to maintain body temperature. Insert an intravenous catheter into a suitable vein (e.g., tail vein) for drug administration.
-
EMG Setup: Place stimulating electrodes to stimulate a peripheral nerve (e.g., sciatic nerve) and recording electrodes over the corresponding muscle (e.g., gastrocnemius muscle) to record compound muscle action potentials (CMAPs).
-
Baseline Recording: Deliver supramaximal nerve stimuli (e.g., 0.1 Hz) and record baseline CMAP amplitudes.
-
Mivacurium Administration: Administer a single intravenous bolus dose of this compound. Based on pharmacokinetic data in healthy rats, a starting dose of 0.1-0.2 mg/kg is proposed for EAMG rats, with the expectation of increased sensitivity. A dose-response study is recommended to determine the optimal dose.
-
Monitoring Neuromuscular Blockade: Continue nerve stimulation and record the decline in CMAP amplitude. The primary endpoint is the time to 90% depression of the initial twitch tension (onset of blockade) and the time to 25%, 50%, and 75% recovery of the baseline CMAP amplitude (duration of blockade and recovery index).
-
Data Analysis: Compare the onset of blockade, duration of blockade, and recovery index between EAMG and control groups.
Protocol 2: Mivacurium Infusion to Maintain Neuromuscular Blockade
Objective: To determine the infusion rate of mivacurium required to maintain a specific level of neuromuscular blockade in EAMG and control rats.
Materials:
-
Same as Protocol 1
-
Syringe pump for continuous infusion
Procedure:
-
Animal Preparation and EMG Setup: Follow steps 1 and 2 from Protocol 1.
-
Induction of Blockade: Administer an initial bolus dose of this compound to achieve a target level of neuromuscular blockade (e.g., 90% twitch depression).
-
Continuous Infusion: Once the target blockade is achieved, immediately start a continuous intravenous infusion of this compound using a syringe pump. A starting infusion rate of 5-10 µg/kg/min is suggested, which should be titrated based on the real-time EMG response to maintain the desired level of blockade.
-
Monitoring and Adjustment: Continuously monitor the CMAP amplitude and adjust the infusion rate as necessary to maintain the target level of neuromuscular blockade.
-
Recovery: After a set period of infusion, stop the infusion and monitor the spontaneous recovery of neuromuscular function as described in Protocol 1.
-
Data Analysis: Compare the required infusion rates to maintain the target blockade between EAMG and control groups.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound and myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoflurane and this compound neuromuscular blockade in patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic modeling of mivacurium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mivacurium in the myasthenic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for In Vivo Assessment of Mivacurium Chloride Potency
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1] An accurate in vivo assessment of its potency is critical for preclinical and clinical development. This document provides a detailed protocol for determining the potency of mivacurium chloride in a rat model, a commonly used species in preclinical drug development. The primary endpoint for assessing potency is the dose-dependent depression of the twitch response of a skeletal muscle following nerve stimulation. The effective dose producing 50% (ED₅₀) and 95% (ED₉₅) twitch depression are key parameters for quantifying potency.
The protocol described herein utilizes the stimulation of the sciatic nerve and the measurement of the evoked twitch tension of the tibialis anterior or gastrocnemius muscle. This method is a well-established in vivo model for evaluating the pharmacodynamics of neuromuscular blocking agents.[2][3] Adherence to ethical guidelines for animal research, particularly concerning anesthesia and physiological monitoring, is paramount throughout the procedure.
Quantitative Data Summary
The potency of this compound has been evaluated in various species, with the ED₅₀ and ED₉₅ values being key indicators. The following tables summarize the available quantitative data for this compound under different conditions.
Table 1: Potency of this compound in Humans under Various Anesthetic Conditions
| Anesthetic Condition | ED₅₀ (µg/kg) | ED₉₅ (µg/kg) | Stimulation Method | Reference |
| Nitrous Oxide/Fentanyl | 37 | - | Single Twitch | [4] |
| Nitrous Oxide-Narcotic | - | 73 | Twitch Tension | [5] |
| Thiopentone-Fentanyl-Nitrous Oxide | 34 | 66 | Train-of-Four (TOF) | [6] |
| Thiopentone-Fentanyl-Nitrous Oxide | 43 | 83 | Single Twitch | [6] |
| Isoflurane-Nitrous Oxide | 20.8 | - | Not Specified | [7] |
Table 2: Potency and Duration of Action of this compound in Dogs
| Dose (mg/kg) | Onset to 100% Blockade (minutes) | Duration of Measurable Blockade (minutes) | Anesthetic | Reference |
| 0.01 | 3.92 ± 1.70 | 33.72 ± 12.73 | Halothane | [8] |
| 0.02 | 2.42 ± 0.53 | 65.38 ± 12.82 | Halothane | [8] |
| 0.05 | 1.63 ± 0.25 | 151.0 ± 38.50 | Halothane | [8] |
Table 3: Pharmacodynamic Parameters of Mivacurium in Rats
| Parameter | Value | Infusion Rate | Anesthetic | Reference |
| C₅₀ (µg/mL) | 0.57 (0.03) | 0.6 mg/kg over 2.5 min | Not Specified | |
| Cess₅₀ (µg/mL) | 0.65 (0.01) | 0.6 mg/kg over 2.5 min | Not Specified |
C₅₀: Post-infusion concentration eliciting 50% of maximum effect. Cess₅₀: Steady-state plasma concentration eliciting 50% of maximum effect.
Experimental Protocol: In Vivo Assessment in a Rat Model
This protocol details the procedure for assessing the potency of this compound in an anesthetized rat model.
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are a suitable model.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
Anesthesia:
-
Induce anesthesia with an intraperitoneal (IP) injection of a ketamine/xylazine cocktail (e.g., 75-100 mg/kg ketamine and 5-10 mg/kg xylazine).[7]
-
Alternatively, use inhalational anesthesia with isoflurane (B1672236) (3-5% for induction, 1-2% for maintenance) delivered via a precision vaporizer.[7]
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
-
Physiological Monitoring:
-
Tracheostomy and Ventilation (if necessary): For prolonged procedures or if respiratory depression occurs, perform a tracheostomy and mechanically ventilate the animal.
Surgical Preparation
-
Position the rat in a supine or lateral position to expose the hind limb.
-
Make a small incision in the skin of the thigh to expose the sciatic nerve.
-
Carefully dissect the surrounding tissue to isolate a segment of the sciatic nerve for stimulation.
-
To measure the evoked twitch of the tibialis anterior or gastrocnemius muscle, isolate the tendon of the chosen muscle and attach it to a force-displacement transducer via a suture.
Neuromuscular Monitoring Setup
-
Nerve Stimulation:
-
Place stimulating electrodes (e.g., bipolar platinum electrodes) in contact with the isolated sciatic nerve.
-
Connect the electrodes to a nerve stimulator capable of delivering supramaximal square-wave pulses.
-
-
Twitch Tension Measurement:
-
Connect the force-displacement transducer to a data acquisition system to record the isometric twitch tension.
-
-
Determination of Supramaximal Stimulus:
-
Apply single twitch stimuli at a low frequency (e.g., 0.1 Hz) and gradually increase the stimulus intensity until a maximal twitch response is observed.
-
Set the stimulus intensity to a supramaximal level (typically 1.5 to 2 times the intensity required for a maximal response) for the remainder of the experiment.
-
This compound Administration and Data Collection
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment.
-
Route of Administration: Administer this compound intravenously (IV) via a cannulated tail vein or femoral vein.
-
Dose-Response Protocol (Cumulative Dosing):
-
After obtaining a stable baseline twitch response for at least 15 minutes, administer an initial low dose of this compound.
-
Allow the effect of the dose to reach a plateau (stable twitch depression).
-
Administer the next, incrementally higher dose.
-
Repeat this process with increasing doses until a near-complete or complete block is achieved.
-
-
Data Recording: Continuously record the twitch tension throughout the experiment.
Data Analysis
-
Twitch Height Measurement: Measure the amplitude of the twitch response before and after each dose of this compound.
-
Calculation of Twitch Depression: Express the twitch height after each dose as a percentage of the baseline twitch height. Calculate the percent twitch depression as: 100 - (% of baseline twitch height).
-
Dose-Response Curve:
-
Plot the percent twitch depression against the logarithm of the cumulative dose of this compound.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
From the fitted curve, determine the ED₅₀ and ED₉₅ values. The Hill equation is a commonly used model for this analysis.[11]
-
Visualizations
Caption: Experimental Workflow for In Vivo Potency Assessment.
Caption: Mivacurium's Competitive Antagonism at the Neuromuscular Junction.
References
- 1. partone.litfl.com [partone.litfl.com]
- 2. Human dose-response curves for neuromuscular blocking drugs: a comparison of two methods of construction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. An alternate method for estimating the dose-response relationships of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency estimation of mivacurium: comparison of two different modes of nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einsteinmed.edu [einsteinmed.edu]
- 8. [PDF] Human dose-response curves for neuromuscular blocking drugs: a comparison of two methods of construction and analysis. | Semantic Scholar [semanticscholar.org]
- 9. In vivo electrophysiological measurements on mouse sciatic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Acetylcholine Receptor Clustering with Mivacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing mivacurium (B34715) chloride as a tool for investigating the dynamics of acetylcholine (B1216132) receptor (AChR) clustering at the neuromuscular junction (NMJ). Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR).[1][2][3] This property makes it a valuable instrument for probing the mechanisms of AChR cluster formation, maintenance, and dispersal.
Introduction to Acetylcholine Receptor Clustering
The formation of high-density clusters of AChRs on the postsynaptic membrane is a critical step in the development and function of the neuromuscular junction.[4] This process is primarily orchestrated by the release of agrin from the motor neuron, which initiates a signaling cascade through the muscle-specific kinase (MuSK) and the receptor-associated protein rapsyn.[4][5] Understanding the molecular mechanisms that govern AChR clustering is essential for developing therapies for neuromuscular disorders such as myasthenia gravis.
This compound competitively binds to the α-subunits of the nAChR, preventing acetylcholine from binding and activating the receptor.[2][6] By reversibly occupying the receptor's binding sites, mivacurium can be used to investigate the role of receptor activation and signaling in the dynamic processes of AChR clustering.
Key Applications of this compound in AChR Clustering Studies
-
Investigating the Role of Receptor Occupancy in Cluster Formation: By applying this compound during agrin-induced AChR clustering assays, researchers can determine whether the physical presence of a ligand or the activation of the receptor is necessary for the initial stages of cluster formation.
-
Studying the Maintenance and Stability of Pre-formed AChR Clusters: The application of this compound to established AChR clusters can help elucidate the role of ongoing receptor activity in maintaining the integrity and density of these clusters.
-
Elucidating the Mechanisms of AChR Cluster Dispersal: Mivacurium can be used to probe the signaling pathways involved in the disassembly of AChR clusters, a process relevant to both normal synaptic plasticity and pathological conditions.
-
High-Throughput Screening of Compounds Affecting AChR Clustering: The short-acting nature of mivacurium allows for precise temporal control in screening assays designed to identify novel therapeutic agents that modulate AChR clustering.
Quantitative Data Summary
While specific quantitative data on the direct effects of this compound on AChR clustering in a research setting is limited, studies using other competitive antagonists, such as d-tubocurarine, provide valuable insights. The following table summarizes the expected and observed effects of competitive antagonists on AChR clustering.
| Parameter | Effect of Competitive Antagonist (e.g., d-tubocurarine) | Expected Effect of this compound | Reference |
| AChR Cluster Peak Density | Inhibition of the development of peak fluorescence density in cultured myotubes. | Similar inhibition of peak cluster density. | [7] |
| Total Amount of AChRs in Clusters | Inhibition of the total amount of fluorescence (total AChRs) in clusters. | Similar reduction in the total number of clustered AChRs. | [7] |
| Agrin-Induced Cluster Formation | Blockade of agrin-induced AChR clustering. | Expected to block or significantly reduce agrin-induced clustering. | [8] |
| Maintenance of Pre-formed Clusters | Potential to induce dispersal of pre-existing clusters. | May lead to a gradual dispersal of established AChR clusters. | [9] |
Experimental Protocols
In Vitro Agrin-Induced AChR Clustering Assay
This protocol describes a method for inducing AChR clustering in cultured myotubes using agrin and assessing the effect of this compound.
Materials:
-
C2C12 myoblasts or primary myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Recombinant neural agrin
-
This compound solution
-
Fluorescently-labeled α-bungarotoxin (e.g., Alexa Fluor 594-conjugated α-bungarotoxin)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation:
-
Plate C2C12 myoblasts on collagen-coated dishes.
-
Grow cells to confluence in growth medium.
-
Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
-
Treatment with this compound and Agrin:
-
Prepare a working solution of this compound in differentiation medium.
-
Pre-incubate the myotubes with the desired concentration of this compound for 30 minutes.
-
Add recombinant neural agrin to the medium to induce AChR clustering. A typical concentration is 1-10 ng/mL.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Labeling of AChR Clusters:
-
Wash the cells gently with warm PBS.
-
Add fluorescently-labeled α-bungarotoxin to the medium at a concentration of 5-10 nM.
-
Incubate for 1 hour at 37°C to label surface AChRs.
-
-
Fixation and Imaging:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips on slides with an appropriate mounting medium.
-
Visualize and capture images of the AChR clusters using a fluorescence microscope.
-
-
Quantification of AChR Clusters:
-
Use image analysis software (e.g., ImageJ) to quantify the number, size, and density of AChR clusters per myotube.
-
Compare the results from mivacurium-treated cells with control cells (treated with agrin alone).
-
Study of AChR Cluster Maintenance
This protocol outlines a method to investigate the role of receptor activity in maintaining pre-formed AChR clusters using this compound.
Procedure:
-
Induce AChR Clusters:
-
Follow steps 1 and 2 of the protocol above, but without the pre-incubation with this compound, to first induce the formation of AChR clusters with agrin.
-
-
Label Pre-formed Clusters:
-
After 4-6 hours of agrin treatment, label the AChR clusters with fluorescent α-bungarotoxin as described in step 3 of the previous protocol.
-
-
Treatment with this compound:
-
After labeling, replace the medium with fresh differentiation medium containing the desired concentration of this compound.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Imaging and Analysis:
-
At each time point, fix the cells and acquire images as described in step 4 of the previous protocol.
-
Quantify the changes in the size, density, and number of the pre-labeled AChR clusters over time to assess the effect of mivacurium on cluster stability.
-
Visualizations
Caption: Agrin-induced AChR clustering signaling pathway.
Caption: Workflow for studying mivacurium's effect on AChR clustering.
References
- 1. Alpha-bungarotoxin binding to acetylcholine receptor membranes studied by low angle X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of agrin-induced acetylcholine-receptor aggregation by heparin, heparan sulfate, and other polyanions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroyates.com [neuroyates.com]
- 4. Distribution and quantification of ACh receptors and innervation in diaphragm muscle of normal and mdg mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Density of Acetylcholine Receptors and Their Sensitivity in the Postsynaptic Membrane of Muscle Endplates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Correlation of clustering peak density and total amount of acetylcholine receptor on cultured mouse myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agrin-Induced Acetylcholine Receptor Clustering Is Mediated by the Small Guanosine Triphosphatases Rac and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agrin-induced acetylcholine receptor clustering in mammalian muscle requires tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Mivacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivacurium (B34715) chloride is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to muscle relaxation.[3][4] This property makes mivacurium chloride a valuable tool in the study of nAChR function and for the identification of novel neuromuscular blocking agents. High-throughput screening (HTS) assays provide an efficient platform for screening large compound libraries for their effects on specific biological targets. This document provides detailed application notes and protocols for the use of this compound in HTS assays targeting nAChRs, particularly the muscle-type receptor.
Signaling Pathway of this compound at the Neuromuscular Junction
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor end-plate. It blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby preventing depolarization of the muscle cell membrane and subsequent muscle contraction.
High-Throughput Screening (HTS) Application: Fluorescence-Based Membrane Potential Assay
A common HTS approach to identify nAChR modulators is a fluorescence-based membrane potential assay. This assay utilizes a voltage-sensitive fluorescent dye that reports changes in membrane potential upon ion channel activation. Antagonists are identified by their ability to inhibit the fluorescence change induced by an nAChR agonist.
Data Presentation
The following table summarizes exemplary quantitative data for this compound and other reference compounds in a fluorescence-based HTS assay for the muscle-type nAChR ((α1)₂βγδ).
| Compound | Target nAChR Subtype | Assay Type | IC₅₀ (µM) | Maximum Inhibition (%) |
| This compound | (α1)₂βγδ | Membrane Potential | 0.5 - 2.0 (estimated) | ~100 |
| d-Tubocurarine | (α1)₂βγδ | Membrane Potential | 0.1 - 0.5 | ~100 |
| Pancuronium | (α1)₂βγδ | Membrane Potential | 0.05 - 0.2 | ~100 |
| Succinylcholine (agonist) | (α1)₂βγδ | Membrane Potential | EC₅₀: 5 - 15 | N/A |
Note: The IC₅₀ value for this compound is an estimated range based on its known potency relative to other neuromuscular blocking agents, as specific HTS data is not publicly available. This table serves as an example for data presentation.
Experimental Protocols
Cell Culture and Plating
Cell Line: A stable cell line expressing the human muscle-type nicotinic acetylcholine receptor ((α1)₂βγδ), for example, in a host cell line such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Incubation: 37°C in a humidified atmosphere with 5% CO₂.
Plating Protocol:
-
Harvest cells using standard cell culture techniques.
-
Resuspend cells in culture medium to a final density of 1 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a black, clear-bottom 384-well microplate.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.
Fluorescence-Based Membrane Potential Assay Protocol
Materials:
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit or equivalent).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Agonist: Acetylcholine (ACh) or a stable analog like carbachol.
-
Positive Control: this compound or another known nAChR antagonist (e.g., d-tubocurarine).
-
Negative Control: Assay buffer with vehicle (e.g., 0.5% DMSO).
-
Test compounds dissolved in DMSO.
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Assay Workflow Diagram:
Detailed Protocol:
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions in the assay buffer.
-
Remove the culture medium from the cell plate.
-
Add 50 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds, this compound (positive control), and vehicle (negative control) in assay buffer. The final concentration of DMSO in the assay should be kept below 0.5%.
-
Using a liquid handler, add 25 µL of the compound solutions to the respective wells of the cell plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow compounds to interact with the receptors.
-
-
Agonist Addition and Signal Detection:
-
Prepare the agonist solution (e.g., acetylcholine) in assay buffer at a concentration that elicits a response that is approximately 80% of the maximal response (EC₈₀).
-
Place the cell plate into a fluorescence plate reader.
-
Set the instrument to add 25 µL of the agonist solution to each well and immediately begin a kinetic read of the fluorescence signal for 2-5 minutes.
-
Data Analysis
-
Normalization:
-
The raw fluorescence data is typically expressed as the change in fluorescence (ΔF) from the baseline before agonist addition.
-
Normalize the data using the negative control (agonist only, 0% inhibition) and a positive control with a saturating concentration of this compound (100% inhibition).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Dose-Response and IC₅₀ Determination:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% of its maximal inhibition.
-
Logical Relationship Diagram for Hit Confirmation
Following the primary HTS, a series of secondary and tertiary assays are crucial to confirm and characterize the identified "hits".
Conclusion
This compound serves as an excellent positive control in high-throughput screening assays designed to identify novel antagonists of the muscle-type nicotinic acetylcholine receptor. Its well-defined mechanism of action and short duration of effect in physiological systems provide a reliable benchmark for assay performance and for the characterization of new chemical entities. The fluorescence-based membrane potential assay described herein offers a robust and scalable platform for the primary screening of large compound libraries, enabling the discovery of new leads for the development of neuromuscular blocking agents and other modulators of nAChR function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mivacurium chloride stability in physiological buffer for experiments
<Step_2>
Mivacurium (B34715) Chloride Stability Technical Support Center
Welcome to the technical support center for Mivacurium Chloride. This guide provides detailed information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals using this compound in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of degradation in experiments?
A1: this compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It is a bis-benzylisoquinolinium diester compound that competitively binds to nicotinic acetylcholine (B1216132) receptors at the motor end-plate, preventing muscle contraction.[3][4] Its primary mechanism of inactivation, both in vivo and in vitro, is enzymatic hydrolysis of its ester linkages by plasma cholinesterase, specifically butyrylcholinesterase (BChE).[4][5][6] This rapid breakdown results in a short duration of action.[7][8] Acetylcholinesterase has minimal effect on mivacurium hydrolysis.[5]
Q2: How stable is this compound in aqueous solutions and physiological buffers?
A2: this compound's stability is highly dependent on pH, temperature, and the presence of enzymes. The commercial formulation is acidic (pH 3.5 to 5.0) to ensure chemical stability.[4][9] When diluted in neutral or alkaline physiological buffers (e.g., pH 7.4), its degradation is accelerated. The primary route of degradation in the absence of enzymes is chemical hydrolysis of the ester bonds, which is significantly slower than enzymatic hydrolysis but still a critical factor for experimental design.
Q3: What factors can accelerate the degradation of mivacurium in my experimental setup?
A3: Several factors can compromise the stability of this compound solutions:
-
Presence of Butyrylcholinesterase (BChE): This is the most significant factor. If your physiological buffer contains plasma, serum, or purified BChE, mivacurium will be rapidly hydrolyzed.[5][10]
-
Elevated pH: As a general principle for ester-containing compounds, hydrolysis rates increase with pH. Preparing solutions in buffers with a pH above neutral will accelerate degradation.
-
Elevated Temperature: Higher temperatures increase the rate of both chemical and enzymatic hydrolysis.[11] Experiments conducted at 37°C will see faster degradation than those at room temperature or on ice.[10]
-
Prolonged Storage: Stock solutions, especially after dilution in physiological buffers, should be used promptly. Storing diluted solutions, even when refrigerated, can lead to a loss of potency over time.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected neuromuscular blockade in my experiment.
This is a common issue often related to drug stability and preparation. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting logic for weak mivacurium effects.
Issue 2: My results show high variability between experimental runs.
High variability can be due to inconsistent degradation rates.
-
Solution: Standardize the time between preparing the diluted mivacurium solution and its application. Ensure the temperature of the buffer and the preparation area is consistent for all experiments. For maximum consistency in enzyme-free buffers, prepare solutions on ice and use them within the hour.
Quantitative Stability Data
The rate of mivacurium hydrolysis is highly dependent on the experimental conditions. The data below illustrates the central role of butyrylcholinesterase (BChE) in its degradation.
| Condition | Hydrolysis Rate Comparison | Key Finding |
| In vitro with human plasma BChE | At 37°C and pH 7.4, the hydrolysis rate is approximately 88% of that of succinylcholine (B1214915).[10] | Degradation is rapid and primarily driven by enzymatic action. |
| In buffered BChE solution | Mivacurium is significantly metabolized.[5] | Confirms BChE is the specific enzyme responsible for degradation. |
| In buffered Acetylcholinesterase solution | Minimal metabolism is observed.[5] | Shows high specificity of mivacurium for BChE over acetylcholinesterase. |
| In aqueous solution (pH 3.5-5.0) | Stable for extended periods as per pharmaceutical formulation.[4][9] | An acidic environment is required to prevent chemical hydrolysis for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for In Vitro Experiments (Enzyme-Free Buffer)
This protocol is designed to minimize degradation when using a physiological buffer that does not contain plasma or BChE.
-
Prepare Stock Solution:
-
Allow the commercial vial of this compound (typically 2 mg/mL) to equilibrate to room temperature.
-
If a higher concentration stock is needed, consider using a solvent like DMSO, noting that this compound has a solubility of 100 mg/mL in fresh DMSO.[2]
-
Store the stock solution protected from light and at the recommended temperature (consult manufacturer's data sheet).
-
-
Prepare Physiological Buffer:
-
Prepare your desired physiological buffer (e.g., Krebs-Ringer, Tyrode's solution).
-
Ensure the buffer is pre-chilled to 4°C (on ice) before adding mivacurium.
-
-
Prepare Working Solution (Dilution):
-
Perform a serial dilution. Calculate the volume of the stock solution needed to achieve the final desired concentration in your experimental volume.
-
Add the calculated volume of mivacurium stock to the cold physiological buffer immediately before starting the experiment.
-
Mix gently by inversion. Avoid vigorous vortexing.
-
-
Experimental Use:
-
Use the freshly prepared working solution as quickly as possible, ideally within one hour of preparation, to minimize chemical hydrolysis.
-
Keep the working solution on ice throughout the duration of the experiment until it is added to the experimental chamber.
-
Caption: Recommended workflow for mivacurium solution preparation.
Mivacurium Degradation Pathway
Mivacurium's short duration of action is a direct result of its metabolic pathway. The diester structure is rapidly broken down by butyrylcholinesterase.
Caption: Enzymatic degradation pathway of mivacurium.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vitro metabolism of this compound (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. This compound administration by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing mivacurium chloride dosage for specific animal species
Welcome to the technical support center for the use of mivacurium (B34715) chloride in animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is mivacurium chloride and what is its primary mechanism of action?
A1: this compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] Its primary mechanism of action is to competitively antagonize acetylcholine (B1216132) at the nicotinic receptors on the motor endplate of the neuromuscular junction.[1][3] By blocking these receptors, this compound prevents depolarization of the muscle membrane, leading to skeletal muscle relaxation and paralysis.[1]
Q2: How is this compound metabolized and how does this affect its duration of action?
A2: this compound is rapidly hydrolyzed by plasma cholinesterase, the same enzyme that metabolizes succinylcholine.[1][3] This rapid enzymatic degradation is the primary reason for its short duration of action. The metabolites are inactive and are excreted in the urine.[1]
Q3: Are there known species differences in the response to this compound?
A3: Yes, significant species differences exist, primarily due to variations in plasma cholinesterase activity. For instance, dogs have been shown to have a prolonged duration of action compared to humans due to slower metabolism. It is crucial to determine the optimal dosage for each species and even strain before conducting experiments.
Q4: What are the potential side effects of this compound administration?
A4: The most common side effect is histamine (B1213489) release, which can lead to transient hypotension and flushing, particularly with rapid administration of higher doses.[4] To minimize these effects, it is recommended to administer the drug slowly, over 30 to 60 seconds.[5]
Q5: Can the effects of this compound be reversed?
A5: Yes, the neuromuscular blockade produced by this compound can be reversed with standard doses of anticholinesterase agents, such as neostigmine.[5][6] However, due to its short duration of action, reversal is often not required as spontaneous recovery is typically rapid.[5]
Dosage and Administration Guidelines
The optimal dosage of this compound must be determined empirically for each animal species and experimental setup. The following table summarizes available data and provides estimated starting doses. It is critical to begin with a low dose and titrate upwards to the desired effect while closely monitoring the animal.
| Animal Species | Reported ED₅₀/ED₉₅ (mg/kg) | Recommended Starting Bolus Dose (mg/kg) | Recommended Infusion Rate (mcg/kg/min) | Onset of Action | Duration of Action |
| Rat | ED₅₀ and ED₉₅ for in vivo studies not clearly established in reviewed literature. Neonatal rats show increased sensitivity in vitro.[7] | 0.1 - 0.2 (estimated) | 5 - 15 (estimated) | ~2-4 minutes | ~15-25 minutes |
| Mouse | No specific ED₅₀ or ED₉₅ values found in the reviewed literature. | 0.05 - 0.1 (estimated) | 10 - 20 (estimated) | Rapid | Short |
| Rabbit | ED₅₀: 0.0151 mg/kg.[8] Resistance can develop with limb immobilization, increasing the ED₅₀.[8] | 0.03 - 0.05 | 2 - 5 (estimated) | ~2-3 minutes | ~10-20 minutes |
| Dog | Prolonged duration of action compared to other species. | 0.05 - 0.1 | 2 - 5 | ~2-5 minutes | Can be prolonged |
| Non-Human Primate (Rhesus Monkey) | No specific ED₅₀ or ED₉₅ values found in the reviewed literature. | 0.05 - 0.1 (estimated) | 5 - 15 (estimated) | ~2-4 minutes | ~15-30 minutes |
Note: The dosages for rats, mice, and non-human primates are estimations based on data from other species and general principles of neuromuscular blocker pharmacology. It is imperative to conduct a dose-finding study for these species.
Experimental Protocols
Dose-Response Study for this compound
This protocol outlines a general procedure to determine the effective dose (ED₅₀ and ED₉₅) of this compound in a specific animal species.
1. Animal Preparation:
-
Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). The choice of anesthetic is crucial as some agents can potentiate the effects of neuromuscular blockers.
-
Intubate the animal and provide mechanical ventilation. This is mandatory as this compound will paralyze the respiratory muscles.
-
Place a catheter in a suitable vein (e.g., femoral, jugular) for drug administration and in an artery for blood pressure monitoring.
-
Monitor vital signs continuously, including heart rate, blood pressure, body temperature, and end-tidal CO₂.
2. Neuromuscular Monitoring:
-
Place stimulating electrodes along a peripheral nerve (e.g., ulnar, sciatic).
-
Place a force transducer on the corresponding muscle to measure the evoked twitch response.
-
Deliver supramaximal nerve stimuli (e.g., train-of-four stimulation) at regular intervals (e.g., every 15 seconds) and record the baseline twitch height.
3. Dose Administration:
-
Prepare a stock solution of this compound of known concentration.
-
Administer incremental doses of this compound, starting with a very low dose.
-
Allow sufficient time between doses for the drug to reach its peak effect.
-
Record the percentage of twitch height depression for each dose.
4. Data Analysis:
-
Plot the log of the dose versus the probit of the percentage of twitch depression.
-
Use linear regression analysis to determine the ED₅₀ and ED₉₅ from the dose-response curve.
Troubleshooting Guide
Issue: Prolonged Recovery from Neuromuscular Blockade
-
Question: My animal is not recovering from the neuromuscular blockade within the expected timeframe. What should I do?
-
Answer:
-
Confirm Adequate Ventilation: Ensure the animal is receiving adequate mechanical ventilation.
-
Check Anesthetic Depth: Anesthesia can potentiate the effects of mivacurium. Ensure the anesthetic level is not too deep.
-
Consider Species Differences: Be aware that some species, like dogs, have a naturally prolonged recovery.
-
Rule out Low Plasma Cholinesterase Activity: Reduced enzyme activity, which can be due to genetic factors or concurrent administration of certain drugs, will significantly prolong recovery.
-
Administer a Reversal Agent: If necessary, administer an anticholinesterase agent like neostigmine, along with an anticholinergic agent like atropine (B194438) or glycopyrrolate (B1671915) to counteract the muscarinic side effects of neostigmine.
-
Issue: Inconsistent or Unexpected Response to this compound
-
Question: I am seeing a variable response to the same dose of this compound in different animals of the same species. Why is this happening?
-
Answer:
-
Check Drug Preparation: Ensure the this compound solution is correctly prepared and has not degraded.
-
Verify IV Access: Confirm that the intravenous catheter is patent and the full dose is being delivered into the circulation.
-
Assess Physiological State: Factors such as body temperature, acid-base balance, and electrolyte levels can influence the potency of neuromuscular blockers. Maintain physiological homeostasis.
-
Consider Individual Variation: There can be individual differences in plasma cholinesterase activity even within the same species.
-
Issue: Significant Drop in Blood Pressure After Administration
-
Question: I observed a sharp decrease in the animal's blood pressure after administering this compound. What is the cause and how can I prevent it?
-
Answer:
-
Histamine Release: This is likely due to histamine release, a known side effect of mivacurium, especially with rapid, high-dose injections.[4]
-
Slow Administration: Administer the dose slowly over 30 to 60 seconds to minimize histamine release.[5]
-
Lower the Dose: If possible, use the lowest effective dose.
-
Pre-treatment: In sensitive animals, pre-treatment with an H1 antagonist may be considered, but this should be carefully evaluated for its potential to interfere with the experimental results.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. medicines.org.uk [medicines.org.uk]
- 7. The influence of the age of the rat on the neuromuscular response to mivacurium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The duration of immobilization causes the changing pharmacodynamics of mivacurium and rocuronium in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mivacurium Chloride and Histamine Release in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing histamine (B1213489) release associated with mivacurium (B34715) chloride administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why does mivacurium chloride cause histamine release?
A1: this compound, a benzylisoquinolinium neuromuscular blocking agent, can induce histamine release by activating the MAS-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[1] In mice, the orthologous receptor is MrgprB2.[2] This activation is a pseudo-allergic reaction, meaning it is not mediated by IgE antibodies.[1] The binding of mivacurium to this receptor triggers mast cell degranulation and the subsequent release of histamine and other mediators.[1][2]
Q2: What are the common signs of histamine release in animal models after mivacurium administration?
A2: Common signs include cutaneous reactions such as flushing and wheal formation, as well as systemic hemodynamic changes like a transient decrease in blood pressure (hypotension) and an increase in heart rate.[3][4] In sensitized animals, bronchoconstriction can also be a significant effect.[5]
Q3: Is the histamine release caused by mivacurium dose-dependent?
A3: Yes, the release of histamine is related to both the dose and the speed of injection.[6][7][8] Higher doses and rapid bolus injections are more likely to cause significant histamine release and associated cardiovascular effects.[3][6][7]
Q4: Are there alternative neuromuscular blocking agents with a lower potential for histamine release?
A4: Yes. Steroidal neuromuscular blocking agents like rocuronium (B1662866) and vecuronium (B1682833) have been shown to cause no significant changes in plasma histamine concentrations.[9] Cisatracurium, another benzylisoquinolinium agent, is also known for its lack of histamine release.[10][11]
Q5: Can the duration of neuromuscular blockade from mivacurium be affected by factors other than histamine release?
A5: Yes, the duration of action is significantly influenced by plasma cholinesterase activity, the enzyme responsible for mivacurium's metabolism.[3][7] Animals with reduced plasma cholinesterase activity will experience a prolonged neuromuscular blockade.[3][12]
Troubleshooting Guide
Issue: Significant drop in blood pressure and/or skin flushing is observed after mivacurium injection.
This is a common issue directly related to histamine release. Here are several strategies to mitigate these effects:
| Strategy | Details | Rationale |
| Reduce Injection Speed | Administer the mivacurium dose slowly, over a period of 60 seconds.[6][13] | Slower administration reduces the peak plasma concentration of the drug, thereby lessening the stimulus for mast cell degranulation.[6] |
| Administer a Divided Dose | Split the total dose into two administrations. For example, an initial dose of 0.15 mg/kg can be followed 30 seconds later by 0.1 mg/kg.[6] | This method also avoids a sharp peak in plasma concentration, reducing the likelihood of widespread mast cell activation.[6] |
| Pre-treatment with Antihistamines | Administer H1 and/or H2 receptor antagonists prior to mivacurium. For example, oral pretreatment with ranitidine (B14927) (an H2 blocker) and dimethindene (B1670660) (an H1 blocker) one hour before induction.[14] Promethazine (an H1 antagonist) has also been shown to be effective.[15] | Antihistamines block the action of released histamine on its receptors, thereby preventing or attenuating the subsequent physiological effects like vasodilation and hypotension.[4][14] |
| Pre-treatment with Corticosteroids | Pre-treatment with dexamethasone (B1670325) can help stabilize hemodynamics, even if histamine levels remain elevated.[15] | Corticosteroids can maintain blood vessel integrity, protect endothelial cells, and prevent microcirculatory vasodilation caused by histamine.[15] |
Quantitative Data Summary
Table 1: Effect of Mivacurium on Plasma Histamine Levels in Surgical Patients
| Neuromuscular Blocking Agent | Dose | Peak Increase in Plasma Histamine (at 1 min) |
| Mivacurium | 0.2 mg/kg | 370% |
| Atracurium (B1203153) | 0.6 mg/kg | 234% |
| Tubocurarine (B1210278) | 0.5 mg/kg | 252% |
| Rocuronium | 0.6 mg/kg | No significant change |
| Vecuronium | 0.1 mg/kg | No significant change |
| Data adapted from a study in surgical patients, which provides a comparative perspective on histamine release.[9] |
Table 2: Hemodynamic Effects of Mivacurium in Anesthetized Dogs
| Mivacurium Dose (mg/kg) | Onset to 100% Neuromuscular Blockade (minutes) | Duration of Measurable Blockade (minutes) | Hemodynamic Changes (Heart Rate, Blood Pressure) |
| 0.01 | 3.92 ± 1.70 | 33.72 ± 12.73 | No significant differences observed |
| 0.02 | 2.42 ± 0.53 | 65.38 ± 12.82 | No significant differences observed |
| 0.05 | 1.63 ± 0.25 | 151.0 ± 38.50 | No significant differences observed |
| Data from a study in healthy Labrador Retrievers anesthetized with halothane (B1672932).[16] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Plasma Histamine Levels
Objective: To quantify the systemic histamine release in response to mivacurium administration.
Animal Model: Species such as dogs or rats are commonly used.[17][18]
Methodology:
-
Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Establish intravenous access for drug administration and blood sampling.
-
Baseline Sampling: Collect a pre-dose blood sample into a pre-chilled tube containing EDTA.[18] This will serve as the baseline histamine level.
-
Mivacurium Administration: Administer the desired dose of this compound intravenously. Record the time of administration.
-
Post-Dose Sampling: Collect blood samples at specific time points after administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[18]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at a low temperature to separate the plasma.
-
Histamine Analysis: Measure the histamine concentration in the plasma samples using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[18]
-
Data Analysis: Compare the post-dose histamine concentrations to the baseline level to determine the extent of histamine release.
Protocol 2: In Vitro Mast Cell Degranulation Assay
Objective: To assess the direct effect of mivacurium on mast cell degranulation.
Cell Model: Laboratory of Allergic Diseases 2 (LAD2) human mast cell line or primary mast cells.[1]
Methodology:
-
Cell Culture: Culture LAD2 cells under appropriate conditions.
-
Cell Stimulation: Suspend the mast cells in a suitable buffer (e.g., Tyrode's buffer). Add varying concentrations of this compound to the cell suspension. Include a positive control (e.g., a known secretagogue like substance P) and a negative control (buffer only).
-
Incubation: Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.
-
Degranulation Measurement:
-
Histamine Release: Centrifuge the cell suspension to pellet the cells. Collect the supernatant and measure the histamine content using an ELISA or a solid-phase assay.[19][20]
-
β-Hexosaminidase Release: Alternatively, measure the activity of β-hexosaminidase, an enzyme co-released with histamine, in the supernatant using a colorimetric substrate.[2]
-
-
Data Analysis: Express the amount of mediator released as a percentage of the total cellular content (determined by lysing a separate aliquot of cells). This will show the dose-dependent effect of mivacurium on mast cell degranulation.[1]
Visualizations
Caption: Signaling pathway of mivacurium-induced histamine release.
Caption: In vivo experimental workflow for histamine measurement.
Caption: In vitro mast cell degranulation assay workflow.
References
- 1. Mivacurium induce mast cell activation and pseudo-allergic reactions via MAS-related G protein coupled receptor-X2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The clinical pharmacology of mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. The involvement of histaminic and muscarinic receptors in the bronchoconstriction induced by myorelaxant administration in sensitized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. [Mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newer neuromuscular blocking agents: how do they compare with established agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The lack of histamine release with cisatracurium: a double-blind comparison with vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Effect of oral antihistamine premedication on mivacurium-induced histamine release and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Duration of action and hemodynamic properties of this compound in dogs anesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of histamine release during constant rate infusion of morphine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Mivacurium Chloride Blockade in a Research Setting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reversing mivacurium (B34715) chloride-induced neuromuscular blockade in a research setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of mivacurium chloride?
This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] It functions as a competitive antagonist to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][4][5] By binding to these receptors without activating them, mivacurium prevents acetylcholine (ACh) from binding, thereby inhibiting muscle depolarization and contraction.[4] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[4] Mivacurium is metabolized by plasma cholinesterase, which contributes to its short duration of action.[3][4]
Q2: What are the primary agents used to reverse mivacurium blockade?
The primary agents for reversing mivacurium-induced neuromuscular blockade are acetylcholinesterase (AChE) inhibitors, such as neostigmine (B1678181) and edrophonium (B1671111).[6][7] These drugs work by inhibiting the enzyme that breaks down acetylcholine, thereby increasing the concentration of acetylcholine at the neuromuscular junction. This increased acetylcholine then competes with mivacurium at the nicotinic receptors, restoring neuromuscular transmission.
Q3: Is sugammadex (B611050) an effective reversal agent for mivacurium?
No, sugammadex is not effective for reversing neuromuscular blockade induced by mivacurium.[8] Sugammadex is a selective relaxant binding agent designed to encapsulate and inactivate steroidal neuromuscular blocking agents like rocuronium (B1662866) and vecuronium.[9][10] Mivacurium is a benzylisoquinolinium compound and does not fit into the cyclodextrin (B1172386) structure of sugammadex.[9]
Q4: How is the depth of neuromuscular blockade and the adequacy of its reversal monitored?
The most common method for monitoring neuromuscular function is through peripheral nerve stimulation, specifically using the Train-of-Four (TOF) pattern.[11][12] This involves delivering four supramaximal electrical stimuli to a peripheral nerve (e.g., the ulnar nerve) at a frequency of 2 Hz.[13][14] The muscular response, typically of the adductor pollicis muscle, is then observed or measured.[5] The degree of blockade is assessed by the number of twitches observed (TOF count) and the ratio of the fourth twitch's amplitude to the first (TOF ratio).[13][15] A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[15][16]
Troubleshooting Guide
Issue 1: Incomplete or Delayed Reversal of Mivacurium Blockade
-
Symptoms:
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inadequate Dose of Reversal Agent | Administer an additional dose of the reversal agent. For neostigmine, the optimal dose is around 20 µg/kg, with no significant benefit from higher doses.[17] For edrophonium, doses of 0.3 mg/kg and higher have been shown to accelerate recovery.[16] |
| Deep Level of Blockade at Time of Reversal | Neostigmine may be less effective at reversing a deep neuromuscular block.[18] Edrophonium has been shown to be effective in accelerating recovery from deeper blocks.[19] It is recommended to wait for some signs of spontaneous recovery (e.g., the return of the first or second twitch in the TOF) before administering a reversal agent.[16] Administering neostigmine during a very deep block may paradoxically prolong recovery.[9][20] |
| Individual Variation in Response | Continue to monitor the animal closely with TOF stimulation. Provide supportive care, including mechanical ventilation if necessary, until adequate neuromuscular function returns. |
Issue 2: Prolonged Neuromuscular Blockade After Mivacurium Administration
-
Symptoms:
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Pseudocholinesterase Deficiency | This is a genetic condition resulting in reduced activity of the enzyme that metabolizes mivacurium.[22][23] If suspected, the primary course of action is to continue mechanical ventilation and sedation until neuromuscular function spontaneously recovers.[22] Human cholinesterase can be administered to increase plasma cholinesterase activity and shorten the duration of the block.[21] |
| Drug Interactions | Certain drugs can potentiate the effects of mivacurium, including some inhalation anesthetics (e.g., sevoflurane), antibiotics (e.g., aminoglycosides), and antiarrhythmics.[21][24] Review all concurrently administered medications. If a potentiating agent is identified, its administration should be discontinued (B1498344) if possible. |
| Hypothermia | Low body temperature can prolong the duration of action of neuromuscular blocking agents. Maintain the animal's core body temperature within the normal physiological range. |
Quantitative Data Summary
Table 1: Dose-Response of Neostigmine for Mivacurium Reversal
| Neostigmine Dose | Time to TOF Ratio > 0.70 (minutes) |
| Placebo | 17.0 +/- 5.1[17] |
| 10 µg/kg | 14.6 +/- 4.2[17] |
| 20 µg/kg | 11.4 +/- 3.0[17] |
| 40 µg/kg | 11.4 +/- 3.5[17] |
Table 2: Dose-Response of Edrophonium for Mivacurium Reversal
| Edrophonium Dose | Time to TOF Ratio > 0.7 (minutes) |
| Placebo | 13.5 +/- 2.6[25] |
| 0.125 mg/kg | 9.2 +/- 2.6[25] |
| 0.25 mg/kg | No significant additional benefit over 0.125 mg/kg[25] |
| 0.5 mg/kg | No significant additional benefit over 0.125 mg/kg[25] |
Table 3: Comparative Reversal Times for Mivacurium Blockade
| Reversal Agent | Time Saved to TOF Ratio > 0.7 (minutes) |
| Neostigmine | ~5-6 minutes[26] |
| Edrophonium | ~6-7 minutes[26] |
Experimental Protocols
Protocol 1: Monitoring Mivacurium-Induced Neuromuscular Blockade and Reversal Using Train-of-Four (TOF) Stimulation
-
Animal Preparation:
-
Anesthetize the research animal according to your approved institutional protocol.
-
Place stimulating electrodes over a peripheral nerve, such as the ulnar nerve. Place recording electrodes over the corresponding muscle, for instance, the adductor pollicis.
-
-
Baseline Measurement:
-
Before administering mivacurium, determine the supramaximal stimulus intensity. This is the lowest current that produces a maximal muscle twitch response.
-
-
Induction of Blockade:
-
Administer this compound intravenously.
-
Begin TOF stimulation (four supramaximal stimuli at 2 Hz every 15 seconds).
-
-
Monitoring the Block:
-
Observe the number of twitches (TOF count). As the block deepens, the number of twitches will decrease from four to zero.[13]
-
If using a quantitative monitor, record the TOF ratio (amplitude of the fourth twitch divided by the amplitude of the first).
-
-
Administration of Reversal Agent:
-
Once the desired level of blockade has been maintained for the experimental duration, a reversal agent can be administered. It is generally recommended to wait for the reappearance of at least the first or second twitch (T1 or T2) before administering neostigmine or edrophonium.
-
-
Monitoring Reversal:
-
Continue TOF monitoring.
-
Observe the return of the four twitches and the gradual increase in the TOF ratio.
-
Adequate reversal is typically defined as a TOF ratio of 0.9 or greater.[15]
-
Visualizations
Caption: Mechanism of this compound at the neuromuscular junction.
Caption: Reversal of mivacurium blockade by acetylcholinesterase inhibitors.
Caption: Experimental workflow for mivacurium blockade and reversal.
References
- 1. Edrophonium increases mivacurium concentrations during constant mivacurium infusion, and large doses minimally antagonize paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. [Effects of different doses of edrophonium antagonism of mivacurium-induced neuromuscular block in the presence of nitrous oxide, propofol, and alfentanil anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response relationships for edrophonium and neostigmine antagonism of mivacurium-induced neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose responses for neostigmine and edrophonium as antagonists of mivacurium in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response relationships for edrophonium antagonism of mivacurium-induced neuromuscular block during N2O-enflurane-alfentanil anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sugammadex, a new reversal agent for neuromuscular block induced by rocuronium in the anaesthetized Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective reversal of muscle relaxation in general anesthesia: focus on sugammadex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ppno.ca [ppno.ca]
- 12. openanesthesia.org [openanesthesia.org]
- 13. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 14. resources.wfsahq.org [resources.wfsahq.org]
- 15. perioperativecpd.com [perioperativecpd.com]
- 16. Antagonism of mivacurium-induced neuromuscular blockade in humans. Edrophonium dose requirements at threshold train-of-four count of 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neostigmine requirements for reversal of neuromuscular blockade following an infusion of mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openanesthesia.org [openanesthesia.org]
- 19. researchgate.net [researchgate.net]
- 20. The reversal of profound mivacurium-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinmedjournals.org [clinmedjournals.org]
- 22. [Prolonged neuromuscular block after mivacurium injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mivacurium-induced prolonged neuromuscular block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. blinkdc.com [blinkdc.com]
- 25. Edrophonium requirements for reversal of deep neuromuscular block following infusion of mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recovery of mivacurium block with or without anticholinesterases following administration by continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting prolonged neuromuscular block with mivacurium chloride in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering prolonged neuromuscular block with mivacurium (B34715) chloride in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a significantly longer duration of neuromuscular block than expected in our in vitro preparation after applying mivacurium chloride. What are the potential causes?
A1: A prolonged neuromuscular block with mivacurium in an in vitro setting is most commonly associated with the enzymatic activity of butyrylcholinesterase (BChE), the enzyme responsible for its metabolism.[1][2] Here are the primary factors to investigate:
-
Low or Absent Butyrylcholinesterase (BChE) Activity: Mivacurium is metabolized by BChE.[1][3] If your in vitro system (e.g., plasma, serum, or tissue homogenate) has deficient or atypical BChE, the hydrolysis of mivacurium will be significantly slowed, leading to a prolonged effect.[4]
-
Inhibitors of BChE: The presence of other compounds in your experimental medium that inhibit BChE activity can also lead to reduced mivacurium metabolism.
-
Incorrect Mivacurium Concentration: An unexpectedly high concentration of mivacurium will naturally take longer to be metabolized and for its effect to dissipate. Verify your stock solution concentration and dilution calculations.
-
Experimental Temperature: Enzyme kinetics are temperature-dependent. Ensure your experimental setup is maintained at the intended physiological temperature (e.g., 37°C), as lower temperatures can slow down BChE activity.
-
pH of the Medium: The pH of your experimental buffer can influence both enzyme activity and the ionization state of mivacurium. Maintain a physiological pH (around 7.4) for optimal results.[5]
Q2: How can we test for Butyrylcholinesterase (BChE) activity in our samples?
A2: You can determine BChE activity in your plasma or serum samples using a spectrophotometric method, such as the modified Ellman's method.[4] This assay measures the hydrolysis of a substrate like S-butyrylthiocholine iodide by BChE.[4] A detailed protocol is provided in the "Experimental Protocols" section below. Commercial kits are also available for this purpose.[6][7]
Q3: Our in vitro system uses a purified or synthetic medium without plasma or serum. Could we still see prolonged mivacurium effects?
A3: Yes. In the absence of BChE, the metabolism of mivacurium will be minimal.[1][3] In such systems, the duration of the neuromuscular block will be primarily determined by the dissociation rate of mivacurium from the nicotinic acetylcholine (B1216132) receptors and its diffusion out of the synaptic cleft. This will result in a significantly prolonged effect compared to systems containing active BChE.
Q4: We've confirmed normal BChE activity, but the neuromuscular block is still prolonged. What other factors could be at play in our in vitro neuromuscular junction model (e.g., phrenic nerve-hemidiaphragm preparation)?
A4: If BChE activity is normal, consider these factors related to the neuromuscular junction itself:
-
Receptor Density and Subtype: Variations in the density or subtype of nicotinic acetylcholine receptors (nAChRs) in your preparation could influence the potency and duration of the mivacurium block.
-
Acetylcholinesterase (AChE) Inhibition: While mivacurium is not significantly metabolized by AChE, some experimental compounds or conditions might inhibit AChE.[1][3] This would increase the concentration of acetylcholine in the synaptic cleft, which could competitively overcome the mivacurium block, but an imbalance could lead to complex and unpredictable effects.
-
Health of the Tissue Preparation: A deteriorating or unhealthy tissue preparation (e.g., due to hypoxia or mechanical damage) may exhibit altered responses to neuromuscular blocking agents.
Q5: Can we reverse a prolonged mivacurium-induced neuromuscular block in our in vitro setup?
A5: Yes, the block can be antagonized by acetylcholinesterase inhibitors such as neostigmine (B1678181) or edrophonium.[8][9] These agents increase the concentration of acetylcholine at the neuromuscular junction, which then competes with mivacurium for binding to the nicotinic receptors, thereby restoring neuromuscular transmission. However, it's important to note that neostigmine can also inhibit BChE, which may paradoxically delay the metabolism of mivacurium and prolong the block, especially if administered when the block is profound.[8] Edrophonium may be a more suitable choice for reversal in some contexts.[8]
Quantitative Data
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Metabolism of this compound
| Parameter | Value | Conditions | Source |
| Hydrolysis Rate vs. Succinylcholine (B1214915) | 88% of succinylcholine rate | Purified human plasma cholinesterase, pH 7.4, 37°C, 5 µM substrate | [5] |
| Michaelis-Menten Constant (Km) | 245 µmol/L | Pooled human plasma | [3] |
| Maximum Velocity (Vmax) | 50 U/L | Pooled human plasma | [3] |
Table 2: Potency of this compound
| Parameter | Value | Experimental System | Source |
| ED50 | 42 µg/kg | In vivo (human), mechanomyography | [10] |
| ED95 | 86 µg/kg | In vivo (human), mechanomyography | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuromuscular Blockade using the Phrenic Nerve-Hemidiaphragm Preparation
This protocol describes a classic method for studying the effects of neuromuscular blocking agents on synaptic transmission.
Materials:
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound stock solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection tools
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
Methodology:
-
Preparation of the Tissue:
-
Humanely euthanize a rat according to approved institutional protocols.
-
Carefully dissect out the phrenic nerve and hemidiaphragm.
-
Mount the preparation in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen gas and maintained at 37°C.
-
Attach the tendon of the diaphragm to a force transducer.
-
-
Stimulation and Recording:
-
Place the phrenic nerve on stimulating electrodes.
-
Apply supramaximal electrical stimuli (e.g., 0.1 Hz single twitches) to elicit muscle contractions.
-
Record the baseline contractile force for a stabilization period (e.g., 20-30 minutes).
-
-
Application of Mivacurium:
-
Add this compound to the organ bath to achieve the desired final concentration.
-
Record the resulting depression of the twitch response over time. The percentage of block is calculated relative to the baseline contractile force.
-
-
Data Analysis:
-
Determine the onset of action, time to maximum block, and duration of action (e.g., time to 25%, 50%, and 75% recovery of baseline twitch height).
-
To determine IC50, generate a concentration-response curve by applying a range of mivacurium concentrations.
-
Protocol 2: Determination of Butyrylcholinesterase (BChE) Activity (Modified Ellman's Method)
This spectrophotometric assay is used to quantify BChE activity in biological samples like plasma or serum.[4]
Materials:
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
S-butyrylthiocholine iodide (BTC) substrate solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Methodology:
-
Sample Preparation:
-
Prepare serial dilutions of the plasma or serum sample in phosphate buffer. A 400-fold dilution is often optimal.[4]
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the diluted sample.
-
Add DTNB solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for the reaction of DTNB with any free sulfhydryl groups in the sample.[4]
-
Initiate the enzymatic reaction by adding the BTC substrate solution.
-
Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (kinetic read).
-
-
Data Analysis:
-
The rate of change in absorbance is proportional to the BChE activity.
-
Calculate the BChE activity in units/L using the molar extinction coefficient of the product (TNB).
-
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the mechanism of action of mivacurium.
Caption: Troubleshooting workflow for prolonged neuromuscular block with mivacurium in vitro.
References
- 1. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Patients with Chronic Renal Failure. [ekja.org]
- 3. In vitro metabolism of this compound (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Butyrylcholinesterase Assay Kit (ab241010) | Abcam [abcam.com]
- 8. The reversal of profound mivacurium-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neostigmine requirements for reversal of neuromuscular blockade following an infusion of mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potency and time course of mivacurium block during sevoflurane, isoflurane and intravenous anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of plasma cholinesterase activity on mivacurium chloride efficacy in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of plasma cholinesterase activity on the in vitro efficacy of mivacurium (B34715) chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mivacurium chloride metabolism in vitro?
A1: this compound is primarily metabolized through hydrolysis by plasma cholinesterase, specifically butyrylcholinesterase (BChE).[1][2] Acetylcholinesterase (AChE) plays a minimal role in its metabolism.[1][2] The hydrolysis of mivacurium in plasma follows first-order kinetics.[1]
Q2: How does the in vitro hydrolysis rate of mivacurium compare to that of succinylcholine (B1214915)?
A2: The in vitro hydrolysis rate of mivacurium by purified human plasma cholinesterase is approximately 70-88% of the rate of succinylcholine at a pH of 7.4 and a temperature of 37°C.[3][4]
Q3: What are the kinetic parameters for mivacurium metabolism in human plasma?
A3: The Michaelis-Menten constant (Km) for mivacurium metabolism in human plasma is 245 µmol/L, and the maximum velocity (Vmax) is 50 U/L.[1] For comparison, the Km for succinylcholine is 37 µmol/L, and the Vmax is 74 U/L.[1]
Q4: My in vitro experiment shows a significantly prolonged effect of mivacurium. What could be the cause?
A4: A significantly prolonged effect of mivacurium in vitro is most likely due to low or deficient plasma cholinesterase activity in the plasma sample being used.[5][6] This can be due to genetic variants of the butyrylcholinesterase enzyme (e.g., homozygous for the atypical gene) which lead to extremely reduced metabolic capacity.[6][7][8] The presence of cholinesterase inhibitors in the experimental setup could also lead to this observation.[9]
Q5: Are the different stereoisomers of mivacurium metabolized at the same rate?
A5: No, the stereoisomers of mivacurium are metabolized at different rates. The cis-trans and trans-trans isomers are potent neuromuscular blocking agents and are rapidly hydrolyzed, with in vitro half-lives of less than 2 minutes.[10] The cis-cis isomer is significantly less potent and has a much longer in vitro half-life of 276 minutes.[10]
Q6: Can neostigmine (B1678181) be used to reverse mivacurium's effect in vitro?
A6: In in vitro preparations, neostigmine, an anticholinesterase, is an incomplete reversal agent for mivacurium-induced paralysis.[11] Exogenous human plasma cholinesterase is more effective at reversing the effects of mivacurium in vitro.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in mivacurium efficacy between plasma samples. | Differences in plasma cholinesterase activity among plasma donors. | Measure and normalize the plasma cholinesterase activity for each plasma sample before initiating the experiment. Consider pooling plasma from multiple donors to average out individual variations. |
| Mivacurium shows little to no degradation over the experimental time course. | The plasma used may have a deficient or atypical cholinesterase phenotype. Alternatively, the experimental buffer may contain substances that inhibit cholinesterase activity. | Test the plasma for cholinesterase activity using a standard assay. If activity is low, use a different plasma source. Ensure all reagents and buffers are free from cholinesterase inhibitors. |
| Unexpectedly rapid degradation of mivacurium. | Higher than average plasma cholinesterase activity in the sample. | Quantify the cholinesterase activity to correlate it with the degradation rate. Adjust experimental parameters if necessary. |
| Inconsistent results when using different lots of pooled plasma. | Lot-to-lot variability in plasma cholinesterase activity. | Always qualify a new lot of pooled plasma by measuring its cholinesterase activity to ensure consistency with previous experiments. |
Quantitative Data Summary
Table 1: In Vitro Hydrolysis and Kinetic Parameters of Mivacurium in Human Plasma
| Parameter | This compound | Succinylcholine | Reference |
| Relative Hydrolysis Rate | ~70-88% of Succinylcholine | 100% | [3][4] |
| Michaelis-Menten Constant (Km) | 245 µmol/L | 37 µmol/L | [1] |
| Maximum Velocity (Vmax) | 50 U/L | 74 U/L | [1] |
Table 2: In Vitro Half-lives of Mivacurium Stereoisomers
| Stereoisomer | In Vitro Half-life | Reference |
| cis-trans | < 2 minutes | [10] |
| trans-trans | < 2 minutes | [10] |
| cis-cis | 276 minutes | [10] |
Experimental Protocols
Measurement of Plasma Cholinesterase Activity (Electrometric Method)
This protocol is a modification of the Michel method.
Materials:
-
pH meter
-
Water bath (37°C)
-
Acetylcholine (B1216132) iodide solution (75 mmol/L)
-
Plasma sample
Procedure:
-
Prepare reaction mixtures containing the plasma sample and barbital phosphate buffer.
-
Measure the initial pH of the reaction mixture (pH1) using a calibrated pH meter.
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Add 0.1 mL of 75 mmol/L acetylcholine iodide to initiate the reaction.
-
Continue incubation at 37°C for a defined period (e.g., 60 minutes).
-
Measure the final pH of the reaction mixture (pH2).
-
A blank reaction containing only water and buffer should be run in parallel.
-
Calculate the cholinesterase activity based on the change in pH over time (ΔpH/hour).
In Vitro Metabolism of this compound
This protocol outlines a general procedure to assess the metabolic stability of mivacurium in plasma.
Materials:
-
Human plasma
-
This compound solution of known concentration
-
Incubator or water bath (37°C)
-
High-Pressure Liquid Chromatography (HPLC) system
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with this compound to achieve the desired initial concentration.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the plasma-mivacurium mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a quenching solution.
-
Process the samples for analysis (e.g., protein precipitation, centrifugation).
-
Analyze the concentration of the remaining mivacurium isomers in the supernatant using a validated HPLC method.
-
Determine the rate of hydrolysis and the half-life of mivacurium.
Visualizations
Caption: Workflow of this compound Metabolism in Human Plasma.
Caption: Troubleshooting Logic for Prolonged Mivacurium Efficacy.
References
- 1. In vitro metabolism of this compound (BW B1090U) and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma cholinesterase activity and duration of action of mivacurium in phenotypically normal patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of mivacurium in patients phenotypically homozygous for the atypical plasma cholinesterase variant: effect of injection of human cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. The influence of drug-induced low plasma cholinesterase activity on the pharmacokinetics and pharmacodynamics of mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudocholinesterase-mediated hydrolysis is superior to neostigmine for reversal of mivacurium-induced paralysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mivacurium Chloride in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of mivacurium (B34715) chloride in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the stability and degradation of mivacurium chloride in in-vitro environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound?
In the body, this compound is primarily broken down by enzymatic hydrolysis, a reaction facilitated by the enzyme plasma cholinesterase (also known as butyrylcholinesterase) found in the blood.[1][2][3] This process is very rapid, which accounts for the drug's short duration of action in clinical settings.[4][5] However, in a standard cell culture environment, which lacks significant amounts of plasma cholinesterase, the primary degradation pathway is expected to be non-enzymatic chemical hydrolysis of its ester bonds.[6][7]
Q2: How stable is this compound in aqueous solutions and cell culture media?
Q3: My experimental results with this compound are inconsistent. Could this be due to compound instability?
Yes, inconsistent results are a common sign of compound instability in cell culture.[10] If this compound degrades over the course of your experiment, the effective concentration of the active compound will decrease, leading to variability in your results. It is highly recommended to perform a stability study of this compound in your specific cell culture medium and under your experimental conditions.
Q4: What are the degradation products of this compound?
The hydrolysis of this compound breaks down the molecule into a quaternary alcohol and a quaternary monoester metabolite.[11] These metabolites are considered to have significantly less neuromuscular blocking activity than the parent compound.[12]
Q5: How can I monitor the concentration of this compound in my cell culture medium?
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) can be used to quantify the concentration of this compound and its isomers in biological fluids and, by extension, in cell culture media.[6] These methods are sensitive and specific, allowing for the accurate determination of the parent compound's concentration over time.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cell culture experiments.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Inconsistent or weaker-than-expected biological effects | Degradation of this compound: The compound may be hydrolyzing in the culture medium, leading to a lower effective concentration. | 1. Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium at 37°C. (See Experimental Protocols section). 2. Prepare Fresh Solutions: Make fresh stock solutions of this compound for each experiment. 3. Minimize Incubation Time: If the compound is found to be unstable, design experiments with shorter incubation times. 4. Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals based on its determined stability. |
| Precipitate forms in the cell culture medium after adding this compound | Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the medium. | 1. Lower the Concentration: Test a lower concentration of this compound. 2. Optimize Solvent and Dilution: Ensure the initial stock solution in a solvent like DMSO or water is fully dissolved before further dilution into the cell culture medium. Perform the final dilution in pre-warmed medium and mix thoroughly.[13] 3. Solubility Test: Perform a solubility test of this compound in your cell culture medium at the desired concentrations before conducting your experiment. |
| Change in the color of the cell culture medium | pH Shift: The addition of the this compound stock solution (which may be acidic or basic) could have altered the pH of the medium, causing a color change in the pH indicator (e.g., phenol (B47542) red). | 1. Check the pH: Measure the pH of the cell culture medium after adding this compound. 2. Buffer the Medium: If there is a significant pH shift, you may need to adjust the pH or use a medium with a stronger buffering capacity. 3. Use a Dilute Stock: Prepare a more dilute stock solution to minimize the volume of solvent added to the medium. |
Quantitative Data Summary
While specific degradation kinetics in cell culture media are not extensively published, the following table summarizes key properties of this compound.
| Parameter | Value / Description | Reference(s) |
| Molecular Formula | C₅₈H₈₀Cl₂N₂O₁₄ | [14] |
| Molecular Weight | 1100.17 g/mol | [13] |
| Primary In Vivo Metabolism | Enzymatic hydrolysis by plasma cholinesterase | [1][2][3] |
| Stereoisomers | A mixture of three stereoisomers: trans-trans, cis-trans, and cis-cis. | [6][15] |
| Solubility | Soluble in water and DMSO. | [13][14][16] |
| Storage of Powder | -20°C for up to 3 years. | [16] |
| Storage of Stock Solutions | 1 year at -80°C in solvent; 1 month at -20°C in solvent. Aliquot to avoid repeated freeze-thaw cycles. | [16] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Sterile DMSO or water for stock solution preparation
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
-
Cell culture incubator (37°C, 5% CO₂)
-
Analytical equipment for quantification (e.g., HPLC-UV/fluorescence or LC-MS/MS)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
-80°C freezer
Procedure:
-
Prepare Stock Solution: Aseptically prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO or water.
-
Spike the Medium: In a sterile environment, dilute the this compound stock solution into pre-warmed cell culture medium to the final desired experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the mivacurium-spiked medium into sterile tubes or wells of a multi-well plate. Place the samples in a 37°C, 5% CO₂ incubator.
-
Time-Point Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the medium.
-
Quench the Reaction: Immediately mix the collected aliquot with a quenching solution (e.g., a 1:3 ratio of medium to ice-cold acetonitrile) to stop any further degradation.
-
Storage: Store the quenched samples at -80°C until analysis.
-
Analysis: Analyze the samples using a validated analytical method (e.g., HPLC or LC-MS/MS) to determine the concentration of the parent this compound remaining at each time point.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the compound in the cell culture medium.
Visualizations
Caption: Simplified degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound administration by infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Clinical pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound | 106861-44-3 [amp.chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. selleckchem.com [selleckchem.com]
Adjusting mivacurium chloride concentration for temperature changes in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using mivacurium (B34715) chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for mivacurium chloride injection?
A1: this compound injection should be stored at room temperature, between 15°C to 25°C (59°F to 77°F).[1][2] It is crucial to avoid freezing the solution and to protect it from direct ultraviolet light.[1]
Q2: How does temperature affect the stability and activity of this compound in an experimental solution?
A2: this compound's stability and activity are significantly influenced by temperature primarily because its degradation is dependent on enzymatic hydrolysis by plasma cholinesterase.[3][4][5] The activity of plasma cholinesterase is temperature-dependent. Therefore, fluctuations in experimental temperature will alter the rate at which mivacurium is metabolized, leading to variability in its effective concentration and the duration of its neuromuscular blocking effect. For consistent and reproducible results, maintaining a stable, physiological temperature is critical. One in vitro study noted that the hydrolysis of mivacurium by human plasma cholinesterase was conducted at 37°C.[3]
Q3: Can I adjust the concentration of this compound to compensate for different experimental temperatures?
A3: Currently, there are no established guidelines or validated formulas for adjusting this compound concentration to compensate for changes in experimental temperature. The relationship between temperature, plasma cholinesterase activity, and the effective concentration of mivacurium is complex. The recommended best practice is to maintain a constant and controlled temperature throughout your experiment to ensure the reliability of your results.
Q4: What solutions are compatible with this compound for dilution?
A4: this compound injection is compatible with several standard intravenous solutions. When diluted to a concentration of 0.5 mg/mL, it is physically and chemically stable for up to 24 hours at 5°C to 25°C (41°F to 77°F) in the following solutions:[1][6]
-
5% Dextrose Injection, USP
-
0.9% Sodium Chloride Injection, USP
-
5% Dextrose and 0.9% Sodium Chloride Injection, USP
-
Lactated Ringer's Injection, USP
-
5% Dextrose in Lactated Ringer's Injection
Q5: What substances are incompatible with this compound?
A5: this compound is not compatible with alkaline solutions that have a pH greater than 8.5, such as barbiturate (B1230296) solutions.[6] Mixing with such solutions can lead to precipitation or degradation of the compound. The pH of the this compound injection is between 3.5 and 5.0.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results (e.g., inconsistent onset or duration of neuromuscular blockade) | Temperature fluctuations in the experimental setup. | Ensure a stable and consistent temperature is maintained. Use a temperature-controlled environment or water bath. |
| Inconsistent dilution or preparation of the mivacurium solution. | Follow a standardized protocol for solution preparation. Prepare fresh dilutions for each experiment and use within 24 hours.[1][6][7] | |
| Degradation of the stock solution. | Always check the expiration date and store the stock solution according to the manufacturer's recommendations (room temperature, protected from light).[1][2] Do not use if the solution is not clear and colorless.[1][7] | |
| Precipitate formation in the experimental solution | Incompatibility with other reagents or solutions. | Ensure all components of your experimental buffer are compatible with this compound. Avoid alkaline solutions.[6] |
| Supersaturation of the solution. | Ensure proper dissolution and mixing when preparing the solution. | |
| Reduced or no effect of this compound | Inactivation of the compound. | Avoid exposure to high temperatures or direct UV light.[1] Ensure the pH of the experimental medium is not highly alkaline.[6] |
| Insufficient concentration. | Re-evaluate the calculated dose and dilution. Consider that the cis-cis isomer of mivacurium has about one-tenth the neuromuscular blocking potency of the other two stereoisomers.[2][5][8] |
Experimental Protocols
Preparation of a 0.5 mg/mL this compound Solution
This protocol describes the dilution of a standard 2 mg/mL this compound injection to a working concentration of 0.5 mg/mL.
Materials:
-
This compound Injection (2 mg/mL)
-
Compatible diluent (e.g., 0.9% Sodium Chloride Injection, USP)
-
Sterile PVC bag or container
-
Sterile syringes and needles
-
Aseptic work area (e.g., laminar flow hood)
Procedure:
-
Using aseptic techniques, withdraw the required volume of this compound (2 mg/mL) from the vial.
-
Add the withdrawn this compound to the sterile PVC bag containing the appropriate volume of the compatible diluent to achieve a final concentration of 0.5 mg/mL.
-
Gently mix the solution.
-
Visually inspect the diluted solution for any particulate matter or discoloration. Do not use if the solution is not clear and colorless.[1][7]
-
The diluted solution is stable for up to 24 hours when stored at 5°C to 25°C (41°F to 77°F).[1][6]
Visualizations
Caption: A flowchart of the experimental workflow for using this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. drugs.com [drugs.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Preventing tachyphylaxis with continuous mivacurium chloride infusion in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the prevention of tachyphylaxis with continuous mivacurium (B34715) chloride infusion in vitro.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of mivacurium infusion?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. In the context of continuous mivacurium infusion in vitro, it manifests as a diminished neuromuscular blocking effect over time, requiring progressively higher concentrations of mivacurium to achieve the same level of muscle paralysis or receptor blockade. This is distinct from tolerance, which develops over a longer period.
Q2: What is the likely molecular mechanism behind mivacurium-induced tachyphylaxis in vitro?
A2: The primary mechanism is believed to be the desensitization of the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] Although mivacurium is a competitive antagonist, prolonged exposure can stabilize the receptor in a desensitized, non-functional state, rendering it unresponsive to both the antagonist and the agonist (acetylcholine).[1][2]
Q3: How can I prevent or mitigate mivacurium-induced tachyphylaxis in my in vitro experiments?
A3: A promising, though still largely experimental, approach is the co-administration of a positive allosteric modulator (PAM) of nAChRs.[1][3] PAMs bind to a site on the nAChR distinct from the acetylcholine binding site and can help to stabilize the receptor in a state that is more responsive to agonists and potentially less prone to desensitization by antagonists.[1][3] Intermittent dosing schedules, as opposed to continuous infusion, may also be explored to allow for receptor resensitization.
Q4: What in vitro models are suitable for studying mivacurium-induced tachyphylaxis?
A4: Two primary models are recommended:
-
Neuron-Myotube Co-culture: This model uses motor neurons and muscle cells, often derived from stem cells, to form functional neuromuscular junctions in a dish.[4][5] It allows for high-throughput screening and detailed mechanistic studies.
-
Phrenic Nerve-Hemidiaphragm Preparation: This is an ex vivo model that uses intact tissue from a rodent, providing a more physiologically relevant system for validating findings from cell-based assays.[6][7][8]
Q5: How can I quantify the degree of neuromuscular blockade and tachyphylaxis in my in vitro model?
A5: Quantification can be achieved through several methods:
-
Measurement of Muscle Contraction: In functional NMJ models, the force or frequency of muscle contractions in response to nerve stimulation can be measured. A decrease in contraction amplitude over time with continuous mivacurium infusion indicates tachyphylaxis.
-
Electrophysiology: Patch-clamp techniques can be used on nAChR-expressing cells or muscle cells in a co-culture to measure the ion channel's response to acetylcholine.[9] A reduced current in response to acetylcholine after prolonged mivacurium exposure would quantify receptor desensitization.
Troubleshooting Guides
Issue 1: No observable neuromuscular blockade with initial mivacurium application.
| Possible Cause | Troubleshooting Step |
| Incorrect Mivacurium Concentration | Verify the stock solution concentration and the final concentration in the assay. Prepare fresh dilutions. |
| Degraded Mivacurium | Mivacurium solutions can degrade. Use freshly prepared solutions for each experiment. |
| Poorly Formed Neuromuscular Junctions (Co-culture model) | Confirm the formation of functional NMJs using immunocytochemistry for pre- and post-synaptic markers (e.g., synaptophysin and α-bungarotoxin). Optimize co-culture conditions, including cell seeding density and maturation time.[5] |
| Nerve Damage during Dissection (Phrenic nerve-hemidiaphragm model) | Ensure careful dissection of the phrenic nerve to avoid damage. Verify nerve integrity by observing muscle contraction upon electrical stimulation before adding mivacurium.[7][8] |
| Ineffective Nerve Stimulation | Check the stimulator settings (frequency, amplitude, duration) and electrode placement. Ensure good contact between the electrodes and the nerve.[7] |
Issue 2: High variability in the onset and degree of tachyphylaxis between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including media composition, temperature, CO2 levels, and passage number of cells. |
| Variability in NMJ Formation | Implement stringent quality control for NMJ formation in co-culture models. Use a consistent seeding density and differentiation protocol. |
| Differences in Tissue Viability (Phrenic nerve-hemidiaphragm model) | Use animals of a consistent age and weight. Minimize the time between tissue dissection and the start of the experiment. Ensure continuous oxygenation and temperature control of the organ bath. |
| Inconsistent Drug Application | Use a perfusion system for precise and consistent delivery of mivacurium and any potential preventative agents. |
Issue 3: Cell death observed during prolonged mivacurium infusion.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of Mivacurium at High Concentrations | Perform a dose-response curve to determine the optimal concentration of mivacurium that provides effective blockade without causing significant cell death. |
| Nutrient Depletion or Waste Accumulation in Culture Medium | For long-term experiments, use a microfluidic system or perform partial media changes to maintain a healthy cell environment.[4] |
| Excitotoxicity from Prolonged Depolarization (if applicable) | While mivacurium is a non-depolarizing blocker, ensure that the experimental conditions do not inadvertently lead to prolonged depolarization from other sources. |
| General Culture Health | Regularly assess cell viability using assays like MTT or Trypan Blue exclusion.[10][11][12] |
Data Presentation
Table 1: Hypothetical Quantitative Data on Mivacurium-Induced Tachyphylaxis in a Neuron-Myotube Co-culture Model
| Time (minutes) | Mivacurium Concentration for 95% Blockade (µM) | % Increase in Required Concentration |
| 10 | 1.5 | 0% |
| 30 | 2.1 | 40% |
| 60 | 3.5 | 133% |
| 90 | 5.8 | 287% |
| 120 | 8.2 | 447% |
Table 2: Hypothetical Effect of a Positive Allosteric Modulator (PAM) on Preventing Mivacurium-Induced Tachyphylaxis
| Time (minutes) | Mivacurium Concentration for 95% Blockade (µM) - No PAM | Mivacurium Concentration for 95% Blockade (µM) - With PAM | % Prevention of Tachyphylaxis with PAM |
| 10 | 1.5 | 1.4 | 6.7% |
| 30 | 2.1 | 1.6 | 23.8% |
| 60 | 3.5 | 1.8 | 48.6% |
| 90 | 5.8 | 2.2 | 62.1% |
| 120 | 8.2 | 2.5 | 69.5% |
Experimental Protocols
Protocol 1: In Vitro Neuromuscular Junction (NMJ) Co-culture Model for Tachyphylaxis Study
-
Cell Culture:
-
Culture human induced pluripotent stem cell (hiPSC)-derived motor neurons and myoblasts separately according to established protocols.
-
Plate myoblasts on a Matrigel-coated multi-well plate and differentiate into myotubes for 5-7 days.
-
Seed motor neurons onto the myotube culture.
-
Co-culture for 10-14 days to allow for the formation of functional NMJs.[4][5]
-
-
Induction of Tachyphylaxis:
-
Establish a baseline of neuromuscular activity by electrically stimulating the motor neurons and measuring myotube contraction frequency or amplitude via video microscopy and image analysis software.
-
Introduce a continuous infusion of mivacurium chloride at a concentration known to produce approximately 95% neuromuscular blockade.
-
Monitor the myotube contraction in response to nerve stimulation over a period of 2-4 hours.
-
Incrementally increase the mivacurium concentration as needed to maintain 95% blockade, recording the concentration at set time points.
-
-
Prevention of Tachyphylaxis:
-
In a parallel set of experiments, co-infuse a positive allosteric modulator (PAM) of nAChRs with the this compound.
-
Follow the same procedure as in step 2 to monitor neuromuscular activity and adjust the mivacurium concentration.
-
-
Data Analysis:
-
Plot the required mivacurium concentration to maintain 95% blockade over time for both the mivacurium-only and the mivacurium + PAM groups.
-
Calculate the percentage increase in the required mivacurium concentration at each time point to quantify tachyphylaxis.
-
Compare the two groups to determine the efficacy of the PAM in preventing tachyphylaxis.
-
Protocol 2: Patch-Clamp Electrophysiology for nAChR Desensitization
-
Cell Preparation:
-
Use a cell line stably expressing the adult muscle-type nAChR (α1)2β1δε subunits.
-
Plate cells on glass coverslips suitable for electrophysiological recording.
-
-
Recording Setup:
-
Use a whole-cell patch-clamp configuration.
-
The standard extracellular solution should contain (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.
-
The intracellular (pipette) solution should contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES, pH 7.2.
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Apply a brief pulse of acetylcholine (e.g., 100 µM for 2 seconds) to elicit a baseline inward current.
-
Wash the cell with the extracellular solution.
-
Perfuse the cell with a solution containing this compound for a prolonged period (e.g., 30 minutes).
-
After the mivacurium infusion, wash the cell again with the extracellular solution.
-
Apply the same brief pulse of acetylcholine to measure the post-infusion inward current.
-
A significant reduction in the post-infusion current amplitude compared to the baseline indicates receptor desensitization.
-
-
Prevention Study:
-
Repeat the experiment, but co-perfuse the this compound with a nAChR PAM.
-
Compare the degree of current reduction with and without the PAM to assess its ability to prevent desensitization.
-
Mandatory Visualizations
Caption: Signaling pathway of mivacurium-induced tachyphylaxis.
Caption: Experimental workflow for studying mivacurium tachyphylaxis.
References
- 1. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Positive Allosteric Modulators of Nicotinic Acetylcholine Receptors (nACh) | Peptidomimeticos [iqm.csic.es]
- 4. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scalable, optically-responsive human neuromuscular junction model reveals convergent mechanisms of synaptic dysfunction in familial ALS [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Overcoming resistance to mivacurium chloride in experimental models
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with mivacurium (B34715) chloride in experimental models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for mivacurium chloride?
This compound is a short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate of the neuromuscular junction.[1][3][4] By binding to these receptors without activating them, mivacurium prevents acetylcholine (ACh) from binding, thereby inhibiting muscle membrane depolarization and subsequent muscle contraction.[1][5] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[1] Mivacurium's short duration of action is due to its rapid hydrolysis and inactivation by plasma butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1][3][4][6]
Q2: What are the primary mechanisms of resistance to mivacurium in experimental models?
Resistance to mivacurium, defined as a reduced response to a standard dose, primarily stems from pharmacodynamic changes at the neuromuscular junction. The most significant factor is the upregulation of acetylcholine receptors (AChRs) .[7][8] Pathological states such as denervation injuries, immobilization, thermal injury (burns), and chronic use of anticonvulsants can lead to a proliferation of AChRs, including immature receptors, outside of the neuromuscular junction.[8][9][10] This increased number of receptors necessitates a higher concentration of mivacurium to block a sufficient number to achieve neuromuscular blockade.[8]
Q3: What is the role of butyrylcholinesterase (BChE) in mivacurium's effects, and how does it relate to prolonged blockade?
Butyrylcholinesterase (BChE) is the enzyme responsible for the metabolic clearance of mivacurium.[11][12] A deficiency in BChE activity does not cause resistance but leads to a prolonged neuromuscular blockade , which can be misinterpreted as an unexpected experimental outcome. This deficiency impairs the body's ability to break down mivacurium, causing its effects to last much longer than usual.[13][14]
BChE deficiency can be:
-
Genetic: Caused by mutations in the BCHE gene, inherited as an autosomal recessive trait.[13][15][16] Individuals homozygous for an atypical variant are extremely sensitive to mivacurium.[3][17]
-
Acquired: Resulting from various conditions such as severe liver disease, malnutrition, pregnancy, major burns, and the presence of certain medications that inhibit BChE activity.[11][13][18]
Q4: Why do burn injury models often show a complex, divergent response to mivacurium?
Experimental models of major thermal injury exhibit a dual and seemingly contradictory response to mivacurium. This is due to two concurrent physiological changes:
-
Resistance (Prolonged Onset): Burn injuries trigger a significant upregulation of extrajunctional acetylcholine receptors, which creates resistance to non-depolarizing neuromuscular blockers, including mivacurium.[5][8][19][20] This leads to a longer onset time to achieve maximum twitch suppression.[5][19]
-
Increased Sensitivity (Prolonged Recovery): Burn patients also experience a decrease in plasma BChE activity, the enzyme that metabolizes mivacurium.[5][19][20][21] This reduced clearance leads to a markedly prolonged recovery time from the neuromuscular blockade.
Studies have shown that despite the decreased BChE activity, the resistance from receptor upregulation is the dominant factor affecting the onset of the block.[5][19]
Section 2: Troubleshooting Guide for Experimental Issues
Q5: Issue - Unexpectedly Prolonged Neuromuscular Blockade
-
Observation: Following a standard dose of mivacurium, the experimental subject fails to recover neuromuscular function within the expected timeframe (typically 95% recovery in 25-30 minutes).[17]
-
Probable Cause: Reduced or absent butyrylcholinesterase (BChE) activity.[22][23] The model may have a genetic deficiency (e.g., a specific strain of animal) or an acquired deficiency due to underlying experimental conditions (e.g., induced liver disease, malnutrition).
-
Troubleshooting Steps:
-
Maintain Support: Ensure the subject is fully supported with mechanical ventilation until neuromuscular function returns, as confirmed by a peripheral nerve stimulator.[22][24]
-
Measure BChE Activity: Collect a plasma or serum sample from the subject to perform a quantitative and qualitative analysis of BChE activity.[24] The "dibucaine number" is a common qualitative test to identify atypical enzyme variants.[18]
-
Genetic Screening: If a hereditary cause is suspected, perform DNA analysis to screen for mutations in the BCHE gene.[18][25]
-
Review Experimental Model: Assess if any aspect of the model (e.g., diet, co-administered drugs, induced pathology) could lead to acquired BChE deficiency.[13][16]
-
Q6: Issue - Requirement for Higher Doses to Achieve Blockade (Resistance)
-
Observation: Standard or even elevated doses of mivacurium fail to produce the desired 95% twitch suppression, or the onset time is significantly delayed.[9]
-
Probable Cause: Upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction.[8]
-
Troubleshooting Steps:
-
Assess Model Condition: Check for conditions known to cause AChR upregulation. Is the animal model immobilized? Does it have an induced upper or lower motor neuron lesion? Has it been treated chronically with anticonvulsants like phenytoin (B1677684) or carbamazepine?[8][9][26]
-
Increase Dose Cautiously: Titrate the mivacurium dose upwards while carefully monitoring neuromuscular function with a nerve stimulator (e.g., Train-of-Four monitoring).[27]
-
Consider Alternative Agents: In models with known, significant AChR upregulation, a different class of neuromuscular blocker may be required for the experimental goals, though this may deviate from the original protocol.
-
Histological Confirmation: If feasible, immunohistochemical analysis of muscle tissue can be used to quantify AChR density and confirm upregulation.
-
Q7: Issue - High Inter-Subject Variability in Mivacurium Response
-
Observation: Within the same experimental group, there is a wide range of responses to a standardized dose of mivacurium, with some subjects showing resistance and others showing prolonged paralysis.
-
Probable Cause: Undiagnosed differences in BChE activity or phenotype within the experimental population.
-
Troubleshooting Steps:
-
Pre-Screening: Before administering mivacurium, screen all subjects for baseline plasma BChE activity. This allows for stratification of subjects into groups with normal, intermediate, and low enzyme activity, reducing variability in the final analysis.[28]
-
Standardize Conditions: Ensure all environmental and physiological parameters (temperature, acid-base status, electrolytes) are tightly controlled, as these can influence neuromuscular blockade.[17][26] Hypothermia and respiratory acidosis can potentiate and prolong the block.[26]
-
Review Co-Administered Drugs: Check for any interactions. Aminoglycoside antibiotics can potentiate the block, while chronic anticonvulsant use induces resistance.[10][26]
-
Section 3: Experimental Protocols and Data
Protocol 1: In Vivo Assessment of Neuromuscular Blockade
This protocol describes a general method for quantifying the pharmacodynamic effects of mivacurium in an anesthetized animal model.
-
Subject Preparation: Anesthetize the subject according to an approved institutional protocol. Maintain stable anesthesia, as many anesthetic agents can potentiate neuromuscular blockade.[10]
-
Nerve Stimulation: Isolate and place stimulating electrodes on a peripheral motor nerve (e.g., the ulnar nerve in larger animals or the sciatic nerve in rodents).
-
Muscle Response Measurement: Attach the corresponding muscle (e.g., adductor pollicis or tibialis anterior) to a force-displacement transducer to measure isometric twitch tension. Alternatively, use electromyography (EMG) to record the compound muscle action potential.
-
Baseline Measurement: Before drug administration, deliver supramaximal stimuli as single twitches or in a Train-of-Four (TOF) pattern to establish a stable baseline response.
-
Mivacurium Administration: Administer a bolus dose of mivacurium intravenously (e.g., 0.15-0.20 mg/kg).[2][19]
-
Data Recording: Continuously record the twitch response. Key parameters to measure include:[29][30]
-
Onset Time: Time from injection to maximum twitch depression.
-
Maximal Block (%): The greatest percentage of twitch height suppression from baseline.
-
Clinical Duration (T25): Time from injection until the twitch height recovers to 25% of baseline.
-
Recovery Index: Time for twitch height to recover from 25% to 75% of baseline.
-
Protocol 2: Measurement of Plasma Butyrylcholinesterase (BChE) Activity
This protocol outlines the principles for determining BChE activity in plasma samples, which is crucial for investigating prolonged blockade.
-
Sample Collection: Collect a whole blood sample in a heparinized tube. Centrifuge to separate the plasma and store at -80°C until analysis.
-
Assay Principle: The assay is typically a spectrophotometric method. A chromogenic substrate (e.g., butyrylthiocholine) is added to the plasma sample.
-
Enzymatic Reaction: BChE in the plasma hydrolyzes the substrate, releasing a product (e.g., thiocholine).
-
Detection: The product reacts with another reagent (e.g., DTNB [5,5'-dithio-bis-(2-nitrobenzoic acid)]) to produce a colored compound that can be measured over time with a spectrophotometer. The rate of color change is directly proportional to the BChE activity in the sample.
-
Qualitative Analysis (Dibucaine Number): To identify atypical BChE variants, the assay is run in parallel with and without the presence of a BChE inhibitor, dibucaine (B1670429). The percentage of inhibition caused by dibucaine is calculated. A low "dibucaine number" indicates the presence of an atypical, less functional enzyme variant.
Data Presentation: Mivacurium Pharmacodynamics in Burn Models
The following table summarizes typical findings from studies comparing the effects of mivacurium in burn subjects versus non-burn controls.
| Parameter | Burn Group | Control Group | Implication |
| Onset Time to Max Block | Prolonged (e.g., 115 s)[5][19] | Shorter (e.g., 90 s)[5][19] | Resistance due to AChR upregulation |
| Time to 50% Recovery | Prolonged (e.g., 41 min)[19] | Shorter (e.g., 26 min)[19] | Increased sensitivity due to low BChE |
| BChE Activity (IU/L) | Decreased (e.g., ~1400)[19] | Normal (e.g., ~2800)[19] | Impaired drug metabolism |
Section 4: Visualized Pathways and Workflows
Caption: Mivacurium's competitive antagonism at the nAChR and its metabolism by BChE.
Caption: Key pathways leading to mivacurium resistance or prolonged blockade.
Caption: A logical workflow for troubleshooting unexpected results in mivacurium experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Mivacurium (Professional Patient Advice) - Drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Neuromuscular pharmacodynamics of mivacurium in adults with major burns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Up-and-down regulation of skeletal muscle acetylcholine receptors. Effects on neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anesth-pain-med.org [anesth-pain-med.org]
- 10. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pseudocholinesterase Deficiency Considerations: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudocholinesterase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 14. droracle.ai [droracle.ai]
- 15. BCHE gene: MedlinePlus Genetics [medlineplus.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. clinmedjournals.org [clinmedjournals.org]
- 18. Orphanet: Hereditary butyrylcholinesterase deficiency [orpha.net]
- 19. Neuromuscular pharmacodynamics of mivacurium in adults with major burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamics of this compound in 13- to 18-yr-old adolescents with thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Unexpected prolonged neuromuscular block after mivacurium: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prolonged paralysis following mivacurium administration in a pediatric patient with previously undiagnosed pseudocholinesterase deficiency: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [Prolonged neuromuscular block after mivacurium: case report] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Nondepolarizing Neuromuscular Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Experimental and clinical evaluation of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Screening patients with prolonged neuromuscular blockade after succinylcholine and mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Interaction between mivacurium and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mivacurium Chloride and Succinylcholine in Rodent Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuromuscular blocking agents mivacurium (B34715) chloride and succinylcholine (B1214915), with a specific focus on their application in rodent respiratory research. The information presented herein is intended to assist researchers in selecting the appropriate agent for their experimental needs by providing a detailed overview of their mechanisms of action, pharmacokinetic and pharmacodynamic properties, and potential side effects. While direct comparative studies on respiratory parameters in rodents are limited, this guide synthesizes available clinical and preclinical data to offer a comprehensive overview.
Executive Summary
Mivacurium chloride and succinylcholine are both short-acting neuromuscular blocking agents (NMBAs) used to induce muscle relaxation. However, they differ significantly in their mechanism of action, which in turn influences their onset, duration, and side effect profile. Succinylcholine, a depolarizing agent, offers a rapid onset and very short duration of action, making it suitable for brief procedures requiring immediate muscle relaxation. In contrast, this compound is a non-depolarizing agent with a slightly slower onset but a short to intermediate duration of action, offering a different profile of muscle relaxation and recovery.
Mechanism of Action
Succinylcholine is a depolarizing neuromuscular blocking agent. It acts as an agonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate.[1] Its binding to these receptors causes initial muscle fasciculations, followed by a persistent depolarization that leads to receptor desensitization and muscle paralysis. This is often referred to as a Phase I block.
This compound , conversely, is a non-depolarizing neuromuscular blocking agent.[2] It acts as a competitive antagonist at the nAChRs, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission without causing initial depolarization.[2]
Pharmacokinetic and Pharmacodynamic Comparison
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and succinylcholine, primarily derived from clinical studies in humans due to the limited availability of direct comparative data in rodents. These parameters are generally expected to show similar relative differences in rodent models.
| Parameter | This compound | Succinylcholine | Reference |
| Onset of Action | 2 - 3 minutes | 30 - 60 seconds | [1][3] |
| Time to Peak Effect | 3 - 4 minutes | 1 - 2 minutes | [4] |
| Clinical Duration (25% recovery) | 15 - 20 minutes | 4 - 6 minutes | [5] |
| Recovery Index (25-75% recovery) | ~6 minutes | ~5 minutes | [6] |
| Metabolism | Hydrolysis by plasma cholinesterase | Hydrolysis by plasma cholinesterase | [2] |
Signaling Pathway of Neuromuscular Blockade
References
- 1. Interaction between mivacurium and succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the respiratory effects of commonly utilized general anaesthesia regimes in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Conditions of intubation and neuromuscular block induced by mivacurium: comparison with succinylcholine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mivacurium as an alternative to succinylcholine during outpatient laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Analysis of Mivacurium and Atracurium on Muscle Fiber Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuromuscular blocking agents mivacurium (B34715) and atracurium (B1203153), focusing on their effects on muscle fibers. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the distinct profiles of these two non-depolarizing muscle relaxants.
Executive Summary
Mivacurium and atracurium are both benzylisoquinolinium non-depolarizing neuromuscular blocking agents that act as competitive antagonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of skeletal muscle.[1][2][3] Their primary effect is to inhibit neuromuscular transmission, leading to muscle relaxation.[4][5] While they share a common mechanism of action, their pharmacokinetic and pharmacodynamic profiles differ significantly, primarily due to their distinct metabolic pathways. Mivacurium is characterized by a rapid onset and short duration of action, being metabolized by plasma cholinesterase.[2][6][7] In contrast, atracurium has an intermediate duration of action and is eliminated through Hofmann elimination (a temperature- and pH-dependent chemical breakdown) and ester hydrolysis.[8] These differences in metabolism are central to their clinical applications and recovery profiles. While extensive clinical data exists on their neuromuscular blocking properties, direct comparative studies on their histological and physiological effects at the muscle fiber level are limited.
Mechanism of Action at the Neuromuscular Junction
Both mivacurium and atracurium competitively bind to the α-subunits of nAChRs on the postsynaptic membrane of the neuromuscular junction.[9][10] This binding prevents acetylcholine (ACh) from accessing the receptors, thereby inhibiting the influx of sodium ions that would normally cause depolarization of the motor endplate.[10] Without depolarization, the threshold for generating a muscle action potential is not reached, resulting in muscle paralysis.[11]
Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the inhibitory action of mivacurium and atracurium.
Comparative Pharmacodynamics
The most significant differences between mivacurium and atracurium are observed in their pharmacodynamic properties, specifically their onset of action, clinical duration, and recovery profile.
| Parameter | Mivacurium | Atracurium | References |
| Onset of Action | Slower | Faster | [12][13] |
| Time to Max Block (mins) | 2.3 - 3.8 | 1.7 - 4.0 | [12][13][14][15] |
| Clinical Duration (T25) | Short (15 - 20 mins) | Intermediate (30 - 68 mins) | [12][15] |
| Recovery Index (25-75%) | Rapid (6.5 - 7.2 mins) | Slower (approx. 14 mins) | [15] |
| Spontaneous Recovery (to 95%) | 24.5 - 30.4 mins | 44.1 - 63.5 mins | [14][15] |
| Metabolism | Plasma Cholinesterase | Hofmann Elimination & Ester Hydrolysis | [2][7][8] |
| Histamine Release | More likely, especially with rapid injection of higher doses | Less likely at clinical doses | [8] |
T25 (Clinical Duration) is the time from drug administration to 25% recovery of twitch height. Recovery Index is the time from 25% to 75% recovery of twitch height.
Experimental Protocols
The evaluation of neuromuscular blocking agents relies on standardized experimental protocols to ensure the reliability and comparability of data.
Clinical Evaluation of Neuromuscular Blockade
A common experimental design for comparing neuromuscular blocking agents in a clinical setting involves the following steps:
-
Patient Selection: ASA physical status I or II patients undergoing elective surgery requiring general anesthesia and muscle relaxation are typically enrolled.
-
Anesthesia Induction and Maintenance: Anesthesia is induced and maintained with a standardized regimen (e.g., propofol, fentanyl, and an inhalation agent like isoflurane (B1672236) or sevoflurane) to minimize confounding effects on neuromuscular function.
-
Neuromuscular Monitoring: The response of a peripheral muscle, most commonly the adductor pollicis, to ulnar nerve stimulation is monitored.[12][16]
-
Stimulation Pattern: A train-of-four (TOF) stimulation pattern is typically used, consisting of four supramaximal stimuli delivered at 2 Hz.[17]
-
Monitoring Modality: The evoked response can be measured by:
-
Mechanomyography (MMG): Considered the gold standard, it measures the isometric force of muscle contraction.[18][19]
-
Acceleromyography (AMG): Measures the acceleration of the muscle movement and is more commonly used in clinical practice.[18][20]
-
Electromyography (EMG): Measures the compound muscle action potential.[18][19][21]
-
-
-
Drug Administration: Patients are randomized to receive either mivacurium or atracurium at equipotent doses (e.g., 2-3 times the ED95).
-
Data Collection:
-
Onset of Action: Time from drug administration to maximum depression of the first twitch (T1) of the TOF.
-
Clinical Duration (T25): Time from drug administration until T1 recovers to 25% of its baseline value.
-
Recovery Index: Time taken for T1 to recover from 25% to 75% of baseline.
-
TOF Ratio (T4/T1): The ratio of the fourth to the first twitch height, used to assess the degree of fade and recovery from neuromuscular blockade. A TOF ratio ≥ 0.9 is generally considered adequate for recovery.[22]
-
The following diagram illustrates a typical experimental workflow for comparing these agents.
Effects on Muscle Fibers: Histology and Physiology
There is a notable lack of direct comparative studies on the histological and physiological effects of mivacurium versus atracurium on skeletal muscle fibers. The existing literature primarily focuses on the functional outcomes of neuromuscular blockade at the level of the whole muscle or organism.
Prolonged administration of non-depolarizing neuromuscular blockers in general, particularly in the intensive care unit setting, has been associated with a myopathy, sometimes referred to as critical illness myopathy.[1] Histological findings in such cases can include muscle fiber atrophy (affecting both type I and type II fibers), myofiber necrosis, and a selective loss of thick (myosin) filaments.[1] However, these findings are not specific to either mivacurium or atracurium and are often confounded by other factors such as sepsis, corticosteroid use, and immobilization.
In vitro studies on isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) have been used to investigate the direct effects of these drugs on neuromuscular transmission, independent of pharmacokinetic factors.[23] One such study found that in an isolated forearm preparation, the recovery from mivacurium was slower than from atracurium, suggesting that the rapid systemic recovery seen with mivacurium is primarily due to its rapid clearance by plasma cholinesterase.[24]
Conclusion
Mivacurium and atracurium are both effective non-depolarizing neuromuscular blocking agents, but their distinct metabolic pathways result in significantly different clinical profiles. Mivacurium's rapid hydrolysis by plasma cholinesterase makes it a short-acting agent with a fast recovery, suitable for short procedures. Atracurium's degradation via Hofmann elimination and ester hydrolysis gives it an intermediate duration of action.
While their effects on neuromuscular transmission are well-documented through extensive clinical trials, further research is needed to elucidate any differential effects of these agents directly on the histology and physiology of muscle fibers. Such studies, potentially involving muscle biopsies from animal models or in vitro muscle preparations, would provide a more complete understanding of their cellular impact and could inform the development of future neuromuscular blocking agents with improved safety and efficacy profiles.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Mivacurium Chloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Atracurium: Surgery Uses, Side Effects, Dosage [medicinenet.com]
- 5. How Do Nondepolarizing Neuromuscular Blockers Work? [rxlist.com]
- 6. youtube.com [youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Atracurium besilate - Wikipedia [en.wikipedia.org]
- 9. openanesthesia.org [openanesthesia.org]
- 10. youtube.com [youtube.com]
- 11. Atracurium – eDrug [edrug.mvm.ed.ac.uk]
- 12. Synergism between atracurium and mivacurium compared with that between vecuronium and mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Comparison of neuromuscular blockade by mivacurium and atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Infusion of mivacurium and atracurium guided by manual tactile evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacodynamics of mivacurium preceded by atracurium or cisatracurium in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Train of Four Motor Point Stimulation and Monitoring [ctv.veeva.com]
- 18. A comparison of a prototype electromyograph vs. a mechanomyograph and an acceleromyograph for assessment of neuromuscular blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jvsmedicscorner.com [jvsmedicscorner.com]
- 21. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. openanesthesia.org [openanesthesia.org]
- 23. Interactions of vecuronium and atracurium in an in vitro nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discrepancy of recovery times related to potency between atracurium and mivacurium simultaneously administered in isolated forearms - PubMed [pubmed.ncbi.nlm.nih.gov]
Mivacurium Chloride Versus Vecuronium: A Preclinical Cardiac Safety Comparison
In the landscape of neuromuscular blocking agents, both mivacurium (B34715) chloride and vecuronium (B1682833) bromide are integral to anesthetic practice. However, their distinct pharmacological profiles, particularly concerning cardiovascular safety, warrant a detailed preclinical comparison for informed selection in research and drug development. This guide provides an objective analysis of their cardiac effects, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Cardiovascular Effects: A Quantitative Comparison
The preclinical cardiac safety profiles of mivacurium chloride and vecuronium have been evaluated across various studies, focusing on key hemodynamic parameters such as heart rate, blood pressure, and the potential for histamine (B1213489) release.
Hemodynamic Parameters
| Drug | Animal Model | Dose | Change in Heart Rate | Change in Mean Arterial Pressure (MAP) | Citation |
| This compound | Isolated Rat Atria | 10⁻⁹ to 10⁻⁵ M | Dose-dependent increase (not statistically significant) | Not Applicable | [1][2][3] |
| Anesthetized Patients | 0.20 mg/kg or 0.25 mg/kg (bolus) | Minimal change | Decrease from 78.2 to 64.0 mmHg | [4] | |
| Anesthetized Patients | 0.20 mg/kg or 0.25 mg/kg (slow infusion over 30s) | Minimal change | Minimal change | [4] | |
| Anesthetized Patients | Up to 0.15 mg/kg | Minimal change | Minimal change | [4][5] | |
| Vecuronium | Isolated Rat Atria | 10⁻⁹ to 10⁻⁵ M | Dose-dependent increase (not statistically significant) | Not Applicable | [1][2][3] |
| Anesthetized Cats | High doses | Potential for ganglion blocking activity | Decrease | [6] | |
| Anesthetized Patients | 0.1, 0.2, 0.3, or 0.4 mg/kg | No dose-related changes | No dose-related changes | [7] | |
| Patients with Coronary Artery Disease | 0.2 mg/kg | No significant changes | No significant changes | [8] |
Histamine Release
A key differentiator between mivacurium and vecuronium is their propensity to induce histamine release, a phenomenon linked to cardiovascular instability.[9]
| Drug | Study Population | Dose | Plasma Histamine Concentration Change | Associated Clinical Signs | Citation |
| This compound | Surgical Patients | 0.2 mg/kg (rapid bolus) | 370% increase at 1 min; 223% increase at 3 min | Facial flushing, mild bronchospasms | [10][11] |
| Vecuronium | Surgical Patients | 0.1 mg/kg (rapid bolus) | No significant change | Minimal to none | [10][11] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies to assess the cardiac safety of mivacurium and vecuronium.
Isolated Rat Atria Spontaneous Heart Rate and Developed Force Study
-
Objective: To compare the direct effects of mivacurium and vecuronium on heart rate and myocardial contractility.[1][2]
-
Tissue Preparation: The right and left atria were dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[1][2] The right atria were allowed to beat spontaneously to measure heart rate, while the left atria were stimulated electrically to measure developed force.[1][2]
-
Drug Administration: Mivacurium and vecuronium were added cumulatively to the organ bath in concentrations ranging from 10⁻⁹ to 10⁻⁵ M.[1][2]
-
Data Acquisition: Heart rate was measured from the spontaneously beating right atria. Developed force was measured from the electrically stimulated left atria using an isometric force transducer.[1][2]
Experimental workflow for the isolated rat atria study.
In Vivo Feline Autonomic Effects Study
-
Objective: To assess the effects of mivacurium and vecuronium on neuromuscular transmission and autonomic nervous system responses.[6]
-
Animal Model: Cats anesthetized with chloralose.[6]
-
Measurements:
-
Neuromuscular Blockade: Measured by stimulating the nerve to the tibialis anterior muscle and recording the resulting muscle twitch.
-
Vagolytic Effects: Assessed by measuring the heart rate response to electrical stimulation of the vagus nerve.[6]
-
Ganglionic Blockade: Determined by observing the response of the nictitating membrane to preganglionic sympathetic nerve stimulation.[6]
-
-
Drug Administration: Mivacurium and vecuronium were administered intravenously at various doses.
Signaling Pathways
The cardiovascular effects of mivacurium, particularly at higher doses, are primarily attributed to the release of histamine from mast cells.[9][12] This contrasts with vecuronium, which exhibits minimal histamine-releasing properties.[11]
The released histamine can then act on H₁ and H₂ receptors in the cardiovascular system, leading to a cascade of effects:
-
H₁ Receptor Activation: Located on vascular smooth muscle, activation leads to vasodilation and increased capillary permeability, which can cause a drop in blood pressure and flushing.[10]
-
H₂ Receptor Activation: Found in the heart, stimulation results in an increased heart rate (positive chronotropy) and enhanced contractility (positive inotropy).
Signaling pathway of mivacurium-induced histamine release and its cardiovascular effects.
Conclusion
Preclinical data indicates that vecuronium possesses a more stable cardiovascular safety profile compared to this compound. The primary differentiating factor is mivacurium's propensity to induce histamine release, particularly with rapid, high-dose administration, which can lead to transient hypotension and tachycardia.[4] Vecuronium, on the other hand, demonstrates minimal histamine-releasing potential and has negligible effects on heart rate and blood pressure at clinically relevant doses.[7][11] For preclinical studies where cardiovascular stability is paramount, vecuronium may be the preferred agent. However, the short duration of action of mivacurium could be advantageous in certain experimental designs, provided that the potential for histamine-mediated cardiovascular effects is carefully considered and managed.[9]
References
- 1. Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the cardiac effects of pancuronium, rocuronium, vecuronium, and mivacurium on the isolated rat atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuromuscular and cardiovascular effects of this compound in surgical patients receiving nitrous oxide-narcotic or nitrous oxide-isoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Neuromuscular blocking and autonomic effects of vecuronium and atracurium in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromuscular and cardiovascular effects of high-dose vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of vecuronium in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Mivacurium--a new muscle relaxant compared with atracurium and vecuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Gantacurium: A Viable Research Alternative to Mivacurium Chloride for Neuromuscular Blockade Studies
For researchers, scientists, and drug development professionals, the quest for the ideal neuromuscular blocking agent—one with a rapid onset, predictable duration, and minimal side effects—is ongoing. While mivacurium (B34715) chloride has been a staple in clinical practice and research for its short duration of action, gantacurium (B1249894) has emerged as a promising alternative with a unique metabolic profile that offers distinct advantages in a research setting.
This guide provides an objective comparison of gantacurium and mivacurium chloride, supported by experimental data, to aid researchers in selecting the appropriate agent for their preclinical and clinical studies.
Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine (B1216132) Receptor
Both gantacurium and this compound are non-depolarizing neuromuscular blocking agents.[1] They function as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation and paralysis.[1][2]
Mechanism of Neuromuscular Blockade
Pharmacokinetic Profile: A Tale of Two Metabolisms
The primary distinction between gantacurium and mivacurium lies in their metabolic pathways, which directly impacts their pharmacokinetic profiles.
This compound: Mivacurium is a mixture of three stereoisomers and is metabolized by plasma cholinesterase, the same enzyme that hydrolyzes succinylcholine.[1][3] This enzymatic degradation results in a short duration of action. However, the rate of metabolism can be affected by genetic variations in plasma cholinesterase activity, potentially leading to prolonged neuromuscular blockade in susceptible individuals.[4]
Gantacurium: Gantacurium is a single isomer and undergoes a unique, non-enzymatic degradation process. Its inactivation occurs through two chemical mechanisms: a rapid adduction with the endogenous amino acid L-cysteine and a slower hydrolysis of its ester bonds.[5][6] This dual-pathway degradation is independent of plasma cholinesterase, offering a more predictable and consistent duration of action across different patient populations.[5][7] Furthermore, the neuromuscular block induced by gantacurium can be rapidly reversed by the administration of L-cysteine.[8][9]
Degradation Pathways of Gantacurium and Mivacurium
Comparative Pharmacodynamics: Onset and Duration of Action
Experimental data from preclinical studies in Rhesus monkeys provide a direct comparison of the pharmacodynamic properties of gantacurium and mivacurium.
| Parameter | Gantacurium | This compound | Reference |
| ED95 (mg/kg) | 0.06 | 0.06 | [7] |
| Onset of Action (at ~3x ED95) | Significantly faster than mivacurium | Slower than gantacurium | [2][7] |
| Duration to 95% Twitch Recovery (at ~3x ED95) | 8.5 ± 0.5 min | 22.0 ± 2.6 min | [10] |
| 25-75% Recovery Index | 1.4 - 1.8 min | 4.8 - 5.7 min | [7] |
In human volunteers, the ED95 of gantacurium was found to be 0.19 mg/kg.[8] At doses of 2.5 to 3 times the ED95, maximum neuromuscular block was achieved in less than 90 seconds, with a clinical duration of 10 minutes or less.[6] For mivacurium in adults, the average ED95 is 0.07 mg/kg, with a clinically effective duration of action of 15 to 20 minutes.[3][11]
Safety Profile: Histamine (B1213489) Release and Cardiovascular Effects
A critical consideration in the selection of a neuromuscular blocking agent is its potential to cause histamine release, which can lead to cardiovascular side effects such as hypotension and tachycardia.
This compound: Mivacurium is known to cause histamine release, particularly with rapid bolus administration of higher doses.[11][12]
Gantacurium: Gantacurium also has the potential for histamine release, but preclinical and clinical studies suggest it may have a wider safety margin compared to mivacurium.[8] In Rhesus monkeys, the dose ratio for histamine release to neuromuscular block (EDHist:ED95) was significantly greater for gantacurium (approximately 53) compared to mivacurium (approximately 13), indicating a lower relative potential for histamine-related side effects at effective neuromuscular blocking doses.[7][10] In human volunteers, histamine release with associated transient hypotension and cutaneous flushing was observed at doses of 3 to 4 times the ED95 of gantacurium.[8][6]
| Parameter | Gantacurium | This compound | Reference |
| Histamine Release Potential | Present, dose-dependent | Present, dose-dependent | [8][12] |
| EDHist:ED95 Ratio (Rhesus Monkey) | ~53 | ~13 | [7][10] |
| Cardiovascular Effects | Transient hypotension and tachycardia at higher doses | Transient hypotension and tachycardia at higher doses | [8][6][11] |
Experimental Protocols: A General Framework
While specific experimental protocols vary between studies, the evaluation of neuromuscular blocking agents generally follows a standardized approach.
Preclinical Evaluation (e.g., Rhesus Monkey Model)
-
Animal Preparation: Adult male Rhesus monkeys are anesthetized, and ventilation is controlled. Arterial and venous lines are placed for drug administration, blood sampling, and hemodynamic monitoring.
-
Neuromuscular Monitoring: The sciatic or ulnar nerve is stimulated supramaximally with a train-of-four (TOF) pattern (four stimuli at 2 Hz every 10-15 seconds). The evoked twitch response of a corresponding muscle (e.g., tibialis anterior or adductor pollicis) is measured using a force-displacement transducer or acceleromyography.
-
Dose-Response Determination: Increasing doses of the neuromuscular blocking agent are administered intravenously to determine the dose required to produce 95% suppression of the first twitch of the TOF (ED95).
-
Pharmacodynamic Assessment: At multiples of the ED95, the following parameters are recorded:
-
Onset of action: Time from injection to maximum twitch depression.
-
Duration of action: Time from injection until the first twitch recovers to 25% and 95% of baseline.
-
Recovery index: Time for the first twitch to recover from 25% to 75% of baseline.
-
TOF ratio: The ratio of the fourth twitch height to the first twitch height, used to assess the degree of fade and recovery from blockade.
-
-
Cardiovascular and Histamine Release Assessment: Mean arterial pressure and heart rate are continuously monitored. Plasma histamine levels can be measured from blood samples taken at baseline and at various time points after drug administration.
General Experimental Workflow
Conclusion for the Research Professional
Gantacurium presents a compelling alternative to this compound for research applications, particularly when a predictable and consistent duration of action is paramount. Its unique non-enzymatic degradation pathway, independent of plasma cholinesterase, minimizes inter-subject variability and offers the novel possibility of rapid reversal with L-cysteine. While both agents have a potential for histamine release, preclinical data suggests a wider safety margin for gantacurium. For researchers investigating the nuances of neuromuscular transmission and the development of novel reversal agents, gantacurium's distinct properties make it an invaluable tool for advancing the field. However, it is important to note that gantacurium is an experimental drug and is not currently approved for clinical use.[6]
References
- 1. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of GW280430A (AV430A) in the rhesus monkey and in the cat: a comparison with mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 3 Rates for the Continuous Infusion of Mivacurium During Ambulatory Vitreoretinal Surgery Under General Anesthesia: A Prospective, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.wfsahq.org [resources.wfsahq.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the In Vivo Activity of Mivacurium Chloride Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo activity of the three stereoisomers of mivacurium (B34715) chloride, a non-depolarizing neuromuscular blocking agent. Mivacurium chloride is a mixture of three stereoisomers: the trans-trans, cis-trans, and cis-cis isomers.[1][2][3] This document synthesizes experimental data to elucidate the distinct pharmacokinetic and pharmacodynamic profiles of each isomer, offering valuable insights for research and clinical application.
Comparative Pharmacodynamics and Potency
The neuromuscular blocking potency varies significantly among the three stereoisomers of mivacurium. The trans-trans and cis-trans isomers are considered the most potent components of the mixture, while the cis-cis isomer exhibits considerably lower potency.
Table 1: Potency and Composition of this compound Stereoisomers
| Stereoisomer | Composition in this compound | Relative Neuromuscular Blocking Potency |
| trans-trans | 52-60%[1] | Equipotent to cis-trans isomer[1] |
| cis-trans | 34-40%[1] | Equipotent to trans-trans isomer[1] |
| cis-cis | 4-8%[1] | Approximately 1/10th to 1/13th as potent as the other two isomers[1][2] |
Experimental studies in adult patients under nitrous oxide/oxygen/fentanyl anesthesia have demonstrated that the neuromuscular block is primarily attributed to the trans-trans and cis-trans isomers.[1] The cis-cis isomer does not appear to contribute significantly to the neuromuscular block, as evidenced by the return of twitch height to baseline despite persistent plasma concentrations of this isomer.[1]
In Vivo Pharmacokinetic Profiles
The distinct pharmacokinetic properties of the mivacurium stereoisomers, particularly their rates of hydrolysis by plasma cholinesterase, are the primary determinants of the drug's short duration of action.
Table 2: Comparative Pharmacokinetic Parameters of Mivacurium Stereoisomers in Healthy Adults
| Parameter | trans-trans Isomer | cis-trans Isomer | cis-cis Isomer |
| Elimination Half-Life (t½) | 1.9 ± 0.7 min[1] | 1.8 ± 1.1 min[1] | 52.9 ± 19.8 min[1] |
| Metabolic Clearance | 63 ± 34 ml/min/kg[1] | 106 ± 67 ml/min/kg[1] | 4.6 ± 1.1 ml/min/kg[1] |
| Volume of Distribution (Vβ) | 0.15 ± 0.05 L/kg[1] | 0.29 ± 0.24 L/kg[1] | 0.34 ± 0.08 L/kg[1] |
The rapid elimination half-lives and high metabolic clearances of the potent trans-trans and cis-trans isomers are consistent with the short duration of action of mivacurium.[1] In contrast, the cis-cis isomer has a significantly longer half-life and lower clearance.[1]
Comparison with Other Neuromuscular Blocking Agents
Mivacurium's clinical profile is often compared to other neuromuscular blocking agents. Its onset of action is similar to atracurium (B1203153) but longer than succinylcholine.[4] However, its duration of action is significantly shorter than atracurium and vecuronium, though longer than succinylcholine.[4][5]
Table 3: Comparative Pharmacodynamics of Mivacurium and Other Neuromuscular Blocking Agents
| Agent | Onset of Action (min) | Time to 10% Twitch Recovery (min) |
| Mivacurium (0.15 mg/kg) | 2.5[4] | 15.6[4] |
| Mivacurium (0.20 mg/kg) | 2.4[4] | 18.0[4] |
| Mivacurium (0.25 mg/kg) | 2.7[4] | 20.6[4] |
| Atracurium (0.5 mg/kg) | 2.5[4] | 40.0[4] |
| Suxamethonium (1.0 mg/kg) | 1.1[4] | 7.7[4] |
Experimental Protocols
The following methodologies are representative of the key experiments conducted to validate the in vivo activity of this compound stereoisomers.
In Vivo Neuromuscular Blockade Assessment in Humans
-
Subjects: Healthy adult patients (ASA physical status 1 or 2) undergoing elective surgery are typically recruited.[1][6] Studies have also been conducted in specific populations such as the elderly, children, and patients with hepatic or renal impairment.[6][7][8][9]
-
Anesthesia: Anesthesia is commonly maintained with a combination of agents such as nitrous oxide, oxygen, and fentanyl.[1][4] The influence of different anesthetic agents, like isoflurane (B1672236) versus propofol, on mivacurium's effects has also been investigated.[10]
-
Drug Administration: this compound is administered intravenously, either as a bolus dose or a continuous infusion.[1][6]
-
Neuromuscular Function Monitoring: The degree of neuromuscular blockade is quantified using techniques like mechanomyography or electromyography to measure the twitch response of a muscle (e.g., adductor pollicis) to nerve stimulation (e.g., ulnar nerve).[1][6][7] Train-of-four (TOF) stimulation is also commonly used.[6][11]
-
Pharmacokinetic Analysis: Venous or arterial blood samples are collected at predetermined time points.[1][11][12] The plasma concentrations of each mivacurium stereoisomer are determined using a stereospecific high-performance liquid chromatographic (HPLC) method.[1][11] Pharmacokinetic parameters are then calculated using noncompartmental or compartmental analysis.[1][8]
In Vivo Studies in Animal Models
-
Animal Model: Beagle dogs have been used to characterize the pharmacokinetics and pharmacodynamics of mivacurium stereoisomers.[11]
-
Anesthesia: Anesthesia in animal models is typically induced and maintained with inhalational anesthetics like isoflurane.[11]
-
Drug Administration and Monitoring: Similar to human studies, mivacurium is administered intravenously, and neuromuscular function is monitored via twitch height and TOF measurements.[11] Arterial blood samples are collected for pharmacokinetic analysis.[11]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of mivacurium and a typical experimental workflow for its in vivo validation.
Caption: Mechanism of Mivacurium's Neuromuscular Blockade.
Caption: Experimental Workflow for In Vivo Mivacurium Studies.
Logical Relationship of Stereoisomer Properties
The clinical profile of mivacurium is a direct consequence of the interplay between the properties of its individual stereoisomers.
Caption: Contribution of Isomers to Mivacurium's Clinical Profile.
References
- 1. The pharmacokinetics and pharmacodynamics of the stereoisomers of mivacurium in patients receiving nitrous oxide/opioid/barbiturate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Optimal dose of mivacurium for laser-assisted laryngeal microsurgery: a pharmacokinetic study using closed-loop target-controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the neuromuscular block induced by mivacurium, suxamethonium or atracurium during nitrous oxide-fentanyl anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of mivacurium in young adult and elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacodynamics of mivacurium preceded by atracurium or cisatracurium in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the three isomers of mivacurium and pharmacodynamics of the chiral mixture in hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of the three isomers of mivacurium in health, in end-stage renal failure and in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Pharmacokinetics and pharmacodynamics of mivacurium stereoisomers in beagle dogs using twitch height and train-of-four response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of mivacurium isomers and their metabolites in healthy volunteers after intravenous bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Mivacurium vs. Cisatracurium in Otolaryngology Surgery: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of a neuromuscular blocking agent is a critical decision in ensuring patient safety and optimizing surgical conditions. This guide provides a comparative analysis of two commonly used non-depolarizing neuromuscular blocking agents, mivacurium (B34715) and cisatracurium (B1209417), with a specific focus on their application in otolaryngology surgery. This analysis is based on available experimental data, acknowledging a notable retraction in the field that has impacted the volume of direct comparative evidence.
A significant comparative study by Varman et al. (2022), which had concluded that mivacurium chloride anesthesia offers a promising route with respect to less impact on hemodynamics, faster postoperative recovery, and higher safety compared to cisatracurium besylate in otolaryngology surgery, has been retracted.[1][2] The retraction was due to evidence of systematic manipulation of the publication and peer-review process, rendering its findings unreliable.[1] This guide, therefore, relies on other available clinical data to provide a comparative overview.
Performance Comparison
Mivacurium, a short-acting benzylisoquinolinium diester, is metabolized by plasma cholinesterase.[3] Cisatracurium, a stereoisomer of atracurium, undergoes Hofmann elimination (a non-enzymatic process at physiological pH and temperature) for its metabolism.[4] This fundamental difference in metabolism pathways significantly influences their pharmacokinetic and pharmacodynamic profiles.
A study comparing mivacurium and cisatracurium for vocal polyp extraction found that mivacurium shortened the intubation and anesthesia recovery times.[5] The study also noted that adverse reactions with mivacurium were mild, and it resulted in less residual muscle relaxation, concluding that mivacurium is more suitable for this specific procedure.[5]
Another comparative study focused on laser laryngeal microsurgery also highlighted the differing recovery profiles of the two agents.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of mivacurium and cisatracurium based on available literature. It is important to note that these values can vary based on patient-specific factors and concomitant medications.
| Parameter | Mivacurium | Cisatracurium | Citation |
| Onset of Action | ~2-3.3 minutes | Intermediate | [6] |
| Duration of Action (2.5 x ED95) | < 30 minutes | Intermediate | [6] |
| Metabolism | Plasma Cholinesterase | Hofmann Elimination | [3][4] |
| Elimination Half-Life (active isomers) | ~2 minutes | ~26 minutes | [4] |
| Recovery Metrics (Vocal Polyp Extraction) | Mivacurium (Group M) | Cisatracurium (Group C) | Citation |
| TOF Recovery to 25% | Faster than Group C | Slower than Group M | [5] |
| TOF Recovery to 90% | Faster than Group C | Slower than Group M | [5] |
| Extubation Time | Faster than Group C | Slower than Group M | [5] |
Experimental Protocols
The evaluation of neuromuscular blocking agents in a clinical research setting involves rigorous monitoring of neuromuscular function and hemodynamic stability.
Neuromuscular Blockade Monitoring
A standard and widely accepted method for monitoring the depth of neuromuscular blockade is through Train-of-Four (TOF) stimulation . This technique involves the delivery of four supramaximal electrical stimuli to a peripheral nerve (commonly the ulnar nerve) at a frequency of 2 Hz.[7] The muscular response, typically the adduction of the thumb, is observed and quantified.
The TOF ratio (TOFR) is the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOFR of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[8][9]
Hemodynamic Monitoring
Throughout the surgical procedure, continuous monitoring of the patient's hemodynamic status is crucial. Standard parameters monitored include:
-
Mean Arterial Pressure (MAP)
-
Heart Rate (HR)
-
Pulse Oximetry (SpO2)
These parameters are typically recorded at key time points, such as at admission, during anesthesia induction, at intubation, at the end of the operation, upon recovery of consciousness, and at extubation.
Adverse Effect Profiles
Both mivacurium and cisatracurium are generally well-tolerated, but they are associated with potential adverse effects.
Mivacurium: The principal side effects are related to histamine (B1213489) release, which can cause facial flushing and a transient decrease in blood pressure, particularly with higher doses.[2] Allergic reactions, though rare, can occur.[10][11]
Cisatracurium: Cisatracurium is known for its hemodynamic stability, as it does not cause significant histamine release at clinical doses.[2]
Visualizing the Research Process
The following diagrams illustrate the typical workflow and logical relationships in a clinical study comparing neuromuscular blocking agents.
Caption: Experimental workflow for comparing neuromuscular blocking agents.
Caption: Simplified signaling pathway of neuromuscular blockade.
Conclusion
Based on the available, non-retracted evidence, mivacurium appears to offer advantages in terms of a faster recovery profile, which can be particularly beneficial in short-duration otolaryngology procedures like vocal polyp extraction.[5] Its primary drawback is the potential for histamine release.[2] Cisatracurium provides excellent hemodynamic stability, making it a favorable choice in patients where blood pressure fluctuations are a concern.[2]
The retraction of a key comparative study underscores the need for further well-designed, independent clinical trials to provide a more definitive comparison of mivacurium and cisatracurium across a broader range of otolaryngology surgeries. Researchers should critically evaluate the existing literature and consider the specific surgical requirements and patient characteristics when designing future studies in this area.
References
- 1. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [New muscle relaxants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Clinical pharmacokinetics of the newer neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancements in NMT with train of four monitoring [clinicalview.gehealthcare.com]
- 6. Mivacurium - WikiAnesthesia [wikianesthesia.org]
- 7. ronlitman.substack.com [ronlitman.substack.com]
- 8. openanesthesia.org [openanesthesia.org]
- 9. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. drugs.com [drugs.com]
A Cross-Species Comparative Guide to the Potency of Mivacurium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of mivacurium (B34715) chloride across various species, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the species-specific effects of this neuromuscular blocking agent.
Mechanism of Action
Mivacurium chloride is a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[1] By binding to these receptors without activating them, this compound prevents ACh from binding and depolarizing the muscle cell, thereby inhibiting muscle contraction. This action is reversible and can be overcome by increasing the concentration of ACh at the neuromuscular junction, for example, through the administration of acetylcholinesterase inhibitors.
Cross-Species Potency Comparison
The potency of this compound is typically expressed as the ED50 or ED95 value. The ED50 (Effective Dose 50) is the dose required to produce a 50% reduction in muscle twitch height, while the ED95 is the dose required for a 95% reduction. These values can vary significantly across species.
| Species | ED50 (mg/kg) | ED95 (mg/kg) | Anesthetic Conditions | Reference(s) |
| Human (Adult) | 0.037 | 0.07 - 0.08 | Thiopental-fentanyl-N2O | [2][3][4] |
| 0.043 | 0.083 | Thiopental, fentanyl and nitrous oxide in oxygen (Single Twitch) | [1] | |
| 0.034 | 0.066 | Thiopental, fentanyl and nitrous oxide in oxygen (Train-of-Four) | [1] | |
| 0.053 | 0.095 | Propofol infusion | [5] | |
| 0.052 | 0.089 | Isoflurane (B1672236) | [5] | |
| 0.042 | 0.086 | Sevoflurane | [5] | |
| Human (Child, 2-12 years) | - | 0.09 - 0.11 | Narcotic-based anesthesia | [3] |
| Rhesus Monkey | - | 0.06 | Nitrous oxide-oxygen-halothane | |
| Cat | - | - | Chloralose-pentobarbital | |
| Dog (Beagle) | - | - | Isoflurane | |
| Sheep | - | 0.08 | - | |
| Rabbit | 0.0151 (baseline) | - | - | |
| Rat (in vitro) | - | - | Krebs' solution (phrenic nerve-hemidiaphragm prep) | [6] |
Experimental Protocols
The determination of this compound's potency in vivo generally follows a standardized procedure across different animal models. The following is a synthesized protocol based on common methodologies described in the scientific literature.
Objective: To determine the dose of this compound required to produce a 50% (ED50) or 95% (ED95) depression of neuromuscular function.
Materials:
-
This compound solution of known concentration
-
Anesthetic agents (e.g., pentobarbital, isoflurane)
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
-
Mechanical ventilator
-
Peripheral nerve stimulator
-
Force-displacement transducer or electromyography (EMG) recording equipment
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
The animal is anesthetized to a stable surgical plane. The choice of anesthetic is crucial as it can influence the potency of neuromuscular blocking agents.
-
The animal is intubated and mechanically ventilated to maintain normal respiratory function, as this compound will paralyze the respiratory muscles.
-
Core body temperature is maintained at a physiological level (e.g., 37°C for mammals).
-
Catheters are placed for intravenous drug administration and blood pressure monitoring.
-
-
Neuromuscular Monitoring Setup:
-
A peripheral motor nerve is dissected and isolated for stimulation. Common examples include the ulnar nerve in primates or the sciatic nerve in rodents and other quadrupeds.
-
Stimulating electrodes are placed on the isolated nerve.
-
The corresponding muscle's tendon (e.g., adductor pollicis in primates, tibialis anterior in other species) is attached to a force-displacement transducer to measure the isometric twitch tension. Alternatively, EMG electrodes can be placed on the muscle to record the compound muscle action potential.
-
-
Experimental Workflow:
-
Data Collection and Analysis:
-
A baseline muscle twitch response to supramaximal nerve stimulation is established. A single twitch stimulation (e.g., 0.1 Hz) or a train-of-four (TOF) stimulation pattern is commonly used.
-
This compound is administered intravenously in incremental doses.
-
The peak depression of the twitch response is recorded for each dose.
-
Sufficient time is allowed between doses for the neuromuscular function to recover to a stable state.
-
The percentage of twitch depression is plotted against the logarithm of the dose.
-
A dose-response curve is generated, and the ED50 and ED95 values are calculated using statistical methods such as probit analysis or nonlinear regression.[7]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals. The level of anesthesia must be continuously monitored to ensure the animal does not experience pain or distress.
References
- 1. Potency estimation of mivacurium: comparison of two different modes of nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromuscular effects of rocuronium bromide and this compound administered alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical neuromuscular pharmacology of this compound (BW B1090U). A short-acting nondepolarizing ester neuromuscular blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potency and time course of mivacurium block during sevoflurane, isoflurane and intravenous anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of the age of the rat on the neuromuscular response to mivacurium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]
Mivacurium Chloride: A Comparative Efficacy Analysis Against Other Benzylisoquinolinium Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of mivacurium (B34715) chloride with other prominent benzylisoquinolinium compounds, namely atracurium (B1203153), cisatracurium (B1209417), and doxacurium (B1220649). The information is collated from a range of clinical studies to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent of the benzylisoquinolinium class.[1] Its distinguishing feature is its rapid hydrolysis by plasma cholinesterase, leading to a significantly shorter duration of action compared to other non-depolarizing agents.[1][2] This unique metabolic pathway positions mivacurium as a potential alternative to succinylcholine (B1214915) for procedures requiring rapid recovery of neuromuscular function.[2] While atracurium and its isomer cisatracurium undergo Hofmann elimination and ester hydrolysis, and doxacurium is primarily cleared by the kidneys, mivacurium's reliance on plasma cholinesterase sets it apart in terms of its pharmacokinetic and pharmacodynamic profile.[3]
Mechanism of Action: The Neuromuscular Junction
All benzylisoquinolinium compounds are non-depolarizing neuromuscular blocking drugs that act as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[4][5] By blocking the binding of ACh, they prevent depolarization of the motor endplate and subsequent muscle contraction.[4]
Caption: Competitive antagonism at the neuromuscular junction.
Comparative Pharmacodynamics and Pharmacokinetics
The clinical efficacy of neuromuscular blocking agents is primarily determined by their onset of action, duration of action, and recovery profile. The following tables summarize the key quantitative data for this compound in comparison to other benzylisoquinolinium compounds.
Table 1: Onset and Duration of Action
| Compound | ED95 (mg/kg) | Onset of Action (min) | Duration to 25% Recovery (min) |
| This compound | 0.07 - 0.08 | 2.0 - 3.0 | 15 - 20 |
| Atracurium Besylate | ~0.2 | 2.5 | ~40 |
| Cisatracurium Besylate | 0.05 | Slower than atracurium | Intermediate |
| Doxacurium Chloride | N/A | N/A | Long-acting |
Data sourced from multiple clinical studies.[2][6][7][8]
Table 2: Recovery and Infusion Rates
| Compound | 25-75% Recovery Index (min) | 5-95% Recovery Time (min) | Infusion Rate for 95% Twitch Suppression (µg/kg/min) |
| This compound | 6.9 | ~14 | 8.3 |
| Atracurium Besylate | 10.9 | 26.6 | 7.9 |
| Vecuronium (B1682833) Bromide * | 13.8 | 32.0 | 1.2 |
Vecuronium, an aminosteroid, is included for comparative context.[9]
Experimental Protocols
Study Design for Comparative Efficacy of Mivacurium, Succinylcholine, and Atracurium
A randomized, double-blind, multicenter study was conducted to compare the safety and effectiveness of these agents.[10]
-
Patient Population: 200 healthy ASA status I and II adult patients scheduled for elective surgery with general anesthesia and endotracheal intubation.[10]
-
Anesthesia Induction: Patients were premedicated with midazolam (1-2 mg) and fentanyl (2 µg/kg). Anesthesia was induced with propofol (B549288) (2 mg/kg).[10]
-
Drug Administration:
-
Measurements:
-
Tracheal intubation conditions were graded (excellent, good, poor, not possible).[10]
-
Neuromuscular function was monitored using a train-of-four (TOF) response of the adductor pollicis muscle.[10]
-
Hemodynamic stability was assessed by monitoring heart rate (HR) and mean arterial blood pressure (MAP).[10]
-
-
Statistical Analysis: Chi-square analysis was used to compare the frequency distribution of intubation scores between the groups.[10]
Caption: Experimental workflow for a comparative clinical trial.
Adverse Effects and Histamine (B1213489) Release
A known characteristic of benzylisoquinolinium compounds is their potential to cause histamine release, which can lead to hypotension, flushing, and bronchospasm.[11][12]
-
Mivacurium and Atracurium: Both have been associated with histamine release, particularly at higher doses administered rapidly.[4][6][11]
-
Cisatracurium: As a single isomer of atracurium, cisatracurium is significantly less likely to cause histamine release and is therefore associated with greater cardiovascular stability.[7][13]
Conclusion
This compound offers a distinct clinical profile among the benzylisoquinolinium neuromuscular blocking agents. Its rapid onset and short duration of action, attributable to its metabolism by plasma cholinesterase, make it a suitable option for short surgical procedures and situations where rapid recovery is desirable.[1][2] While it provides a valuable alternative to succinylcholine, its potential for histamine release is a factor to be considered.[11] In contrast, cisatracurium provides a more hemodynamically stable profile with an intermediate duration of action, while atracurium holds a position between the two in terms of its properties.[7][13] The choice of a specific benzylisoquinolinium compound should be guided by the clinical requirements of the procedure, patient-specific factors, and the desired pharmacodynamic profile.
References
- 1. Mivacurium. A review of its pharmacology and therapeutic potential in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a comparative profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the benzylisoquinolinium muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Clinical pharmacology of this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The clinical pharmacology of new benzylisoquinoline-diester compounds, with special consideration of cisatracurium and mivacurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the neuromuscular block induced by mivacurium, suxamethonium or atracurium during nitrous oxide-fentanyl anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of this compound (BW B1090U) infusion: comparison with vecuronium and atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of divided dose administration of mivacurium for a 90-second tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Newer neuromuscular blocking agents: how do they compare with established agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Neuromuscular Monitoring Techniques for Mivacurium Chloride Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise measurement of neuromuscular blockade is paramount in studies involving mivacurium (B34715) chloride. This guide provides an objective comparison of commonly employed neuromuscular monitoring techniques, supported by experimental data, to aid in the selection of the most appropriate methodology for specific research needs.
Mivacurium chloride, a short-acting, non-depolarizing neuromuscular blocking agent, requires meticulous monitoring to accurately characterize its pharmacokinetic and pharmacodynamic properties. The validation of monitoring techniques is crucial for ensuring the reliability and reproducibility of research findings. This guide delves into the experimental protocols and comparative performance of key monitoring technologies used in the context of mivacurium administration.
Comparison of Neuromuscular Monitoring Techniques
The primary methods for quantifying the effects of this compound are electromyography (EMG) and acceleromyography (AMG). While mechanomyography (MMG) is considered the gold standard for research due to its direct measurement of muscle contractile force, its cumbersome setup often limits its practical application.[1][2] EMG and AMG, being more clinically accessible, are frequently validated against the principles of reliable neuromuscular monitoring.
Quantitative Performance Data
The following table summarizes key performance indicators for electromyography and acceleromyography in monitoring mivacurium-induced neuromuscular blockade, based on published research.
| Performance Parameter | Electromyography (EMG) | Acceleromyography (AMG) | Key Findings |
| Response to Mivacurium Infusion Rate Change | Significant reflection of change (P = 0.015)[3][4][5][6] | Significant reflection of change (P < 0.001)[3][4][5][6] | Both techniques are effective in detecting changes in neuromuscular blockade depth in response to varying mivacurium infusion rates. |
| Susceptibility to External Disturbance (Hand Turn) | Less affected; mean T1% change of -0.26%[3][4][5][6] | More affected; mean T1% change of -10.01%[3][4][5][6] | EMG demonstrates greater stability and is less influenced by physical movement, suggesting higher reliability in a dynamic clinical or research setting.[3][4][5][6] |
| Detection of Low-Level Neuromuscular Function | Capable of detecting at least one count in 51.1% of cases where AMG detected zero counts.[3][4][6] | Prone to showing zero counts, potentially overestimating the degree of blockade.[3][4][6] | EMG appears to be more sensitive in detecting residual muscle function during deep levels of neuromuscular blockade. |
| Onset Time (Time to TOF ratio = 0) | Generally longer onset time recorded compared to AMG.[7] | Generally shorter onset time recorded compared to EMG.[7] | The difference in recorded onset times may be attributed to the different physiological signals being measured (electrical vs. mechanical). |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the valid comparison of neuromuscular monitoring techniques. Below are representative methodologies for key experiments cited in the validation of these techniques for mivacurium research.
Protocol 1: Comparative Validation of EMG and AMG during Mivacurium Infusion
Objective: To compare the reliability and sensitivity of EMG and AMG in monitoring a stable and changing neuromuscular blockade induced by mivacurium.
Patient Population: Adult patients (e.g., 14 adult patients in one study) undergoing procedures requiring general anesthesia and neuromuscular blockade.[3][4][6]
Anesthesia: Anesthesia is typically induced with intravenous agents like propofol (B549288) and opioids (e.g., fentanyl, remifentanil).[3][4][5]
Neuromuscular Monitoring Setup:
-
Stimulation: The ulnar nerve is stimulated at the wrist using supramaximal square wave pulses of 0.2 ms (B15284909) duration.[3] Train-of-Four (TOF) stimulation is a standard method.[1]
-
EMG: An EMG monitor (e.g., Datex-Ohmeda) is used. Recording electrodes are placed over the adductor pollicis muscle to measure the compound muscle action potential (CMAP). The device is calibrated according to the manufacturer's instructions.[3]
-
AMG: An AMG device is placed on the same arm to record the acceleration of the thumb in response to ulnar nerve stimulation. The device undergoes an automatic start-up calibration.[3]
-
Baseline Stabilization: A stabilization period of at least 10 minutes is allowed to establish a stable baseline response to a 0.1 Hz stimulation frequency.[3]
Mivacurium Administration:
-
An initial continuous infusion of this compound is administered at a rate of 0.2–0.3 mg kg⁻¹ h⁻¹.[3]
-
The infusion rate is adjusted until a stable level of neuromuscular blockade is achieved, defined as the first twitch height (T1%) of the EMG remaining within a 15% range for 15 minutes.[3]
Experimental Maneuvers:
-
Changing Infusion Rate: The mivacurium infusion rate is lowered (e.g., to 0.05 or 0.1 mg kg⁻¹ h⁻¹) to assess the responsiveness of each monitoring device.[3]
-
External Disturbance: The patient's hand is turned 90 degrees (e.g., from a vertical, thumb-up position to a palmar-side-down position) to evaluate the susceptibility of each device to movement artifact.[3]
Data Analysis: The primary outcome measures include the change in T1% before and after the change in infusion rate and before and after the hand turn. Statistical tests (e.g., P-values) are used to determine the significance of the differences observed between EMG and AMG.[3][4][5]
Protocol 2: Comparison of Onset and Recovery Times with TOF-Cuff® and TOF-Scan®
Objective: To compare neuromuscular blockade onset and recovery times measured at different sites using two different acceleromyography-based devices following mivacurium administration.
Patient Population: Adult patients (e.g., 36 patients aged 18 to 75 years) scheduled for elective surgery under general anesthesia.[8]
Anesthesia: General anesthesia is induced and maintained according to standard protocols.
Neuromuscular Monitoring Setup:
-
TOF-Cuff®: This device, which combines non-invasive blood pressure measurement with neuromuscular monitoring, is placed on the upper arm.[8]
-
TOF-Scan®: This device is used to measure the muscle relaxation status of the corrugator supercilii muscle of the eyelid.[8]
-
Data Acquisition: Train-of-four (TOF) values are recorded every 30 seconds before intubation and every 5 minutes thereafter until extubation.[8]
Mivacurium Administration: Mivacurium is administered as part of the general anesthesia protocol.
Data Analysis:
-
Onset Time: The time from mivacurium administration to a TOF ratio of 0 is recorded for both devices.[8]
-
Recovery Time: The time to recovery from the last dose of mivacurium is also measured.[8]
-
Concordance between the two devices is assessed.[8]
Visualizing the Neuromuscular Blockade Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of mivacurium and a typical experimental workflow for validating neuromuscular monitoring techniques.
Mechanism of this compound at the Neuromuscular Junction.
Experimental Workflow for Validating Neuromuscular Monitoring Techniques.
Conclusion
The selection of a neuromuscular monitoring technique for this compound research should be guided by the specific requirements of the study. Electromyography demonstrates superior reliability in the face of physical disturbances and may offer greater sensitivity in detecting residual neuromuscular function.[3][4][6] Acceleromyography, while also effective, may be more susceptible to artifacts.[3][4][5][6] For studies requiring precise and stable measurements, particularly in dynamic environments, EMG may be the preferred method. Regardless of the technique chosen, adherence to rigorous and standardized experimental protocols is essential for generating valid and comparable data in the investigation of this compound.
References
- 1. Advances in Neuromuscular Monitoring Techniques in Anesthesiology: A 2025 Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical validation of electromyography and acceleromyography as sensors for muscle relaxation | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 4. Clinical validation of electromyography and acceleromyography as sensors for muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of onset of neuromuscular blockade with electromyographic and acceleromyographic monitoring: a prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing Neuromuscular Blockade Measurement Between Upper Arm (TOF Cuff®) and Eyelid (TOF Scan®) Using Mivacurium during General Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Mivacurium's Neuromuscular Blockade: A Comparative Study Across Different Muscle Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuromuscular blocking effects of mivacurium (B34715) across various muscle types, supported by experimental data. Mivacurium, a short-acting, non-depolarizing neuromuscular blocking agent, exhibits differential effects on various muscle groups within the body. Understanding these differences is crucial for its safe and effective clinical use, as well as for the development of future neuromuscular blocking drugs. This document summarizes key pharmacodynamic parameters, details the experimental protocols used to obtain this data, and illustrates the underlying signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the key pharmacodynamic parameters of mivacurium in different muscle types, including onset time, duration of action, and recovery indices. These data have been compiled from multiple independent studies.
Table 1: Onset of Action of Mivacurium in Different Muscle Types
| Muscle Type | Mivacurium Dose (mg/kg) | Onset Time (seconds) | Maximum Block (%) | Citation |
| Adductor Pollicis | 0.07 | 241 ± 79 | 95 ± 8 | [1] |
| 0.1 | 228 ± 30 | 96 | [2] | |
| 0.14 | 201 ± 59 | 99 ± 1 | [1] | |
| 0.15 | 321 ± 57 | 100 | [3] | |
| 0.2 | 202 ± 45 | Not Specified | [4] | |
| 0.25 | 138 ± 18 | Not Specified | [2] | |
| Laryngeal Adductor Muscles | 0.07 | 151 ± 40 | 78 ± 18 | [1] |
| 0.14 | 137 ± 20 | 90 ± 7 | [1] | |
| 0.2 | 89 ± 26 | Not Specified | [4] | |
| Diaphragm | 0.2 | 78 ± 17 | Not Specified | [4] |
| Orbicularis Oculi | 0.15 | 134 ± 50 | 100 | [3] |
| 0.2 | 194 ± 40 | Not Specified | [4] | |
| Corrugator Supercilii | 0.2 | 152 ± 41 | Not Specified | [4] |
| Geniohyoid | 0.2 | Not Specified | Not Specified | [5] |
Table 2: Duration and Recovery from Mivacurium-Induced Blockade
| Muscle Type | Mivacurium Dose (mg/kg) | Time to 25% Recovery (T1/T0=25%) (minutes) | Time to 75% Recovery (T1/T0=75%) (minutes) | Time to 90% Recovery (minutes) | Recovery Index (25-75%) (minutes) | Citation |
| Adductor Pollicis | 0.07 | Not Specified | Not Specified | 23.3 ± 7.6 | Not Specified | [1] |
| 0.1 | Not Specified | Not Specified | 24.5 ± 1.6 (to 95%) | 6.6 - 7.2 | [2] | |
| 0.14 | Not Specified | Not Specified | 27.4 ± 7.8 | Not Specified | [1] | |
| 0.2 | 20.5 ± 3.9 | Not Specified | 27.4 ± 4.6 | Not Specified | [4] | |
| 0.25 | Not Specified | Not Specified | 30.4 ± 2.2 (to 95%) | 6.6 - 7.2 | [2] | |
| Laryngeal Adductor Muscles | 0.07 | Not Specified | Not Specified | 11.1 ± 2.9 | Not Specified | [1] |
| 0.14 | Not Specified | Not Specified | 16.4 ± 4.9 | Not Specified | [1] | |
| 0.2 | 10.4 ± 1.5 | Not Specified | 15.5 ± 1.6 | Not Specified | [4] | |
| Diaphragm | 0.2 | 11.4 ± 1.2 | Not Specified | 16.1 ± 1.6 | Not Specified | [4] |
| 0.2 | 14.5 (median) | Not Specified | 23.8 (median) | Not Specified | [5] | |
| Orbicularis Oculi | 0.2 | 16.3 ± 3.7 | Not Specified | 23.3 ± 5.1 | Not Specified | [4] |
| Corrugator Supercilii | 0.2 | 15.9 ± 3.3 | Not Specified | 21.5 ± 3.8 | Not Specified | [4] |
| Geniohyoid | 0.2 | 19.4 (median) | Not Specified | 29.2 (median) | Not Specified | [5] |
Experimental Protocols
The data presented above were derived from studies employing meticulous experimental protocols. While specific details vary between studies, the general methodology is outlined below.
Patient Selection and Anesthesia
-
Patient Population: Studies typically involved adult patients (ASA physical status I-II) undergoing elective surgical procedures.
-
Anesthesia Induction and Maintenance: Anesthesia was commonly induced with intravenous agents such as propofol (B549288) or thiopental, and maintained with a combination of inhaled anesthetics (e.g., isoflurane, sevoflurane, nitrous oxide) and intravenous opioids (e.g., fentanyl, alfentanil).[1][5]
Neuromuscular Monitoring
-
Stimulation: The ulnar nerve was stimulated at the wrist to evoke a response from the adductor pollicis muscle. For other muscle groups, the relevant motor nerves were stimulated (e.g., facial nerve for orbicularis oculi, phrenic nerve for the diaphragm).[1][5]
-
Recording: The evoked response was quantified using various techniques:
-
Train-of-Four (TOF) Stimulation: A sequence of four supramaximal stimuli was delivered every 0.5 seconds. The ratio of the fourth twitch height to the first (T4/T1 ratio) was used to assess the degree of neuromuscular blockade.
Drug Administration
-
Mivacurium was administered intravenously as a bolus dose. The specific dose varied between studies to establish dose-response relationships.[1][4]
Mandatory Visualizations
Signaling Pathway of Mivacurium
Mivacurium acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding to these receptors. By blocking the binding of ACh, mivacurium prevents the depolarization of the muscle cell membrane and subsequent muscle contraction.[6]
Caption: Mivacurium competitively antagonizes acetylcholine at the neuromuscular junction.
Experimental Workflow for Comparing Mivacurium's Effects
The following diagram illustrates the typical workflow of a clinical study designed to compare the effects of mivacurium on different muscle types.
Caption: A typical experimental workflow for comparative studies of mivacurium.
References
- 1. Mivacurium - WikiAnesthesia [wikianesthesia.org]
- 2. Mivacurium chloride - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mivacurium | C58H80N2O14+2 | CID 5281042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mivacurium (Professional Patient Advice) - Drugs.com [drugs.com]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Mivacurium Chloride in a Laboratory Setting
The proper disposal of Mivacurium Chloride, a neuromuscular blocking agent, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Core Principles of this compound Disposal
This compound must be treated as a special or hazardous waste, requiring a structured disposal plan in line with local, state, and federal regulations.[1][2] The primary goal is to prevent its release into the environment, particularly into water systems, and to ensure the safety of all personnel involved in the disposal process.[1][3][4][5][6]
Procedural Steps for Disposal
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated personal protective equipment (PPE), must be segregated from general laboratory waste.
-
Label all waste containers clearly as "Hazardous Waste: this compound."
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills or in poorly ventilated areas, a respirator may be necessary.[2]
-
For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.[1][2][3][4] Avoid generating dust.[2]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain and collect the waste.[7]
-
Clean the spill area thoroughly with a suitable cleaning agent and collect all cleaning materials as hazardous waste.
3. Containerization and Storage:
-
Use only approved, properly sealed, and leak-proof containers for this compound waste.
-
Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[7]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[1]
4. Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3][4][6]
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.[1][2]
-
Consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities to ensure compliance with all regulatory requirements.[1][2][4]
Summary of Disposal Recommendations
| Aspect | Recommendation | Citation |
| Waste Classification | Special or Hazardous Waste | [1][2] |
| Regulatory Compliance | Adhere to local, state, and federal regulations | [2][4][7] |
| Environmental Protection | Do not release into drains, soil, or water | [1][3][4][5][6] |
| Spill Cleanup | Absorb with inert material or sweep/vacuum solids | [1][2][3][4][7] |
| Contaminated Items | Dispose of as unused product | [1] |
| Final Disposal Method | Use a licensed disposal company | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a site-specific risk assessment and consultation with certified safety professionals. Always refer to the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols.
References
Navigating the Safe Handling of Mivacurium Chloride: A Procedural Guide
Mivacurium chloride is a short-acting, non-depolarizing neuromuscular blocking agent utilized in clinical and research settings.[1][2] Due to its potent pharmacological activity and potential hazards, stringent safety protocols are imperative to protect laboratory personnel. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring a secure research environment.
Hazard Identification
This compound is classified as a hazardous substance and is toxic if swallowed.[3][4] Accidental ingestion may be severely damaging to health, with animal studies indicating that ingestion of less than 5 grams could be fatal.[3] It can cause skin and serious eye irritation, as well as potential respiratory irritation.[5] The material may also lead to skin sensitization in predisposed individuals.[3] Inhalation of dusts generated during normal handling may be harmful to an individual's health.[3]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against exposure. The selection of appropriate PPE is contingent on the specific handling procedure.
| Task / Scenario | Required Personal Protective Equipment |
| Routine Laboratory Handling | Eye/Face Protection: Chemical safety goggles with side-shields.[5][6] A face shield may be required for supplementary protection.[3] Hand Protection: Impermeable protective gloves such as nitrile or powder-free latex.[3][6] Double gloving should be considered.[3] Body Protection: Laboratory coat. For quantities up to 1 kilogram, a disposable, low-permeability lab coat or coverall is recommended.[3] Respiratory Protection: A particulate respirator is recommended.[3] Use only in areas with appropriate exhaust ventilation.[6] |
| Weighing/Aliquotting (Powder Form) | Eye/Face Protection: Chemical safety goggles and a full-face shield.[3] Hand Protection: Double-gloved with nitrile or other appropriate chemical-resistant gloves.[3] Body Protection: Disposable, low-permeability coverall.[3] Protective shoe covers and head covering.[3] Respiratory Protection: A suitable particulate respirator is essential to prevent inhalation of dust.[3][6] |
| Minor Spill Cleanup | Eye/Face Protection: Chemical safety goggles and a full-face shield.[3] Hand Protection: Chemical-resistant gloves (nitrile recommended).[3] Body Protection: Protective clothing or lab coat.[3] Respiratory Protection: Dust respirator.[3] |
Note on Contact Lenses: Contact lenses can pose a special hazard as they may absorb and concentrate irritants. It is advisable to follow a written policy regarding their use in the laboratory. In case of chemical exposure, eye irrigation should begin immediately, and lenses should be removed as soon as is practical.[3]
Operational and Disposal Plans
A structured approach to handling and disposal minimizes risk and ensures compliance with safety regulations.
Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or other appropriate exhaust ventilation system.[6]
-
Ensure that a safety shower and an eyewash station are readily accessible.[6]
-
Before beginning work, verify that all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Storage :
-
Personal Hygiene :
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][5]
-
Remove any contaminated clothing immediately and wash it before reuse.[4][5]
-
After using gloves, hands should be washed and dried thoroughly. Application of a non-perfumed moisturizer is recommended.[3]
-
Spill Management Protocol
In the event of a minor spill, follow these steps to ensure safe cleanup:
-
Evacuate and Alert : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the appropriate PPE as outlined in the table above, including a dust respirator, safety glasses, gloves, and protective clothing.[3]
-
Contain and Clean :
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Gently cover the spill with an absorbent material.
-
Dampen the material slightly with water to prevent dusting before sweeping.[3]
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[3] The vacuum cleaner must be fitted with a HEPA-type exhaust microfilter.[3]
-
-
Decontaminate : Clean the spill area with soap and water, collecting all wash water for proper disposal.[3]
-
Dispose : Seal the waste container and label it appropriately. Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to institutional and local regulations.[3]
Caption: Workflow for Minor this compound Spill Cleanup.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[3]
-
Waste Collection : Collect all waste materials, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and cleanup materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Regulatory Compliance : All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations.[3][6]
-
Professional Disposal : It is recommended to use a licensed hazardous material disposal company for the final disposal of this compound waste.[7] Do not allow wash water from cleaning equipment to enter drains.[3]
Quantitative and Pharmacological Data
| Parameter | Value | Notes |
| Acute Oral Toxicity | Toxic if swallowed.[4] Ingestion of < 5 grams may be fatal (animal studies).[3] | Demonstrates significant hazard via ingestion. |
| Adult ED₉₅ | 0.07 mg/kg | The average dose required to produce 95% suppression of the adductor pollicis muscle response during opioid/nitrous oxide/oxygen anesthesia.[9] |
| Pediatric (2-12 years) Intubation Dose | 0.2 mg/kg | Recommended dose for facilitating tracheal intubation.[8] |
| Elimination Half-Life | 1.7 to 2.6 minutes | In healthy young adults, indicating rapid clearance from the body.[9] |
| Plasma Clearance Rate | 40 to 70 mL/min/kg | Consistent with a short duration of action.[9] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. abmole.com [abmole.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
